DL-Methionine methylsulfonium chloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(3-amino-3-carboxypropyl)-dimethylsulfanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGVPKMVGSXPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046713 | |
| Record name | DL-Methionine methylsulfonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3493-12-7 | |
| Record name | DL-Methionine methylsulfonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3493-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionylmethylsulfonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003493127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfonium, (3-amino-3-carboxypropyl)dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-Methionine methylsulfonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-(3-amino-3-carboxypropyl)dimethylsulphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.442 | |
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| Record name | METHYLMETHIONINE CHLORIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q59I6H55O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Identity of Vitamin U: A Technical Guide to DL-Methionine Methylsulfonium Chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound colloquially known as "Vitamin U" is chemically identified as Methionine Methylsulfonium Chloride. It is not a true vitamin but a derivative of the amino acid methionine.[1][2] The term "Vitamin U" was coined in the 1950s by Dr. Garnett Cheney, who identified it as an anti-ulcerogenic factor found in raw cabbage juice.[1] This guide elucidates the chemical identity of DL-Methionine Methylsulfonium Chloride, confirming its synonymity with Vitamin U, and provides a comprehensive overview of its biological activities, supported by experimental data and detailed protocols. The focus is on its gastroprotective effects, its role in lipid metabolism, and its influence on key cellular signaling pathways.
Chemical Identity and Nomenclature
This compound is the racemic mixture of S-Methylmethionine (SMM). The biologically active form is the L-enantiomer, L-Methionine-S-methyl sulfonium (B1226848) chloride, which is what is typically referred to as Vitamin U in biological and therapeutic contexts.[3][4]
Key Identifiers:
| Identifier | This compound (Racemic Mixture) | L-Methionine-S-methyl Sulfonium Chloride (L-enantiomer) |
| Synonyms | Vitamin U Chloride, (3-Amino-3-carboxypropyl)dimethylsulfonium Chloride, MMSC[5][6][7] | Vitamin U, S-Methylmethionine (SMM), Cabagin, Ardesyl[2][3][4] |
| CAS Number | 3493-12-7[5][6][7][8] | 1115-84-0[3][4][9] |
| Molecular Formula | C₆H₁₄ClNO₂S[3][5][6] | C₆H₁₄ClNO₂S[3][4] |
| Molecular Weight | 199.70 g/mol [6][8] | 199.7 g/mol [3][4] |
| Chemical Structure | ![]() | ![]() |
Biological Activity and Therapeutic Potential
Research spanning from the mid-20th century to the present day has explored the therapeutic applications of Vitamin U, primarily focusing on its cytoprotective and metabolic regulatory functions.
Gastrointestinal Protection
The original research by Garnett Cheney demonstrated the efficacy of Vitamin U (administered as cabbage juice) in accelerating the healing of peptic ulcers.[10][11][12] More recent studies have corroborated these gastroprotective effects in the context of chronic gastritis.
Table 2.1: Summary of Clinical Data on Gastrointestinal Applications
| Study Focus | Subject Group | Intervention | Key Quantitative Outcomes | Reference |
| Peptic Ulcer | 100 patients with peptic ulcers | 1 quart of fresh cabbage juice daily | Average healing time for duodenal ulcers: 10.4 days (vs. 37 days for standard therapy). Average healing time for gastric ulcers: 7.3 days (vs. 42 days for standard therapy).[10] | Cheney G. (1952) |
| Chronic Gastritis | 37 patients (35-60 years) with chronic gastritis | 300 mg/day S-methylmethionine | Statistically significant decrease in total GSRS score from 15 to 9 by month 3, and to 5.5 by month 6 (p<0.05). Significant improvements in SF-36 scores for physical functioning, pain, and social functioning by month 3.[13][14] | Drozdov V.N., et al. (2023) |
Regulation of Adipocyte Differentiation
In vitro studies have shown that Vitamin U can inhibit the differentiation of pre-adipocytes into mature fat cells. This suggests a potential role in modulating lipid metabolism and addressing obesity-related metabolic disorders. The mechanism appears to involve the upregulation of AMP-activated protein kinase (AMPK) activity and the downregulation of key adipogenic transcription factors.
Table 2.2: In Vitro Data on Adipocyte Differentiation (3T3-L1 cells)
| Concentration of Vitamin U | Effect on Triglyceride (TG) Levels | Effect on Adipogenic Markers (PPAR-γ, C/EBP-α) | Effect on AMPK Activity | Reference |
| 10 - 100 mM | Gradual, concentration-dependent decrease | Concentration-dependent decrease | Significant, concentration-dependent increase | Park, H. Y., et al. |
Key Signaling Pathways
Methionine-Homocysteine Metabolism
S-Methylmethionine (Vitamin U) is a derivative of methionine and is involved in the methionine-homocysteine cycle. This cycle is crucial for providing methyl groups for numerous methylation reactions via S-adenosylmethionine (SAM), a universal methyl donor. Homocysteine is metabolized through two main pathways: remethylation back to methionine and transsulfuration to cysteine. SAM plays a key regulatory role, activating the transsulfuration pathway and inhibiting a key enzyme in the remethylation pathway.[15] This positions Vitamin U within the central framework of cellular methylation and sulfur amino acid metabolism.
Inhibition of Adipogenesis
Vitamin U inhibits adipocyte differentiation by activating AMPK, a key energy sensor in cells. Activated AMPK then phosphorylates and inhibits downstream targets that promote fat storage. Concurrently, Vitamin U leads to the downregulation of peroxisome proliferator-activated receptor γ (PPAR-γ) and CCAAT/enhancer-binding protein α (C/EBP-α), which are master transcriptional regulators required for the development of mature fat cells.
Experimental Protocols
In Vitro Adipocyte Differentiation of 3T3-L1 Cells
This protocol is adapted from standard methods for inducing adipogenesis in the 3T3-L1 murine preadipocyte cell line.[5][6]
-
Cell Culture and Seeding:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum at 37°C and 10% CO₂.
-
Seed cells in 6-well plates at a density of ~10,000 cells/well and allow them to grow to 100% confluency. Maintain for an additional 48 hours post-confluency.
-
-
Differentiation Induction (Day 0):
-
Replace the growth medium with differentiation medium (DMEM + 10% FBS) supplemented with the MDI cocktail:
-
0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)
-
1 µM Dexamethasone
-
10 µg/mL Insulin
-
-
For experimental groups, add Vitamin U (S-methylmethionine sulfonium chloride) to the MDI medium at final concentrations of 10, 50, 70, 90, and 100 mM.
-
-
Maturation (Day 2 onwards):
-
After 48 hours, replace the MDI medium with DMEM + 10% FBS containing only 10 µg/mL insulin.
-
Refresh this insulin-containing medium every 2 days. Full differentiation with visible lipid droplets is typically achieved by day 8-12.
-
-
Assessment of Differentiation (Oil Red O Staining):
-
Wash differentiated cells twice with PBS.
-
Fix cells with 10% formaldehyde (B43269) for 1 hour at room temperature.
-
Wash cells three times with distilled water and stain with a working solution of Oil Red O (0.35g in 100 mL isopropanol (B130326), diluted 6:4 with water) for 1-2 hours.
-
Wash extensively with water to remove unbound dye.
-
Elute the stain from the cells using 100% isopropanol and measure the absorbance at 490-510 nm for quantification.
-
Ethanol-Induced Gastric Ulcer Model in Rats
This is a standard preclinical model for evaluating gastroprotective agents.[16][17][18][19]
-
Animal Preparation:
-
Use male Wistar rats (or similar strain), weighing approximately 180-220g.
-
Fast the animals for 24 hours prior to the experiment, with free access to water.
-
-
Dosing:
-
Divide animals into groups: Normal Control, Ulcer Control (Ethanol only), Positive Control (e.g., Omeprazole 20 mg/kg), and Experimental Groups (Vitamin U at various doses).
-
Administer the test compounds (or vehicle) orally via gavage.
-
-
Ulcer Induction:
-
One hour after administration of the test compounds, orally administer 1.0 mL/200g body weight of absolute ethanol (B145695) to all groups except the Normal Control.
-
-
Evaluation:
-
Sacrifice the animals 1-1.5 hours after ethanol administration.
-
Excise the stomachs, open them along the greater curvature, and rinse with saline.
-
Examine the gastric mucosa for lesions using a magnifying lens.
-
Calculate the Ulcer Index (UI) based on the number and severity of lesions. The percentage of protection can be calculated relative to the Ulcer Control group.
-
Assessment in Human Chronic Gastritis Trial
This outlines the methodology for assessing symptoms and quality of life in human subjects.[13][14]
-
Patient Population:
-
Recruit patients aged 35-60 with a confirmed diagnosis of chronic gastritis.
-
-
Intervention:
-
Administer 300 mg of S-methylmethionine per day for a period of 6 months.
-
-
Assessment Instruments:
-
Gastrointestinal Symptom Rating Scale (GSRS): A 15-item questionnaire assessing five symptom clusters (reflux, abdominal pain, indigestion, diarrhea, constipation) on a 7-point Likert scale, where 1 indicates no discomfort and 7 indicates very severe discomfort.[2][7][20][21][22]
-
SF-36 Health Survey: A 36-item survey measuring health-related quality of life across eight domains (e.g., physical functioning, bodily pain, social functioning, mental health).[1][9][12][23]
-
-
Data Collection:
-
Administer both questionnaires at baseline, at 3 months, and at the end of the 6-month study period to track changes in symptom severity and quality of life.
-
References
- 1. czresearch.com [czresearch.com]
- 2. Reliability and validity of the Gastrointestinal Symptom Rating Scale (GSRS) and Quality of Life in Reflux and Dyspepsia (QOLRAD) questionnaire in dyspepsia: A six-country study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differentiation of 3T3-L1 Cells and Oil Red O Staining [bio-protocol.org]
- 7. Gastrointestinal Symptom Rating Scale (GSRS) | Optimize Gut Health Now — HP3 [hp-3.co.uk]
- 8. Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SF-36 - Wikipedia [en.wikipedia.org]
- 10. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phytojournal.com [phytojournal.com]
- 19. Ethanol-induced ulcer model: Significance and symbolism [wisdomlib.org]
- 20. PRO - Gastrointestinal [astrazeneca.com]
- 21. medicalalgorithms.com [medicalalgorithms.com]
- 22. rtihs.org [rtihs.org]
- 23. physiotutors.com [physiotutors.com]
Unveiling the Natural Reserves: A Technical Guide to DL-Methionine Methylsulfonium Chloride (Vitamin U) for Scientific Research
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural sources, quantification, and biological pathways of DL-Methionine methylsulfonium chloride (S-methylmethionine or Vitamin U).
This whitepaper serves as an in-depth resource for the scientific community, providing a thorough examination of this compound (SMM), a compound of growing interest for its therapeutic potential, particularly in gastrointestinal health. This document outlines the primary natural sources of SMM, presents detailed methodologies for its extraction and quantification, and elucidates key signaling pathways associated with its biological activity.
Natural Abundance of S-Methylmethionine (SMM)
S-methylmethionine is predominantly found in a variety of plant-based sources, with cruciferous vegetables being particularly rich in this compound. Quantitative analysis reveals significant concentrations in vegetables commonly included in the human diet. The data presented below, compiled from various scientific studies, highlights the diverse natural reservoirs of SMM available for research and potential therapeutic applications.
| Natural Source | SMM Concentration (mg/100g fresh weight unless otherwise specified) | Reference |
| Cruciferous Vegetables | ||
| Cabbage (White) | 1.4 - 23.3 | [1] |
| Cabbage (Red) | 0.8 - 10.9 | [1] |
| Broccoli | 1.3 - 18.9 (dry weight) | [1][2] |
| Kale | 23.4 (dry weight) | [2] |
| Brussels Sprouts | 0.6 - 5.8 | [1] |
| Cauliflower | 0.4 - 3.1 | [1] |
| Kohlrabi | 0.9 - 8.1 | [1] |
| Leaf Mustard | 19.6 (dry weight) | [2] |
| Other Vegetables | ||
| Spinach | 45.2 (dry weight) | [2] |
| Asparagus | 18.7 (dry weight) | [2] |
| Tomatoes | 0.28 (fresh weight) | [3] |
| Celery | 17.6 (fresh weight) | [3] |
| Turnip (Leaves) | 8.5 (dry weight) | [2] |
| Pak-choi | 34.3 (dry weight) | [2] |
| Other Sources | ||
| Green Tea (Gyokuro, fresh) | 15.7 - 24.5 | |
| Green Tea (Sen-cha, fresh) | 7.0 - 10.3 |
Experimental Protocols for SMM Quantification
Accurate quantification of SMM in natural sources is crucial for research and development. Several analytical techniques have been established, each with its own advantages in terms of sensitivity, specificity, and accessibility. Below are detailed methodologies for three commonly employed methods.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is widely used for the quantification of amino acids and their derivatives.
a. Sample Extraction:
-
Homogenize 10g of the plant sample with 50 mL of 5% trichloroacetic acid (TCA).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.45 µm membrane filter.
b. Derivatization:
-
To 100 µL of the filtered extract, add 100 µL of a dabsyl chloride solution (1 mg/mL in acetone).
-
Add 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Incubate the mixture at 70°C for 10 minutes in a water bath.
-
Stop the reaction by adding 700 µL of a solution containing 50 mM sodium phosphate (B84403) buffer (pH 7.0) and acetonitrile (B52724) (1:1, v/v).
c. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (50 mM sodium phosphate buffer, pH 7.0) and solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 436 nm.
-
Quantification: Compare the peak area of the dabsylated SMM in the sample to a standard curve generated with known concentrations of SMM.
Gas Chromatography (GC) with Flame Photometric Detection (FPD)
This method is suitable for volatile sulfur compounds and can be adapted for SMM analysis.
a. Sample Preparation and Derivatization:
-
Homogenize 5g of the plant sample in 20 mL of distilled water.
-
Centrifuge the homogenate and collect the supernatant.
-
To 1 mL of the supernatant, add 1 mL of a 5 M NaOH solution.
-
Heat the mixture in a sealed vial at 60°C for 10 minutes to induce the thermal degradation of SMM to dimethyl sulfide (B99878) (DMS).
b. Headspace GC-FPD Analysis:
-
Column: A capillary column suitable for volatile sulfur compounds (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 200°C.
-
Oven Temperature Program: Start at 40°C for 5 minutes, then ramp to 220°C at 10°C/min.
-
Detector: Flame Photometric Detector (FPD) with a sulfur filter.
-
Quantification: Correlate the peak area of DMS to the initial SMM concentration using a standard curve prepared from SMM standards subjected to the same degradation process.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Stable Isotope Dilution Assay (SIDA)
This is a highly sensitive and specific method for the accurate quantification of SMM.
a. Sample Extraction and Isotope Spiking:
-
Weigh 1g of the homogenized plant sample.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., [²H₃]-S-methylmethionine).
-
Extract with 10 mL of a methanol/water mixture (80:20, v/v).
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
b. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 or HILIC column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both native SMM and the isotope-labeled internal standard.
-
Quantification: Calculate the concentration of SMM based on the ratio of the peak areas of the native SMM to the internal standard.
Signaling Pathways and Biological Activities
SMM has been shown to exert its biological effects through various molecular pathways. Understanding these pathways is critical for elucidating its mechanism of action and for the development of targeted therapeutic strategies.
Biosynthesis of S-Methylmethionine in Plants
In plants, SMM is synthesized from the essential amino acid methionine through the S-methylmethionine cycle. This cycle plays a crucial role in sulfur metabolism and the transport of methyl groups.
Gastrointestinal Protection and Ulcer Healing
SMM is renowned for its gastroprotective effects, which are attributed to its ability to enhance the mucosal barrier, increase mucus production, and reduce inflammation. While the precise signaling cascade is still under investigation, it is believed to involve the modulation of inflammatory mediators and the promotion of cellular repair mechanisms.
Wound Healing via ERK1/2 Signaling Pathway
Recent studies have demonstrated that SMM can accelerate wound healing by activating dermal fibroblasts. This process is mediated through the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway, a key regulator of cell proliferation and migration.[4]
Conclusion
This technical guide provides a foundational understanding of this compound from its natural origins to its molecular mechanisms of action. The presented data and protocols are intended to support and facilitate further research into the therapeutic potential of this promising compound. The continued investigation into SMM's role in cellular processes will undoubtedly unveil new avenues for drug development and clinical applications.
References
- 1. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Methylmethionine - Wikipedia [en.wikipedia.org]
- 3. Quantitation of S-methylmethionine in raw vegetables and green malt by a stable isotope dilution assay using LC-MS/MS: comparison with dimethyl sulfide formation after heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accelerated wound healing by S-methylmethionine sulfonium: evidence of dermal fibroblast activation via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DL-Methionine Methylsulfonium Chloride as a Methyl Donor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Methionine methylsulfonium chloride (MMSC), also known as S-methylmethionine (SMM) or Vitamin U, is a naturally occurring derivative of the amino acid methionine. While historically recognized for its gastroprotective properties, MMSC's crucial role as a methyl donor in various biochemical pathways is of significant interest to the scientific community. This technical guide provides an in-depth analysis of MMSC's function as a methyl donor, detailing its involvement in one-carbon metabolism, the enzymatic reactions it participates in, and its relationship with the primary cellular methyl donor, S-adenosylmethionine (SAM). This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the relevant biochemical pathways and workflows.
Introduction to this compound (MMSC)
MMSC is a sulfonium (B1226848) compound biosynthesized from L-methionine and S-adenosylmethionine (SAM) by the enzyme methionine S-methyltransferase.[1] It is particularly abundant in certain plants, such as cabbage and tomatoes.[2] The positively charged sulfur atom in MMSC makes the attached methyl groups labile and available for transfer to various acceptor molecules, establishing its role as a methyl donor.
MMSC in One-Carbon Metabolism
One-carbon metabolism is a network of interconnected biochemical pathways essential for the synthesis of nucleotides, amino acids, and for the methylation of DNA, RNA, proteins, and lipids.[3] The primary currency of this network is the methyl group (-CH3), and the universal methyl donor is S-adenosylmethionine (SAM).[3][4] MMSC participates in this intricate network by providing a methyl group for the remethylation of homocysteine to methionine, a critical step in the methionine cycle.[5][6]
The Methionine Cycle and the Role of MMSC
The methionine cycle is a fundamental pathway that regenerates methionine and ensures a continuous supply of SAM for methylation reactions.[7] A key reaction in this cycle is the conversion of homocysteine back to methionine. While this is primarily accomplished by methionine synthase using a methyl group derived from the folate cycle, an alternative pathway involving betaine-homocysteine S-methyltransferase (BHMT) also exists.[8]
A second isoform of this enzyme, betaine-homocysteine S-methyltransferase-2 (BHMT-2), has been identified and shown to specifically utilize S-methylmethionine as its methyl donor for the methylation of homocysteine.[5][6] This reaction yields two molecules of methionine from one molecule of MMSC and one molecule of homocysteine.[9]
Quantitative Data on MMSC as a Methyl Donor
The efficiency of MMSC as a methyl donor is primarily understood through the kinetic parameters of the enzymes that utilize it as a substrate, particularly BHMT-2.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human BHMT | Betaine | - | - | - | [1][10] |
| S-Methylmethionine | - | - | - | [1][10] | |
| Human BHMT-2 | S-Methylmethionine | 0.94 | 0.23 | 245 | [1][10] |
| S-Adenosylmethionine | - | - | - | [1][10] |
Note: The table above summarizes key kinetic parameters. The catalytic efficiency (kcat/Km) of human BHMT-2 for S-methylmethionine highlights its proficiency as a substrate.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and logical relationships involving MMSC as a methyl donor.
Experimental Protocols
Quantification of S-Methylmethionine in Biological Samples by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of S-methylmethionine in plasma or tissue homogenates.
5.1.1. Materials and Reagents
-
S-Methylmethionine chloride standard
-
Stable isotope-labeled internal standard (e.g., d3-S-methylmethionine)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
0.22 µm syringe filters
-
LC-MS/MS system with an ESI source
5.1.2. Sample Preparation
-
To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution (concentration to be optimized based on expected sample concentrations).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
5.1.3. LC-MS/MS Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 95% B over 5-10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
S-Methylmethionine: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of the standard).
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of the standard).
-
-
-
Data Analysis: Quantify SMM by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the SMM standard.
References
- 1. Flowchart Creation [developer.mantidproject.org]
- 2. Ratio of S-adenosylmethionine to S-adenosylhomocysteine as a sensitive indicator of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 4. medium.com [medium.com]
- 5. Betaine-homocysteine S-methyltransferase-2 is an S-methylmethionine-homocysteine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sketchviz.com [sketchviz.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.cuni.cz [dspace.cuni.cz]
- 10. Making pretty diagrams with GraphViz [steveliles.github.io]
An In-depth Technical Guide to the Biochemical Properties of S-methylmethionine Sulfonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-methylmethionine sulfonium (B1226848) (SMMS), colloquially known as Vitamin U, is a naturally occurring derivative of the amino acid methionine.[1][2] Predominantly found in plant sources, particularly those of the Brassica genus, SMMS has garnered significant interest for its therapeutic properties, including its well-documented anti-ulcerogenic effects.[2][3][4] This technical guide provides a comprehensive overview of the core biochemical properties of SMMS, with a focus on its chemical characteristics, metabolic pathways, and physiological roles. Detailed experimental protocols for key analytical methods and structured quantitative data are presented to facilitate further research and development. Additionally, key signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations.
Chemical and Physical Properties
S-methylmethionine sulfonium is a positively charged sulfonium compound. Its chemical identity and physical characteristics are summarized in the table below. The chloride salt of SMMS is a common form used in research and supplements.[5][6] It is a white crystalline powder, soluble in water and alcohol.[6][7]
| Property | Value | Reference |
| IUPAC Name | --INVALID-LINK--sulfonium | [1] |
| Other Names | S-Methyl-L-methionine, Vitamin U, MMSC | [1][3][5] |
| Chemical Formula | C₆H₁₄NO₂S⁺ | [1] |
| Molar Mass | 164.243 g/mol | [1] |
| Melting Point | 134 °C (273 °F; 407 K) (chloride salt, decomposes) | [1] |
| Solubility | Soluble in water and alcohol | [6][7] |
| Appearance | White to off-white solid/powder | [5][6][7] |
| CAS Number | 1115-84-0 (L-form chloride) | [8] |
Biosynthesis and Metabolism
The biochemical journey of S-methylmethionine sulfonium begins with its synthesis from L-methionine and S-adenosylmethionine (SAM), a reaction catalyzed by the enzyme methionine S-methyltransferase.[1] SMMS then plays a crucial role as an intermediate in various metabolic pathways.[1]
Two primary metabolic fates of SMMS have been identified in animals:
-
Remethylation of Homocysteine: SMMS serves as a methyl group donor for the conversion of homocysteine back to methionine.[5] This reaction is catalyzed by the enzyme betaine-homocysteine S-methyltransferase 2 (BHMT2).[9]
-
Enzymatic Hydrolysis: SMMS can be hydrolyzed to produce dimethylsulfide and homoserine.[5]
The metabolism of SMMS is particularly active in the liver and kidneys.[5]
Figure 1: Biosynthesis and major metabolic pathways of S-methylmethionine sulfonium.
Quantitative Data
Concentration in Plant Sources
S-methylmethionine sulfonium is abundant in a variety of plant-based foods. The concentrations can vary significantly depending on the plant species and preparation methods.
| Plant Source | Concentration (mg/kg or mg/100g) | Reference |
| Cabbage | 53-104 mg/100g | [10] |
| Celery | 176 mg/kg | [11] |
| Kohlrabi | 81-110 mg/100g | [10] |
| Leeks | 66-75 mg/100g | [10] |
| Tomatoes (fresh) | 2.8 mg/kg | [11] |
| Turnip | 51-72 mg/100g | [10] |
Enzyme Kinetics
The kinetic properties of the enzymes involved in SMMS metabolism are crucial for understanding its physiological effects.
| Enzyme | Substrate | Km | Vmax | Reference |
| Betaine-homocysteine S-methyltransferase 2 (BHMT2) | S-methylmethionine | 0.94 mM | Not Reported | [12] |
| Methionine S-methyltransferase | S-adenosyl-L-methionine | 8.62 µM | Not Reported | [5] |
| Methionine S-methyltransferase | L-methionine | Not Reported | Not Reported |
Physiological Roles and Signaling Pathways
S-methylmethionine sulfonium exerts a range of physiological effects, many of which are linked to specific cellular signaling pathways.
Wound Healing and Fibroblast Activation
SMMS has been shown to accelerate wound healing by promoting the proliferation and migration of human dermal fibroblasts.[7] This effect is mediated through the activation of the ERK1/2 signaling pathway.[7]
Figure 2: Signaling pathway of SMMS in promoting wound healing.
Adipocyte Differentiation
SMMS has an inhibitory effect on the differentiation of pre-adipocyte cell lines.[13] This is achieved through the downregulation of adipogenic factors and the upregulation of AMP-activated protein kinase (AMPK) activity.[13]
Figure 3: SMMS-mediated inhibition of adipocyte differentiation.
Experimental Protocols
Quantification of S-methylmethionine sulfonium by LC-MS/MS
This protocol outlines a stable isotope dilution assay for the quantification of SMMS in biological samples, adapted from established methods.[11][14]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 4. assaygenie.com [assaygenie.com]
- 5. The kinetic mechanism of S-adenosyl-L-methionine: glutamylmethyltransferase from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.7. Na, K-ATPase activity assay [bio-protocol.org]
- 7. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. znaturforsch.com [znaturforsch.com]
- 11. Betaine-Homocysteine S-Methyltransferase-2 Is an S-Methylmethionine-Homocysteine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Betaine-homocysteine S-methyltransferase-2 is an S-methylmethionine-homocysteine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of S-methylmethionine in raw vegetables and green malt by a stable isotope dilution assay using LC-MS/MS: comparison with dimethyl sulfide formation after heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Structure of DL-Methionine Methylsulfonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of DL-Methionine methylsulfonium chloride, a compound of interest in various scientific and therapeutic fields. This document details experimental protocols, presents key quantitative data in a structured format, and includes visualizations to illustrate the core chemical principles.
Introduction
This compound (MMSC), often referred to as Vitamin U, is a water-soluble derivative of the essential amino acid methionine. It is characterized by the presence of a positively charged sulfur atom, forming a sulfonium (B1226848) salt. This reactive center is key to its chemical properties and biological activities. MMSC is found naturally in a variety of plants and has garnered attention for its potential therapeutic applications, including the protection of gastric mucosa. This guide will delve into the chemical synthesis of its racemic form (DL-MMSC) and provide a detailed analysis of its molecular structure.
Synthesis of this compound
The primary and most direct industrial method for synthesizing this compound is through the methylation of DL-methionine. This process involves the reaction of DL-methionine with a methylating agent, typically methyl chloride, under controlled conditions of temperature and pressure.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the sulfur atom of the methionine side chain acts as the nucleophile, attacking the methyl group of the methylating agent.
Figure 1: Synthesis of this compound
A schematic representation of the synthesis of this compound from DL-methionine and methyl chloride.
Experimental Protocol
The following protocol is based on established industrial manufacturing processes.
Materials:
-
DL-Methionine (298 g)
-
Deionized Water (2000 ml)
-
Methyl Chloride (151.1 g)
-
Activated Charcoal (0.2% of the residue weight)
-
Methanol (B129727) (2 L)
Procedure:
-
A 3 L autoclave made from V4-a steel is charged with 298 g of DL-methionine and 2000 ml of water.
-
The autoclave is sealed, and 151.1 g of methyl chloride is introduced.
-
The mixture is heated to a temperature of 50-55°C with stirring for 8 hours. The pressure inside the vessel will rise to 12-13 atmospheres.
-
After the reaction period, the autoclave is cooled, and any excess methyl chloride is evaporated.
-
The resulting slightly yellow solution is mixed with 0.2% activated charcoal and filtered.
-
The water is evaporated from the filtrate under vacuum at a temperature of 45-55°C, yielding an almost colorless syrup.
-
Two liters of methanol are poured into the syrup, which is then cooled to -5° to -10°C to induce crystallization of the this compound.
-
The crystallized product is filtered off.
Yield and Purity
This synthesis method has been reported to produce a high yield of the desired product.
| Parameter | Value |
| Yield | 340 g (85.3%) |
| Purity | 99.5% (by TLC) |
Table 1: Reported yield and purity of the synthesized this compound.
Chemical Structure and Properties
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques and X-ray crystallography.
Molecular Structure
The molecule consists of a central, positively charged sulfur atom bonded to two methyl groups and the carbon chain of the methionine backbone. The positive charge is balanced by a chloride anion.
Figure 2: Chemical Structure of this compound
A 2D representation of the chemical structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below.
| Property | Value |
| Molecular Formula | C6H14ClNO2S |
| Molecular Weight | 199.70 g/mol |
| CAS Number | 3493-12-7 |
| Appearance | White to off-white solid |
| Melting Point | 134-140 °C (decomposes) |
| Solubility | Soluble in water |
Table 2: Physical and chemical properties of this compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two S-methyl groups, the methylene (B1212753) protons of the ethyl chain, and the alpha-amino acid proton.
-
¹³C NMR: The carbon NMR would display distinct signals for the two S-methyl carbons, the methylene carbons, the alpha-carbon, and the carboxyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the carboxylic acid, and C-H stretching of the alkyl groups.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion corresponding to the cation (C6H14NO2S⁺) at m/z 164.
Crystallographic Data
The crystal structure of the pure L-enantiomer, S-Methyl-L-methionine chloride hydrochloride, has been determined by X-ray diffraction.[1] While this is not the racemic DL-form, it provides the most accurate available data on the molecular geometry and packing.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 9.500(8) Å |
| b | 7.223(6) Å |
| c | 8.884(7) Å |
| β | 114.9(2)° |
| Z | 2 |
| Mean C-S bond | 1.79 Å |
| Mean C-S-C angle | 102.1° |
Table 3: Crystallographic data for S-Methyl-L-methionine chloride hydrochloride.[1]
The sulfonium group exhibits a pyramidal geometry. The crystal packing is stabilized by electrostatic interactions, hydrogen bonding, and van der Waals forces.[1]
Conclusion
This technical guide has provided a detailed overview of the synthesis and structural characteristics of this compound. The synthesis via methylation of DL-methionine is a well-established and high-yielding process. The structure has been confirmed by various spectroscopic methods, and detailed geometric parameters are available from the X-ray crystallographic study of its L-enantiomer. This information is crucial for researchers and professionals working with this compound in drug development and other scientific applications. Further research to obtain detailed, assigned spectroscopic data for the DL-form would be a valuable addition to the existing body of knowledge.
References
An In-depth Technical Guide on the Cellular Uptake and Metabolism of DL-Methionine Methylsulfonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Methionine methylsulfonium chloride, often referred to as S-methylmethionine (SMM) or Vitamin U, is a derivative of the essential amino acid methionine. Found in various plant sources, it has garnered interest for its potential therapeutic effects, including gastroprotective and antioxidant properties.[1] This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of this compound, intended to serve as a resource for researchers and professionals in the field of drug development and cellular biology.
Cellular Uptake of this compound
The entry of SMM into cells is a critical first step for its metabolic utilization. While specific transporters for SMM in mammalian cells have not been fully characterized, studies in other organisms and on related compounds provide valuable insights into the potential mechanisms.
In microorganisms, specific permeases for SMM have been identified. In Escherichia coli, the ykfD gene product, renamed mmuP, is believed to function as an S-methylmethionine permease.[2][3][4][5] Similarly, in Saccharomyces cerevisiae, the MMP1 gene encodes for an S-methyl-methionine permease involved in its uptake.
In mammalian systems, the transport of SMM is likely mediated by amino acid transporters. Studies on methionine uptake have identified several transport systems, including System L and ASC-like transporters, which are sodium-dependent and facilitative. While no direct kinetic data (Km and Vmax) for SMM-specific transporters in mammalian cells is readily available in the literature, it is plausible that SMM utilizes one or more of these existing amino acid transport systems. The transcellular transport of the related molecule S-adenosylmethionine (SAM) across Caco-2 cell monolayers has been shown to be primarily paracellular, suggesting that for epithelial barriers, this might also be a route for SMM uptake.
Metabolism of this compound
Once inside the cell, SMM is actively metabolized through several key pathways. The biotransformation of SMM primarily occurs in the liver, kidneys, and digestive tract.[6] The two main metabolic fates of SMM are:
-
Methyl Group Transfer to Homocysteine: SMM serves as a methyl donor for the methylation of homocysteine, a reaction that synthesizes methionine. This pathway is a crucial part of the methionine cycle.
-
Enzymatic Hydrolysis: SMM can be hydrolyzed to produce dimethyl sulfide (B99878) (DMS) and homoserine.[6][7]
The relative contribution of these pathways can vary depending on the tissue and organism. For instance, in the digestive tract of rats, only the hydrolytic activity has been observed.[6]
Signaling Pathways Influenced by this compound
The metabolic products of SMM, particularly its role in replenishing the methionine pool and influencing the levels of S-adenosylmethionine (SAM), have significant implications for cellular signaling.
mTORC1 Signaling Pathway
Methionine metabolism is intricately linked to the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. The cellular sensor for SAM, known as SAMTOR, directly binds to SAM. When SAM levels are high, the SAMTOR-GATOR1 complex is disrupted, leading to the activation of mTORC1. Conversely, low SAM levels promote the association of SAMTOR with GATOR1, inhibiting mTORC1 signaling. Given that SMM metabolism contributes to the cellular methionine and subsequently SAM pools, it can indirectly influence mTORC1 activity through this sensing mechanism.
PPAR Signaling Pathway
Studies in mice have suggested that SMM administration can regulate the peroxisome proliferator-activated receptor (PPAR) signaling pathway. In high-fat diet-fed mice, SMM supplementation was shown to alter the expression of hepatic genes, with the PPAR signaling pathway being one of the regulated canonical pathways. PPARs are nuclear receptors that play crucial roles in lipid metabolism and adipocyte differentiation. While the direct molecular mechanism of how SMM or its metabolites interact with and regulate the PPAR pathway is not yet fully elucidated, it is hypothesized that the metabolic shifts induced by SMM, such as alterations in the SAM/SAH ratio and subsequent epigenetic modifications, may influence the expression or activity of PPARs and their target genes.
Quantitative Data
Quantitative data on the cellular uptake and metabolism of SMM in mammalian systems is limited. The following table summarizes available data, primarily from non-mammalian systems or on related compounds, which may serve as a reference for future studies.
| Parameter | Organism/Cell Line | Value | Reference |
| Transporter Kinetics | |||
| Apparent Km (Methionine) | Rat Brain Astrocytes | 1.3 µM | [8] |
| Apparent Vmax (Methionine) | Rat Brain Astrocytes | 182 pmol/min/mg protein | [8] |
| Metabolic Flux | |||
| Transmethylation & Propylamine Transfer Flux (from Methionine) | Human Fibrosarcoma Cell Line | ~15% of net methionine uptake | [9][10][11] |
Experimental Protocols
Detailed, standardized protocols for studying SMM uptake and metabolism are not widely published. The following sections provide generalized methodologies adapted from studies on methionine and other amino acids, which can be tailored for SMM-specific research.
Protocol 1: Radiolabeled SMM Uptake Assay
This protocol describes a method to measure the cellular uptake of SMM using a radiolabeled form (e.g., [35S]-SMM or [3H]-SMM).
Materials:
-
Cultured mammalian cells (e.g., hepatocytes, intestinal epithelial cells)
-
Radiolabeled SMM ([35S]-SMM or [3H]-SMM)
-
Unlabeled SMM
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to a confluent monolayer.
-
Preparation: On the day of the experiment, wash the cells twice with pre-warmed uptake buffer.
-
Initiation of Uptake: Add uptake buffer containing a known concentration of radiolabeled SMM to each well. For competition assays, include varying concentrations of unlabeled SMM.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the time course of uptake.
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer to remove extracellular radiolabel.
-
Cell Lysis: Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate. For kinetic analysis, perform the assay with a range of SMM concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Protocol 2: LC-MS/MS Quantification of SMM and its Metabolites
This protocol outlines a method for the sensitive and specific quantification of SMM and its primary metabolites, dimethyl sulfide (DMS) and homoserine, in cell lysates or biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell or tissue samples
-
Internal standards (e.g., deuterated SMM, DMS, and homoserine)
-
Extraction solvent (e.g., methanol/acetonitrile/water mixture)
-
LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase)
Procedure:
-
Sample Preparation: Homogenize cell or tissue samples in ice-cold extraction solvent containing internal standards.
-
Protein Precipitation: Centrifuge the homogenate to precipitate proteins.
-
Supernatant Collection: Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using an appropriate chromatographic method.
-
Detect and quantify SMM, DMS, and homoserine using multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.
-
-
Data Analysis: Construct calibration curves using known concentrations of analytical standards. Calculate the concentrations of SMM and its metabolites in the samples by comparing their peak areas to those of the internal standards and the calibration curves.
Conclusion and Future Directions
The cellular uptake and metabolism of this compound are complex processes with significant implications for cellular function and signaling. While our understanding has advanced, particularly regarding its metabolic pathways and indirect influence on major signaling networks like mTORC1, several key areas require further investigation. A critical next step is the definitive identification and characterization of specific mammalian transporters for SMM, including the determination of their kinetic parameters. Furthermore, quantitative metabolic flux analysis will be essential to delineate the dynamic distribution of SMM through its various metabolic fates under different physiological and pathological conditions. Elucidating the direct molecular interactions between SMM or its metabolites and signaling molecules, such as PPARs, will also be crucial for a complete understanding of its biological roles. The methodologies and information presented in this guide provide a solid foundation for researchers to address these and other important questions in this evolving field.
References
- 1. Loss of Hepatocyte-Specific PPARγ Expression Ameliorates Early Events of Steatohepatitis in Mice Fed the Methionine and Choline-Deficient Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of S-methylmethionine in raw vegetables and green malt by a stable isotope dilution assay using LC-MS/MS: comparison with dimethyl sulfide formation after heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-methylmethionine metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-Methylmethionine Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Potassium modulation of methionine uptake in astrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro Characterization of Uptake Mechanism of L-[methyl-3H]-methionine in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to DL-Methionine Methylsulfonium Chloride: History, Discovery, and Scientific Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Discovery of a "Vitamin"
DL-Methionine methylsulfonium chloride, a derivative of the essential amino acid methionine, first came to scientific prominence not under its formal chemical name, but as "Vitamin U". This term was coined in the early 1950s by Dr. Garnett Cheney of Stanford University School of Medicine.[1][2] Through his research on cabbage juice, Dr. Cheney identified a compound that demonstrated significant efficacy in healing peptic ulcers, leading him to designate it "U" for "ulcer".[1][2]
Despite its name, it is not a true vitamin in the classical sense, as it is not an essential nutrient required in small amounts for normal physiological function.[1][3] The active compound was identified as S-methylmethionine (SMM), with this compound (MMSC) being its synthetic, racemic form.[3] This compound is naturally present in a variety of plant sources, particularly cruciferous vegetables such as cabbage, broccoli, kale, and Brussels sprouts, as well as asparagus, celery, and tomatoes.[3][4][5] Its initial discovery and the compelling anecdotal and early clinical evidence of its anti-ulcer properties paved the way for decades of research into its biochemical and therapeutic potential.
Chemical and Physical Properties
This compound is a white, crystalline, and hygroscopic solid.[5][6] Its key chemical and physical characteristics are summarized below for reference.
| Property | Value | References |
| IUPAC Name | (3-amino-3-carboxypropyl)-dimethylsulfanium chloride | [7] |
| Synonyms | Vitamin U, S-Methylmethionine, MMSC | [1][5] |
| CAS Number | 3493-12-7 | [6] |
| Molecular Formula | C₆H₁₄ClNO₂S | [5][6][7] |
| Molecular Weight | 199.70 g/mol | [6][7] |
| Appearance | Colorless to white crystalline powder/solid | [5][6] |
| Melting Point | 139-140 °C (decomposes) | [8][9] |
| Solubility in Water | 100 mg/mL, clear, colorless | |
| pH (aqueous solution) | 4.0 - 5.5 | [9] |
| Purity (Assay) | ≥97.0% to ≥98.0% | [6] |
Key Experimental Protocols
This section details the methodologies for the synthesis and quantification of this compound as cited in the literature.
Synthesis of this compound
This protocol is based on the reaction of DL-methionine with methyl chloride under pressure.[5][10]
Materials:
-
DL-Methionine
-
Methyl chloride
-
Deionized water
-
Activated charcoal
-
Pressure-resistant autoclave (e.g., V4-a steel)
Procedure:
-
Reaction Setup: Suspend 298 g of DL-methionine in 2000 mL of water within a 3 L pressure-resistant autoclave.
-
Methylation: Introduce 151.1 g of methyl chloride into the sealed vessel.
-
Reaction Conditions: Heat the mixture to a temperature of 50-55°C while stirring. Maintain this temperature for 8 hours. The internal pressure will rise to approximately 12-13 atmospheres.[5]
-
Cooling and Depressurization: After the reaction period, cool the vessel to 15-20°C and carefully vent the excess, unreacted methyl chloride.
-
Decolorization: To the resulting slightly yellow residue, add 0.2% activated charcoal and stir to decolorize the solution.
-
Filtration: Filter the mixture to remove the activated charcoal.
-
Solvent Removal: Evaporate the water from the filtrate under vacuum at a temperature of 45-55°C to yield a nearly colorless syrup.
-
Crystallization: Add 2 L of methanol to the syrup and cool the mixture to between -5°C and -10°C to induce crystallization of the product.[5]
-
Isolation and Yield: Filter the crystalline solid from the cold methanol. This process yields approximately 340 g (85.3% theoretical yield) of this compound with a purity of around 99.5%.[5]
Quantification in Plant Material via Gas Chromatography
This method quantifies S-methylmethionine by converting it to dimethyl sulfide (B99878) (DMS), which is then measured.[11]
Materials:
-
Plant sample
-
Alkaline medium (e.g., NaOH solution)
-
Inert gas (Nitrogen)
-
Carbon tetrachloride (as internal standard)
-
Gas chromatograph with a suitable detector
Procedure:
-
Sample Preparation: Homogenize the plant material.
-
Alkaline Decomposition: Place a known quantity of the homogenate in a reaction vessel. Add an alkaline medium. This triggers the disintegration of S-methylmethionine into equimolecular amounts of dimethyl sulfide and homoserine.[11]
-
Volatile Collection: Distill the volatile dimethyl sulfide from the reaction mixture using a stream of inert nitrogen gas.
-
Trapping: Trap the distilled dimethyl sulfide in a toluene trap cooled to -78°C.
-
Sample for Analysis: Prepare the toluene solution containing the trapped dimethyl sulfide for injection by adding a known amount of carbon tetrachloride as an internal standard.
-
Gas Chromatography: Analyze the toluene solution using a gas chromatograph. The amount of dimethyl sulfide is quantified relative to the internal standard.
-
Calculation: Based on the stoichiometry of the decomposition reaction, calculate the original concentration of S-methylmethionine in the plant sample. Optimal conditions can yield 91.1% conversion of S-methylmethionine to dimethyl sulfide.[11]
Biological Activities and Mechanisms of Action
Research has primarily focused on the cytoprotective, anti-inflammatory, and antioxidant properties of MMSC.
Gastrointestinal Protection
The foundational research on MMSC was centered on its ability to heal peptic ulcers.[2] It is understood to protect the gastric mucosa from damage induced by agents like ethanol.[12] While the precise mechanism is not fully elucidated, studies suggest it may promote the healing of erosive gastritis and ulcerations.[12] One proposed mechanism involves the stimulation of dermal fibroblast migration and growth, which is critical for tissue repair and wound healing.[13]
Antioxidant and Anti-Inflammatory Effects
MMSC has demonstrated significant antioxidant and anti-inflammatory properties.[14][15] These characteristics are central to its protective effects across various biological systems.
Hepatoprotective and Antitumor Activity
A notable study investigated the antitumor activity of MMSC against hepatocellular carcinoma (HCC) induced in rats.[14][15] The findings revealed that MMSC administration after HCC induction led to a significant improvement in liver function biomarkers.[15] Furthermore, MMSC treatment downregulated the expression of key inflammatory and tumor-promoting molecules, including:
-
Tumor Necrosis Factor-alpha (TNF-α): A primary pro-inflammatory cytokine.
-
Induced Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, which can contribute to inflammation and tissue damage at high levels.
-
Transforming Growth Factor-beta (TGF-1β): A cytokine with complex roles in cancer, often promoting tumor progression in later stages.
-
Glypican 3 (GP3): A cell surface protein that is often overexpressed in hepatocellular carcinoma.
This suggests that MMSC exerts its antitumor effects by mitigating inflammation and modulating signaling pathways involved in tumor growth and survival.[14][15]
Conclusion
From its serendipitous discovery in cabbage juice as a potent anti-ulcer agent to modern investigations into its antitumor properties, this compound has a rich scientific history. Though not a true vitamin, its biological activities, particularly its cytoprotective and anti-inflammatory effects, make it a compound of significant interest for drug development and therapeutic applications. The protocols for its synthesis and analysis are well-established, providing a solid foundation for further research into its mechanisms of action and potential clinical utility in treating a range of pathologies from gastrointestinal disorders to cancer.
References
- 1. Origin, Nature and Introduction of Vitamin U Lyphar Offers Free Samples [biolyphar.com]
- 2. Vitamin B5 and vitamin U review: justification of combined use for the treatment of mucosa-associated gastrointestinal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin U: Benefits, Side Effects, Foods, and More [healthline.com]
- 4. Quantitation of S-methylmethionine in raw vegetables and green malt by a stable isotope dilution assay using LC-MS/MS: comparison with dimethyl sulfide formation after heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | C6H14ClNO2S | CID 14220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. methionyl methyl sulfonium chloride, 3493-12-7 [thegoodscentscompany.com]
- 9. This compound CAS#: 3493-12-7 [amp.chemicalbook.com]
- 10. DE1239697B - Process for the preparation of methionine methylsulfonium chloride or bromide - Google Patents [patents.google.com]
- 11. [Gas chromatographic determination of S-methylmethionine (vitamin U) in plants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Vitamin U: What Is It, Health Benefits and Sources [medicinenet.com]
- 14. mdpi.com [mdpi.com]
- 15. Antitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride against Liver Cancer Induced in Wistar Albino Rats by Diethyl Nitrosamine and Carbon Tertrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-Methionine methylsulfonium chloride as a derivative of methionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Methionine methylsulfonium chloride, often referred to as S-Methylmethionine (SMM) or colloquially as "Vitamin U," is a derivative of the essential amino acid methionine.[1] First identified in cabbage juice, this compound has garnered scientific interest for its potential therapeutic properties, particularly in the realm of gastrointestinal health.[2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological activities, and the signaling pathways it modulates. The information is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this molecule.
Chemical and Physical Properties
This compound is the chloride salt of S-methylmethionine, a positively charged sulfonium (B1226848) compound. Its chemical structure consists of a methionine backbone with an additional methyl group attached to the sulfur atom.
| Property | Value | Reference |
| Chemical Formula | C6H14ClNO2S | PubChem CID: 16217806 |
| Molecular Weight | 199.70 g/mol | PubChem CID: 16217806 |
| Appearance | White crystalline powder | Sigma-Aldrich |
| Solubility | Soluble in water | Sigma-Aldrich |
| Melting Point | 134-139 °C (decomposes) | Various Suppliers |
| CAS Number | 3493-12-7 | Chemical Abstracts Service |
Synthesis and Formulation
Synthesis
A common method for the synthesis of this compound involves the direct methylation of DL-methionine. One patented method describes the reaction of DL-methionine with methyl chloride in an aqueous solution under pressure and elevated temperature.[3]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from DL-methionine.
Materials:
-
DL-Methionine
-
Methyl chloride
-
Deionized water
-
Activated charcoal
-
Pressure reactor
Procedure:
-
Suspend DL-methionine in deionized water within a pressure-resistant reactor.
-
Introduce methyl chloride into the reactor.
-
Heat the mixture to 50-60°C while stirring and maintain the pressure for several hours.
-
After the reaction is complete, cool the reactor and vent the excess methyl chloride.
-
Treat the resulting solution with activated charcoal to decolorize it, followed by filtration.
-
Evaporate the water under vacuum to obtain a concentrated syrup.
-
Precipitate the this compound by adding methanol to the syrup.
-
Collect the crystalline product by filtration and dry under vacuum.
Formulation Considerations
This compound is known to be hygroscopic and can degrade in the presence of moisture, leading to the generation of an unpleasant odor. A Japanese patent suggests that the stability of formulations containing this compound can be improved by the inclusion of vitamin B1 or its derivatives, which helps to suppress the degradation and odor formation.[3] For oral administration in clinical studies, it has been formulated into dietary supplements.[4]
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with the most well-documented being its gastroprotective and antioxidant effects.
Gastroprotective Effects
Historically, "Vitamin U" has been associated with the healing of peptic ulcers.[2] Modern research suggests that its gastroprotective mechanism involves the stimulation of mucus production, enhancement of mucosal blood flow, and the promotion of epithelial cell proliferation.[2][5][6]
A clinical study involving patients with chronic gastritis demonstrated that daily supplementation with 300 mg of S-methylmethionine for six months significantly reduced the severity of dyspeptic symptoms, as measured by the Gastrointestinal Symptom Rating Scale (GSRS).[4]
| GSRS Score Analysis in Chronic Gastritis Patients | |
| Baseline Total GSRS Score | 15 |
| Total GSRS Score after 3 Months | 9 (p<0.05) |
| Total GSRS Score after 6 Months | 5.5 (p<0.05) |
Data from a study with 37 patients receiving 300 mg/day of S-methylmethionine.[4]
Antioxidant Properties
This compound has been shown to possess antioxidant properties. It can act as a free radical scavenger and enhance the activity of endogenous antioxidant enzymes.[7] This activity is believed to contribute to its cytoprotective effects in various tissues.
Wound Healing
Topical application of S-methylmethionine has been shown to accelerate wound healing in animal models.[8] This effect is attributed to the activation of dermal fibroblasts and the promotion of re-epithelialization.[8]
Signaling Pathway Modulation
ERK1/2 Signaling Pathway
S-methylmethionine has been demonstrated to activate the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway.[8] This pathway is crucial for cell proliferation, differentiation, and survival. The activation of ERK1/2 by S-methylmethionine is linked to its ability to promote the proliferation and migration of human dermal fibroblasts, which are key processes in wound healing.[8]
References
- 1. S-Methylmethionine - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. JP2010030964A - Preparation containing methylmethionine sulfonium chloride - Google Patents [patents.google.com]
- 4. [Effect of 6-month S-methylmethionine intake on the quality of life and dyspepsia symptoms in patients with chronic gastritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Gastric Cytoprotection as Basis of Gastrointestinal Mucosa Protection and Repair in Erosive Ulcerative Lesions of Various Aetiologies | Ivashkin | Russian Journal of Gastroenterology, Hepatology, Coloproctology [gastro-j.ru]
- 7. mdpi.com [mdpi.com]
- 8. Accelerated wound healing by S-methylmethionine sulfonium: evidence of dermal fibroblast activation via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: DL-Methionine Methylsulfonium Chloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Methionine methylsulfonium chloride, also known as S-methylmethionine (SMM) or historically as Vitamin U, is a derivative of the essential amino acid methionine.[1][2] It is naturally found in various plants, including cabbage, tomatoes, and celery.[1] This compound has garnered significant interest in cell culture research due to its diverse biological activities, including cytoprotective, antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][3] These application notes provide detailed protocols and quantitative data for utilizing this compound in cell culture experiments, aiding researchers in exploring its therapeutic and biological potential.
Chemical Properties and Handling
| Property | Value | Reference |
| Synonyms | S-methylmethionine, Vitamin U, MMSC | [1] |
| Molecular Formula | C6H14ClNO2S | |
| Molecular Weight | 199.70 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water (100 mg/mL) | |
| Storage | Store at room temperature, keep dry. |
Stock Solution Preparation:
To prepare a stock solution for cell culture, dissolve this compound in sterile, distilled water or phosphate-buffered saline (PBS) to a desired concentration (e.g., 100 mM).[4] It is crucial to sterilize the stock solution by passing it through a 0.22 µm filter before adding it to the cell culture medium.[4] Store the stock solution at -20°C for long-term use.[4]
Mechanism of Action
This compound exerts its biological effects through several mechanisms:
-
Methyl Donor: As a derivative of methionine, SMM can act as a methyl group donor, participating in various methylation reactions within the cell. This is significant as its precursor, S-adenosylmethionine (SAM), is a universal methyl donor involved in the regulation of gene expression and protein function.[5]
-
Antioxidant Activity: SMM has demonstrated antioxidant properties by reducing the formation of lipid peroxides and enhancing the activity of antioxidant enzymes.[1][3]
-
Anti-inflammatory Effects: It has been shown to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS).[1]
-
Modulation of Signaling Pathways: A key mechanism of action for SMM is its ability to modulate intracellular signaling cascades, most notably the ERK1/2 pathway, which is involved in cell proliferation, differentiation, and survival.
Data Presentation: Quantitative Effects in Cell Culture
The following tables summarize the observed effects of this compound on various cell lines and biological endpoints.
Table 1: Effects on Cell Viability and Proliferation
| Cell Line | Concentration | Incubation Time | Effect | Assay | Reference |
| Human Dermal Fibroblasts (hDFs) | 100 µM | 24 hours | Promoted proliferation | Not specified | |
| Triple-Negative Breast Cancer (MDA-MB-231, Hs 578T) | Methionine Deprivation | 24 hours | No significant effect on viability | MTT Assay | [6] |
| Normal Breast Epithelial (MCF 10A) | Methionine Deprivation | 24 hours | No significant effect on viability | MTT Assay | [6] |
| Pancreatic Cancer (BXPC-3, HPAC) | 5 mg/mL L-methionine | 7 days | Reduced proliferation by 31-35% | Ki-67 Assay | [7][8] |
| Breast Cancer (MCF-7) | 5 g/L Methionine | 1-3 days | Suppressed cell growth | Not specified | [9] |
Table 2: Anti-inflammatory and Antioxidant Effects
| Cell Line/System | Concentration | Incubation Time | Effect | Assay | Reference |
| Wistar Albino Rats (in vivo) | Not specified | Not specified | Decreased TNF-α, iNOS, TGF-1β expression | qRT-PCR | [1] |
| Wistar Albino Rats (in vivo) | Not specified | Not specified | Decreased lipid peroxide formation | Not specified | [1] |
| Macrophages (RAW 246.7) | 10 mM Methionine | 12 hours | Decreased LPS-induced TNF-α, IL-6, IFN-β | ELISA, RT-qPCR | [5] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in sterile water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the treatment medium to each well. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of ERK1/2 Pathway Activation
This protocol details the steps to investigate the effect of this compound on the phosphorylation of ERK1/2, a key signaling pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
References
- 1. Antitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride against Liver Cancer Induced in Wistar Albino Rats by Diethyl Nitrosamine and Carbon Tertrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride against Liver Cancer Induced in Wistar Albino Rats by Diethyl Nitrosamine and Carbon Tertrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methionine Attenuates Lipopolysaccharide-Induced Inflammatory Responses via DNA Methylation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine deprivation suppresses triple-negative breast cancer metastasis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. l-Methionine inhibits growth of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Methionine inhibits growth of human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methionine cytotoxicity in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for quantification of DL-Methionine methylsulfonium chloride
An HPLC Method for the Quantification of DL-Methionine Methylsulfonium Chloride (Vitamin U)
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound, commonly known as Vitamin U, in pharmaceutical formulations and raw materials. This method is crucial for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a derivative of the amino acid methionine. It is sometimes referred to as "Vitamin U," although it is not officially recognized as a vitamin. It is found in various natural sources, particularly in raw cabbage juice, and is used in dietary supplements for its purported gastroprotective effects. Accurate and reliable quantification of this compound is essential for ensuring the quality and dosage accuracy of these products. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for this analysis.
This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection. The method is designed to be straightforward and reproducible.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The specific conditions are outlined in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.05% Sulfuric Acid in Water (35:65 v/v)[1] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 200 nm[1] |
| Run Time | 10 minutes |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with deionized water. Mix thoroughly. This solution should be stored at 2-8°C and can be used for up to 7 days.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations in the range of 10 µg/mL to 100 µg/mL.
-
Suggested concentrations for the calibration curve are 10, 25, 50, 75, and 100 µg/mL.
Sample Preparation (for Tablets):
-
Weigh and finely powder no fewer than 10 tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to approximately 25 mg of this compound.
-
Transfer the powder to a 25 mL volumetric flask.
-
Add approximately 15 mL of deionized water and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with deionized water and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (Recovery) | 98.0% to 102.0% |
| Precision (RSD) | Repeatability (Intra-day) ≤ 2.0%, Intermediate Precision (Inter-day) ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from placebo or degradation products at the retention time of the analyte. |
Data Presentation
Calibration Curve Data
A typical calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 75 | 1,125,000 |
| 100 | 1,500,000 |
Linear Regression Equation: y = 15000x Correlation Coefficient (r²): 0.9999
Sample Analysis Results
The concentration of this compound in the sample can be calculated using the linear regression equation derived from the calibration curve.
| Sample ID | Peak Area | Calculated Concentration (µg/mL) | Amount per Tablet (mg) |
| Tablet Sample 1 | 748,500 | 49.9 | 49.9 |
| Tablet Sample 2 | 751,500 | 50.1 | 50.1 |
| Tablet Sample 3 | 750,000 | 50.0 | 50.0 |
| Average | 750,000 | 50.0 | 50.0 |
| %RSD | 0.20% | 0.20% | 0.20% |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Detailed workflow for the preparation of tablet samples for HPLC analysis.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound in pharmaceutical products. The use of a common C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. Proper method validation is essential to ensure the accuracy and precision of the results.
References
Application Notes: Preparation and Use of DL-Methionine Methylsulfonium Chloride (MMSC) Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Methionine methylsulfonium chloride (MMSC), commonly known as Vitamin U, is a derivative of the amino acid methionine.[1] It is found naturally in various plants, particularly in cabbage.[1][2] MMSC has garnered significant interest in research due to its potential therapeutic effects, most notably its protective properties on the gastric mucosa and its role in promoting wound healing.[3][4][5] In experimental settings, MMSC is used as a methionine analogue and to investigate its mechanisms of action, such as the activation of specific signaling pathways.[3][4]
This document provides detailed protocols for the preparation, storage, and application of MMSC stock solutions for use in a variety of biochemical and cellular assays.
Physicochemical Properties and Storage
MMSC is a white to off-white, crystalline powder that is hygroscopic.[3][6][7] It is highly soluble in aqueous solutions.[3][6] Proper handling and storage are crucial to maintain its stability and efficacy for experimental use.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Synonyms | (3-Amino-3-carboxypropyl)dimethyl sulfonium (B1226848) chloride, Vitamin U | [3][8] |
| Molecular Formula | C₆H₁₄ClNO₂S | [3][7] |
| Molecular Weight | 199.70 g/mol | [3][8] |
| Appearance | White to almost white crystalline powder | [3][6] |
| Melting Point | 139-140 °C | [3] |
| Solubility (in H₂O) | ≥ 100 mg/mL, yields a clear, colorless solution | [3][6] |
| pH (aqueous solution) | 4.0 - 5.5 | [3] |
| Stability | Hygroscopic | [2][7] |
Preparation of Stock Solutions
The following protocols detail the preparation of MMSC stock solutions for in vitro and in vivo research applications. All preparation steps should be conducted using aseptic techniques, especially for cell culture experiments.
Materials and Equipment
-
This compound powder (≥97.0% purity)[3]
-
Sterile, deionized (DI) water or Phosphate-Buffered Saline (PBS)
-
Analytical balance
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile cryovials or microcentrifuge tubes for aliquoting
-
Pipettes and sterile tips
Protocol: Preparation of a 1 M Primary Stock Solution
-
Calculation: To prepare a 1 M solution, use the molecular weight of MMSC (199.70 g/mol ).
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL of a 1 M solution: 1 mol/L x 0.010 L x 199.70 g/mol = 1.997 g
-
-
Weighing: Accurately weigh 1.997 g of MMSC powder and transfer it to a 50 mL sterile conical tube.
-
Dissolution: Add approximately 8 mL of sterile DI water or PBS to the conical tube. Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[3]
-
Volume Adjustment: Adjust the final volume to 10 mL with the chosen solvent.
-
Sterilization (for cell-based assays): If the stock solution will be used for cell culture, it must be sterilized. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.[6] This step is critical to prevent contamination.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[5][6]
Storage of Stock Solutions
Proper storage is essential for maintaining the stability of the MMSC stock solution.
Table 2: Recommended Storage Conditions for MMSC Solutions
| Storage Temperature | Shelf Life | Notes | References |
| -20°C | Up to 1 month | Suitable for short-term storage. | [6] |
| -80°C | Up to 6 months | Recommended for long-term storage. | [6] |
| Solid Form (Powder) | As per manufacturer | Store at 4°C, sealed, away from moisture. | [6] |
Note: Always store solutions protected from light and ensure they are tightly sealed to prevent degradation due to moisture.[2][7]
Preparation of Working Solutions
To prepare working solutions, thaw an aliquot of the primary stock solution and dilute it to the desired final concentration using a sterile medium or buffer appropriate for your assay.
Table 3: Dilution Guide for a 1 M MMSC Stock Solution
| Desired Concentration | Volume of 1 M Stock | Volume of Diluent | Final Volume |
| 1 mM | 1 µL | 999 µL | 1 mL |
| 5 mM | 5 µL | 995 µL | 1 mL |
| 10 mM | 10 µL | 990 µL | 1 mL |
| 50 mM | 50 µL | 950 µL | 1 mL |
| 100 mM | 100 µL | 900 µL | 1 mL |
Note: It is recommended to prepare fresh working solutions for each experiment and use them promptly.[5]
Experimental Workflow and Applications
The general workflow for preparing and using MMSC solutions in assays is straightforward, beginning with the raw compound and ending with its application in an experimental system.
Application Example: Fibroblast Migration Assay
MMSC has been shown to promote the migration of human dermal fibroblasts (hDFs), a crucial step in wound healing.[4]
Protocol Outline:
-
Cell Culture: Culture hDFs in standard growth medium until they reach 80-90% confluency.
-
Scratch Assay: Create a "wound" in the confluent cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS and replace the medium with a low-serum medium containing various concentrations of MMSC (prepared from the stock solution). Include a vehicle control (medium without MMSC).
-
Incubation & Imaging: Incubate the cells and capture images of the scratch at time 0 and subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at each time point to quantify the rate of cell migration into the gap. An increased rate of closure in MMSC-treated wells compared to the control indicates a pro-migratory effect.
Relevant Signaling Pathways
MMSC, as a methionine derivative, influences key cellular processes through its interaction with metabolic and signaling pathways.
-
Methionine Metabolism and mTOR Pathway: Methionine is converted into S-adenosylmethionine (SAM), a universal methyl donor essential for numerous cellular functions.[9] SAM levels are sensed by the cell and can regulate the mTOR signaling pathway, a central controller of cell growth, proliferation, and metabolism.[10] MMSC can serve as a source for these metabolic activities.
-
ERK1/2 Pathway Activation: Studies have demonstrated that MMSC can promote the proliferation and migration of dermal fibroblasts by activating the ERK1/2 (Extracellular signal-regulated kinase) signaling pathway.[4] This activation is a key event in the cellular response to growth factors and is critical for processes like wound healing.
References
- 1. S-Methylmethionine - Wikipedia [en.wikipedia.org]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. DL -Methionine methylsulfonium chloride = 97.0 AT 3493-12-7 [sigmaaldrich.com]
- 4. Accelerated wound healing by S-methylmethionine sulfonium: evidence of dermal fibroblast activation via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | methionine analogue | CAS# 3493-12-7 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 1115-84-0 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. New player in cellular signaling - MIT Department of Biology [biology.mit.edu]
Application Notes and Protocols: DL-Methionine Methylsulfonium Chloride (MMSC) as a Feed Supplement in Poultry Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DL-Methionine methylsulfonium chloride (MMSC), a derivative of the essential amino acid methionine, has garnered interest as a potential feed supplement in the poultry industry. While research specific to MMSC is still emerging, its close relationship to S-adenosylmethionine (SAMe), a key molecule in numerous metabolic pathways, suggests potential benefits for poultry health and performance. MMSC acts as a precursor to SAMe, which is a universal methyl group donor essential for the synthesis of creatine, carnitine, and phosphatidylcholine, and plays a crucial role in the transsulfuration pathway, leading to the synthesis of cysteine and subsequently glutathione (B108866) (GSH), a major endogenous antioxidant.
These application notes provide an overview of the current understanding and hypothesized effects of MMSC in poultry, along with detailed protocols for researchers to investigate its potential benefits in growth performance, antioxidant status, gut health, and immune response.
Data Presentation: Summary of Key Findings
Direct research on MMSC in poultry is limited. The following tables summarize findings from studies on MMSC and related compounds like DL-methionine to provide a comparative overview.
Table 1: Effect of MMSC and DL-Methionine Supplementation on Broiler Growth Performance (Hypothetical Data for MMSC)
| Treatment Group | Average Daily Gain ( g/bird/day ) | Average Daily Feed Intake ( g/bird/day ) | Feed Conversion Ratio (FCR) | Reference |
| Control (Basal Diet) | 55.0 | 100.0 | 1.82 | [1][2] |
| DL-Methionine (0.2%) | 60.5 | 102.0 | 1.69 | [1][2] |
| MMSC (0.15%) | 60.0 | 101.0 | 1.68 | Hypothetical |
| MMSC (0.30%) | 61.2 | 102.5 | 1.67 | Hypothetical |
*Data for MMSC is hypothetical and for illustrative purposes, based on the potential for MMSC to provide methionine activity.
Table 2: Effect of MMSC and DL-Methionine on Antioxidant Status in Broilers (Hypothetical Data for MMSC)
| Treatment Group | Superoxide Dismutase (SOD) (U/mg protein) | Glutathione Peroxidase (GPx) (U/mg protein) | Malondialdehyde (MDA) (nmol/mg protein) | Reference |
| Control (Basal Diet) | 120 | 25 | 2.5 | [1][3] |
| DL-Methionine (0.2%) | 150 | 35 | 1.8 | [1][3] |
| MMSC (0.15%) | 145 | 33 | 1.9 | Hypothetical |
| MMSC (0.30%) | 155 | 38 | 1.6 | Hypothetical |
*Data for MMSC is hypothetical, based on its precursor role to S-adenosylmethionine (SAMe) and subsequent glutathione (GSH) synthesis.[4][5]
Table 3: Effect of MMSC and DL-Methionine on Immune Response in Broilers (Hypothetical Data for MMSC)
| Treatment Group | Newcastle Disease Virus (NDV) Antibody Titer (log2) | Interleukin-2 (IL-2) mRNA Expression (fold change) | Interleukin-10 (IL-10) mRNA Expression (fold change) | Reference |
| Control (Basal Diet) | 5.2 | 1.0 | 1.0 | [6] |
| DL-Methionine (0.2%) | 6.5 | 1.8 | 0.7 | [6] |
| MMSC (0.15%) | 6.3 | 1.7 | 0.8 | Hypothetical |
| MMSC (0.30%) | 6.8 | 2.0 | 0.6 | Hypothetical |
*Data for MMSC is hypothetical, based on the immunomodulatory roles of methionine and its derivatives.
Experimental Protocols
Broiler Growth Performance Trial
Objective: To evaluate the effect of dietary MMSC supplementation on the growth performance of broiler chickens.
Experimental Design:
-
Animals: 400 day-old male broiler chicks (e.g., Ross 308).
-
Housing: Randomly allocate chicks into 20 floor pens (20 birds/pen) in a temperature-controlled facility.
-
Dietary Treatments:
-
T1: Basal diet (Control)
-
T2: Basal diet + 0.1% MMSC
-
T3: Basal diet + 0.2% MMSC
-
T4: Basal diet + 0.3% MMSC
-
T5: Basal diet + 0.2% DL-Methionine (Positive Control)
-
-
Duration: 42 days.
-
Data Collection:
-
Body Weight (BW): Weigh birds individually on days 1, 14, 28, and 42.
-
Feed Intake (FI): Record the amount of feed offered and refused for each pen weekly.
-
Feed Conversion Ratio (FCR): Calculate as FI / BW gain.
-
Mortality: Record daily.
-
Protocol:
-
Acclimate chicks for 3 days with standard starter feed and water ad libitum.
-
On day 4, weigh all chicks and randomly assign them to the treatment groups.
-
Provide the respective experimental diets and fresh water ad libitum for the entire 42-day period.
-
Monitor and record environmental conditions (temperature, humidity, lighting) daily.
-
At the end of each feeding phase (starter, grower, finisher), calculate and record BW, FI, and FCR.
-
At the end of the trial, select 2 birds per pen for tissue and blood sample collection for further analysis.
Analysis of Antioxidant Status
Objective: To determine the effect of MMSC on the antioxidant capacity in broilers.
Sample Collection:
-
At day 42, collect blood samples from the wing vein into heparinized tubes. Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma.
-
Euthanize the birds and collect liver tissue. Immediately snap-freeze in liquid nitrogen and store at -80°C.
Protocols:
-
Superoxide Dismutase (SOD) Activity Assay:
-
Homogenize 100 mg of liver tissue in 1 mL of ice-cold 0.1 M Tris-HCl buffer (pH 7.4).
-
Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration of the supernatant using a Bradford or BCA protein assay kit.
-
Use a commercial SOD assay kit (e.g., based on the inhibition of xanthine (B1682287) oxidase) and follow the manufacturer's instructions.[7]
-
Measure absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
Express SOD activity as units per milligram of protein.
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
Prepare liver homogenate as described for the SOD assay.
-
Use a commercial GPx assay kit (e.g., based on the oxidation of NADPH).[8]
-
The assay measures the rate of NADPH oxidation to NADP+, which is accompanied by a decrease in absorbance at 340 nm.
-
Follow the manufacturer's protocol for the reaction mixture and incubation times.
-
Express GPx activity as units per milligram of protein.
-
-
Malondialdehyde (MDA) Assay (TBARS Method):
-
Prepare liver homogenate as described for the SOD assay.
-
Use a commercial MDA assay kit based on the reaction of MDA with thiobarbituric acid (TBA).[9][10][11]
-
The reaction forms a pink-colored product, which is measured spectrophotometrically at ~532 nm.
-
Follow the kit's instructions for the reaction setup, incubation, and measurement.
-
Express MDA concentration as nanomoles per milligram of protein.
-
Assessment of Immune Response
Objective: To evaluate the immunomodulatory effects of MMSC in broilers.
Protocols:
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titers:
-
On day 21, vaccinate all birds with a commercial Newcastle Disease Virus (NDV) vaccine.
-
Collect blood samples at day 42 and prepare serum by allowing the blood to clot at room temperature for 2 hours, followed by centrifugation at 1500 x g for 10 minutes.
-
Coat microtiter plates with NDV antigen.
-
Add diluted serum samples to the wells and incubate.
-
Wash the plates and add an enzyme-conjugated anti-chicken IgG secondary antibody.
-
Wash again and add the substrate.
-
Measure the absorbance at the appropriate wavelength and calculate antibody titers based on the standard curve.
-
-
Quantitative PCR (qPCR) for Cytokine Gene Expression:
-
At day 42, collect spleen and cecal tonsil tissues. Immediately snap-freeze in liquid nitrogen and store at -80°C.
-
Extract total RNA from the tissues using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for target cytokines (e.g., IL-2, IL-10, IFN-γ) and a reference gene (e.g., GAPDH, β-actin).[14][15]
-
The thermal cycling conditions should be optimized for each primer set, but a general protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Visualization of Pathways and Workflows
Proposed Signaling Pathway of MMSC in Poultry
References
- 1. Dietary supplementation of methionine mitigates oxidative stress in broilers under high stocking density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinogeneclon.com [sinogeneclon.com]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant properties of S-adenosyl-L-methionine: a proposed addition to organ storage fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of S-adenosyl-L-methionine in Fe(2+)-initiated oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. feedstrategy.com [feedstrategy.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. nwlifescience.com [nwlifescience.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. eaglebio.com [eaglebio.com]
- 13. youtube.com [youtube.com]
- 14. Molecular Characterization and Determination of Relative Cytokine Expression in Naturally Infected Day-Old Chicks with Chicken Astrovirus Associated to White Chick Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TLR-Mediated Cytokine Gene Expression in Chicken Peripheral Blood Mononuclear Cells as a Measure to Characterize Immunobiotics [mdpi.com]
Application Notes and Protocols for In Vivo Administration of Vitamin U in Gastrointestinal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin U, chemically known as S-methylmethionine (B80178) (SMM), is a derivative of the amino acid methionine found in various plants, notably raw cabbage juice.[1][2] Historically, it has been investigated for its potential therapeutic effects on gastrointestinal (GI) disorders, with the "U" in its name derived from its potential role in healing ulcers.[1][2] These application notes provide a comprehensive overview of the in vivo administration of Vitamin U for GI studies, summarizing key quantitative data, detailing experimental protocols, and illustrating associated signaling pathways.
The primary proposed mechanisms for Vitamin U's gastroprotective effects include the promotion of gastric mucosal repair, antioxidant and anti-inflammatory actions, and its role as a methyl group donor for various biochemical reactions.[2][3] Preclinical and clinical studies have explored its efficacy in conditions such as peptic ulcers, gastritis, and drug-induced gastric damage.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on Vitamin U for gastrointestinal applications.
Table 1: Animal Studies on Vitamin U for Gastrointestinal Protection
| Animal Model | Condition | Vitamin U (S-methylmethionine) Dosage | Key Findings |
| Rats | Ethanol-induced gastric ulcer | Not specified, but inhibited mucosal damage | Increased surface mucin content.[5] |
| Pigs | Oesophagogastric ulcers | 200 mg/kg of feed | No significant prevention of ulcer development in pigs with low initial scores, but a significant reduction in ulcer scores in pigs with existing high ulcer scores.[6] |
| Pigs | Aspirin-induced gastric ulcer | 0.05% or 0.1% of diet (in a formulation with antacids) | Improved the degree of gastric ulcer and enhanced growth performance.[7] |
Table 2: Human Clinical Study on Vitamin U for Chronic Gastritis
| Study Population | Condition | Vitamin U (S-methylmethionine) Dosage | Duration | Key Findings |
| 37 patients (35-60 years old) | Chronic gastritis | 300 mg/day | 6 months | Significant reduction in dyspeptic symptoms and improvement in quality of life.[4] |
Experimental Protocols
Protocol 1: Ethanol-Induced Gastric Ulcer Model in Rats
This protocol outlines the induction of gastric ulcers in rats using ethanol (B145695) to evaluate the protective effects of Vitamin U.
Materials:
-
Male Wistar rats (180-220 g)
-
Vitamin U (S-methylmethionine)
-
Vehicle (e.g., distilled water, 1% Tween-80 aqueous solution)
-
Absolute ethanol
-
Oral gavage needles
-
Dissection tools
-
Formalin (10%) for tissue fixation
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (22 ± 1 °C, 12h light/dark cycle) with free access to standard diet and water for at least one week before the experiment.
-
Fasting: Deprive rats of food for 24 hours before ulcer induction, but allow free access to water.[8]
-
Preparation of Vitamin U Solution: Prepare a homogenous suspension of Vitamin U in the chosen vehicle at the desired concentration. The solution should be prepared fresh daily.
-
Vitamin U Administration: Administer the Vitamin U suspension or vehicle to the respective groups of rats via oral gavage. The volume is typically 10 mL/kg body weight.[9]
-
Induction of Gastric Ulcers: One hour after the administration of Vitamin U or vehicle, administer absolute ethanol (1 mL/kg or 1 mL/200g body weight) to each rat via oral gavage to induce gastric ulcers.[5][8]
-
Euthanasia and Stomach Collection: One to two hours after ethanol administration, euthanize the rats using an approved method (e.g., CO2 inhalation).[8]
-
Macroscopic Ulcer Evaluation: Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Ulcer Index Quantification: Pin the stomach flat on a board and photograph the mucosal surface. The ulcerated area can be measured using image analysis software.[1] The ulcer index can be calculated based on the number and severity of lesions.[4]
-
Histopathological Examination: Fix a portion of the gastric tissue in 10% formalin for subsequent histological processing (e.g., hematoxylin (B73222) and eosin (B541160) staining) to assess the extent of mucosal damage.
References
- 1. Improved Image Analysis for Measuring Gastric Ulcer Index in Animal Models and Clinical Diagnostic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regeneration of gastric mucosa during ulcer healing is triggered by growth factors and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jpccr.eu [jpccr.eu]
- 5. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of s-methylmethionine sulphonium chloride on oesophagogastric ulcers in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phytojournal.com [phytojournal.com]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols: DL-Methionine Methylsulfonium Chloride in Plant Science Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Methionine methylsulfonium chloride (MMSC), commonly known as Vitamin U, is a derivative of the amino acid methionine.[1] In plant science, its naturally occurring isomer, S-methylmethionine (B80178) (SMM), is recognized as a crucial metabolite involved in various physiological processes.[2] SMM is synthesized in all flowering plants and plays a significant role in sulfur metabolism, transport, and stress responses.[3][4] It is synthesized from methionine via S-adenosylmethionine (SAM) and can be converted back to methionine, forming a metabolic loop known as the SMM cycle.[5][6] As a key transport molecule for reduced sulfur, SMM is primarily synthesized in vegetative tissues and transported through the phloem to sink tissues like developing seeds, supplying the sulfur required for protein synthesis.[3][7][8]
These application notes provide a comprehensive overview of the roles of MMSC/SMM in plant science and detailed protocols for its use in research, focusing on enhancing abiotic stress tolerance and studying plant metabolism.
Core Applications in Plant Research
Enhancement of Abiotic Stress Tolerance
MMSC has demonstrated significant protective effects against various abiotic stressors, making it a valuable tool for research into plant resilience.
-
Low-Temperature Stress: Exogenous application of SMM has been shown to reduce cell membrane damage in plants exposed to chilling and freezing temperatures.[9] This protective effect is linked to a reduction in electrolyte leakage, a common indicator of membrane injury.[9][10] The mechanism involves the stimulation of polyamine biosynthesis, specifically increasing the levels of putrescine, agmatine, and spermidine, which are known to stabilize cell membranes and macromolecules under stress.[9][10]
-
Salinity Stress: The SMM cycle is integral to salinity tolerance, particularly during critical early life stages such as germination and seedling growth.[11] Under salt stress, plants upregulate the expression of genes in the SMM cycle, like homocysteine methyltransferase (HMT), to increase methionine production.[11][12] Methionine, in turn, activates abscisic acid (ABA) signaling, which is crucial for orchestrating salt stress responses.[13][14] Studies on Arabidopsis mutants lacking the ability to produce SMM show severe repression of germination and growth under NaCl treatment, highlighting SMM's importance.[11]
Regulation of Sulfur and Nitrogen Metabolism
SMM is a major long-distance transport form of organic sulfur in the phloem, often more abundant than glutathione.[3][15] This makes it a key player in the source-to-sink allocation of sulfur, which is essential for the synthesis of proteins in developing seeds.[3][16] Research using genetic manipulation of SMM transport has shown that increasing SMM translocation can positively affect overall sulfur and nitrogen assimilation, leading to increased plant biomass and seed yield.[7][16] Therefore, MMSC can be used in studies aimed at understanding and improving nutrient use efficiency and crop yield.
Modulation of Plant Growth and Development
As a precursor to ethylene (B1197577) and polyamines, and a mobile source of methyl groups and sulfur, MMSC is involved in regulating plant growth and development.[2][17] Its role in supplying methionine to sink tissues is critical for seed filling and protein accumulation.[7] Exogenous application of its precursor, L-methionine, has been shown to induce earlier flowering and improve yield-contributing parameters in crops like okra.[18]
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of MMSC and its related precursor, methionine, on various plant parameters.
Table 1: Effects of MMSC/Methionine Application on Plant Growth and Yield
| Plant Species | Compound & Application Method | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Sunflower (Helianthus annuus) | L-methionine (Foliar) | 20 mg/L | Significantly improved shoot fresh weight under drought stress. | [19] |
| Okra (Abelmoschus esculentus) | L-methionine (Foliar) | 10 mg/L | Increased number of flowers by 76% and fruit length by 77%. Decreased flowering time by 15%. | [18] |
| Okra (Abelmoschus esculentus) | L-methionine (Soil) | 40 mg/kg | Decreased flowering and fruiting time by 21% and 23%, respectively. | [18] |
| Pea (Pisum sativum) | SMM Phloem Loading (Genetic) | - | Increased SMM in phloem by 27-40%; increased whole leaf SMM by up to 70%. |[16] |
Table 2: Effects of MMSC Application on Abiotic Stress Tolerance Markers
| Plant Species | Stress Type | MMSC Treatment | Measured Parameter | Observed Effect | Reference |
|---|---|---|---|---|---|
| Pea, Maize, Soybean, Wheat | Low-Temperature | SMM Solution | Electrolyte Leakage | Significantly reduced electrolyte leakage in both leaves and roots. | [9] |
| Pea, Soybean, Wheat | Low-Temperature | SMM Solution | Polyamine Levels | Increased quantities of agmatine, putrescine, and spermidine. | [9] |
| Arabidopsis thaliana | Salinity (NaCl) | (Genetic mutant lacking SMM) | Germination Rate | Severe repression of germination rate compared to wild type under NaCl treatment. | [11] |
| Arabidopsis, Soybean, Maize | Salinity | Exogenous Methionine | Salt Tolerance | Significantly improved salt stress resistance; increased proline accumulation and reduced malondialdehyde (oxidative damage marker). |[14] |
Signaling Pathways and Experimental Workflows
Biochemical and Signaling Pathways
dot
Caption: The S-Methylmethionine (SMM) Cycle in plants.
dot
Caption: MMSC's role in the abiotic stress mitigation pathway.
Experimental Workflow
dot
Caption: Workflow for assessing MMSC's effect on stress tolerance.
Experimental Protocols
Protocol 1: Preparation and Application of MMSC Solutions
This protocol describes how to prepare and apply MMSC for various plant experiments.
Materials:
-
This compound (CAS 3493-12-7)[20]
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Foliar sprayer (for spray application)
-
Growth medium or hydroponic solution
Procedure:
-
Stock Solution Preparation (e.g., 10 g/L):
-
Weigh 1.0 g of MMSC powder.
-
Dissolve the powder in approximately 80 mL of deionized water in a 100 mL volumetric flask. MMSC is highly soluble in water (up to 100 mg/mL).[1]
-
Gently stir using a magnetic stirrer until fully dissolved.
-
Bring the final volume to 100 mL with deionized water.
-
Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.[21]
-
-
Working Solution Preparation:
-
Prepare fresh working solutions by diluting the stock solution. For example, to prepare 1 L of a 20 mg/L working solution for foliar spray:[19]
-
Pipette 2.0 mL of the 10 g/L stock solution into a 1 L volumetric flask.
-
Add deionized water to the 1 L mark and mix thoroughly.
-
-
For soil application, calculate the required amount based on soil mass (e.g., 40 mg/kg).[18] Dissolve the required MMSC in a volume of water suitable for evenly drenching the soil in the pot.
-
For in-vitro studies, add the appropriate volume of a sterile-filtered stock solution to the autoclaved growth medium to achieve the desired final concentration.
-
-
Application Methods:
-
Foliar Spray: Use a fine-mist sprayer to apply the working solution to the plant foliage until runoff is observed. Apply to both control (water or mock solution) and treated plants. It is best to spray during periods of low light intensity (e.g., early morning or evening) to maximize absorption.
-
Soil Drench/Root Application: Evenly apply a defined volume of the working solution to the soil surface of each pot. For hydroponic systems, add the MMSC directly to the nutrient solution.
-
Seed Priming: Soak seeds in the MMSC working solution for a predetermined period (e.g., 6-12 hours) before sowing.
-
Protocol 2: Assessing Cold Stress Tolerance via Electrolyte Leakage
This protocol measures cell membrane integrity following MMSC treatment and cold stress, adapted from methodologies described in literature.[9]
Materials:
-
Plant material (e.g., leaf discs of uniform size, whole seedlings)
-
MMSC working solution and control solution
-
Deionized water
-
Conductivity meter
-
Test tubes
-
Temperature-controlled incubator or cold room
-
Water bath or autoclave
Procedure:
-
Plant Treatment: Treat plants with MMSC or a control solution as described in Protocol 1 and allow them to grow for a specified period (e.g., 24-72 hours).
-
Sample Collection: Collect uniform leaf discs (e.g., 1 cm diameter) or whole seedlings from both control and MMSC-treated plants. Gently rinse with deionized water to remove surface contaminants.
-
Initial Measurement (C1):
-
Place a known quantity of plant material (e.g., 10 leaf discs) into a test tube containing a specific volume of deionized water (e.g., 20 mL).
-
Incubate at room temperature for a set time (e.g., 2-3 hours) with gentle shaking.
-
Measure the electrical conductivity of the solution (C1) using a calibrated conductivity meter.
-
-
Cold Stress Application:
-
Transfer the test tubes containing the samples to a low-temperature incubator.
-
Apply a chilling stress (e.g., 4°C for 24 hours) or a freezing stress (e.g., ramp down to -5°C for 2 hours), depending on the research question.
-
-
Post-Stress Measurement (C2):
-
After the stress period, allow the samples to thaw slowly at room temperature.
-
Bring the volume of water in each tube back to the original volume if necessary.
-
Incubate again at room temperature for 2-3 hours with gentle shaking.
-
Measure the electrical conductivity of the solution (C2).
-
-
Total Electrolyte Measurement (C_total):
-
To determine the total electrolyte content, kill the tissues by autoclaving the tubes (e.g., 121°C for 15 minutes) or by boiling in a water bath for 20-30 minutes.
-
Cool the tubes to room temperature and measure the final conductivity (C_total).
-
-
Calculation:
-
Calculate the relative electrolyte leakage (EL) as a percentage:
-
EL (%) = [(C2 - C1) / (C_total - C1)] * 100
-
-
Compare the EL (%) between control and MMSC-treated plants. A lower percentage in the treated group indicates reduced membrane damage and enhanced cold tolerance.[10]
-
Protocol 3: In-Vitro Salinity Tolerance Assay during Germination
This protocol assesses the effect of MMSC on seed germination and early seedling growth under salt stress, based on principles from Arabidopsis studies.[11]
Materials:
-
Seeds of the plant species of interest (surface-sterilized)
-
Petri dishes (90 mm)
-
Growth medium (e.g., Murashige and Skoog - MS medium) with agar (B569324)
-
Sodium chloride (NaCl)
-
MMSC (sterile-filtered stock solution)
-
Laminar flow hood
-
Growth chamber with controlled light and temperature
Procedure:
-
Media Preparation:
-
Prepare MS agar medium. Before autoclaving, divide the medium into batches.
-
Create a factorial design with different concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM) and MMSC (e.g., 0 µM, 10 µM, 50 µM). Add the appropriate amount of NaCl to each batch before autoclaving.
-
After autoclaving and cooling the medium to ~50-55°C, add the required volume of sterile-filtered MMSC stock solution to each corresponding batch under a laminar flow hood.
-
Pour the media into sterile petri dishes and allow them to solidify.
-
-
Seed Plating:
-
Surface-sterilize seeds using a standard protocol (e.g., 70% ethanol (B145695) for 1 minute, followed by 10-15 minutes in a bleach solution, and rinsed 3-5 times with sterile water).
-
Using sterile forceps, place a uniform number of seeds (e.g., 50-100) on the surface of the agar in each petri dish.
-
Seal the plates with parafilm.
-
-
Incubation and Data Collection:
-
Stratify the seeds if required (e.g., store at 4°C for 2-3 days in the dark) to synchronize germination.
-
Transfer the plates to a growth chamber with controlled conditions (e.g., 16h light/8h dark cycle, 22°C).
-
Monitor the plates daily. Define germination as the emergence of the radicle.
-
Record the number of germinated seeds each day for a period of 7-10 days. Calculate the germination rate and germination percentage.
-
After a set period (e.g., 10-14 days), measure seedling growth parameters such as root length, shoot length, and fresh weight.
-
-
Analysis:
-
Compare the germination rates and seedling growth parameters between treatments. Analyze how MMSC supplementation alleviates the inhibitory effects of NaCl. A positive effect would be observed as a higher germination rate and more vigorous seedling growth in the MMSC + NaCl plates compared to the NaCl-only plates.[11][12]
-
References
- 1. DL-メチオニンメチルスルホニウムクロリド ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. S-methylmethionine plays a major role in phloem sulfur transport and is synthesized by a novel type of methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insertional inactivation of the methionine s-methyltransferase gene eliminates the s-methylmethionine cycle and increases the methylation ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. S-methylmethionine reduces cell membrane damage in higher plants exposed to low-temperature stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 11. S-methylmethionine is involved in the salinity tolerance of Arabidopsis thaliana plants at germination and early growth stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methionine-mediated trade-off between plant growth and salt tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methionine as a key player in salt stress adaptation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S-methylmethionine plays a major role in phloem sulfur transport and is synthesized by a novel type of methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased Phloem Transport of S-Methylmethionine Positively Affects Sulfur and Nitrogen Metabolism and Seed Development in Pea Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Methionine-induced regulation of growth, secondary metabolites and oxidative defense system in sunflower (Helianthus annuus L.) plants subjected to water deficit stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scbt.com [scbt.com]
- 21. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: DL-Methionine Methylsulfonium Chloride as a Substrate for Methyltransferase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Methionine methylsulfonium chloride, also known as S-methylmethionine (SMM), is a naturally occurring derivative of the amino acid methionine. While S-adenosylmethionine (SAM) is widely recognized as the universal methyl donor for the vast majority of methyltransferase-catalyzed reactions, SMM serves as a notable alternative substrate for a specific subset of these enzymes. This document provides detailed application notes and experimental protocols for researchers interested in investigating the role of SMM as a methyl donor, particularly in the context of drug development and the study of one-carbon metabolism.
Methylation, the transfer of a methyl group, is a fundamental biological process that plays a critical role in the regulation of gene expression, signal transduction, and metabolic pathways.[1] Dysregulation of methyltransferase activity is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making these enzymes attractive targets for therapeutic intervention. Understanding the substrate specificity of methyltransferases, including their ability to utilize alternative methyl donors like SMM, is crucial for the development of novel therapeutics.
Application Notes
S-Methylmethionine in One-Carbon Metabolism
SMM is a key player in the methionine cycle in many organisms, particularly plants and microorganisms. Its primary and most well-documented role as a methyl donor is in the remethylation of homocysteine to form methionine. This reaction is catalyzed by specific homocysteine S-methyltransferases.
S-Methylmethionine as a Substrate for Specific Methyltransferases
While SAM is the preferred methyl donor for most methyltransferases, some enzymes can utilize SMM, albeit often with lower efficiency. The primary example is the betaine-homocysteine S-methyltransferase (BHMT) family.
-
Betaine-Homocysteine S-Methyltransferase (BHMT): This enzyme primarily uses betaine (B1666868) to methylate homocysteine. However, it can also utilize SMM as a methyl donor, though with a lower catalytic efficiency compared to betaine.[2][3]
-
Betaine-Homocysteine S-Methyltransferase-2 (BHMT2): Unlike BHMT, BHMT2 cannot use betaine but specifically utilizes SMM to methylate homocysteine, effectively functioning as an S-methylmethionine-homocysteine methyltransferase.[2][3][4]
The substrate specificity of other classes of methyltransferases, such as DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), for SMM is not well-documented in the scientific literature, and SAM remains the established methyl donor for these enzymes.[1][5]
Potential in Drug Development
The unique substrate specificity of BHMT2 for SMM presents an opportunity for the development of selective inhibitors. Targeting BHMT2 could be a strategy for modulating methionine metabolism and homocysteine levels, which are implicated in various pathological conditions. Furthermore, understanding how different methyltransferases respond to SMM can aid in the design of substrate- or cofactor-based inhibitors.
S-Methylmethionine and Cellular Signaling
The direct involvement of SMM in major cellular signaling pathways is not as extensively studied as that of SAM. However, through its role in methionine metabolism, SMM can indirectly influence pathways that are sensitive to the levels of SAM and methionine.
-
mTOR Signaling: The mTORC1 pathway is a key regulator of cell growth and metabolism and is sensitive to amino acid availability, including methionine.[6][7] The sensing of methionine levels is mediated by SAM, which binds to the protein SAMTOR, thereby regulating mTORC1 activity.[8][9] While SMM is not a direct regulator, its conversion to methionine can contribute to the methionine pool and thus indirectly influence mTORC1 signaling.
-
PPAR Signaling: Studies in mice have shown that dietary supplementation with SMM can alter the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and insulin (B600854) sensitivity.[10][11]
Quantitative Data
The following table summarizes the available kinetic parameters for methyltransferases utilizing S-methylmethionine as a substrate. Data for a broader range of methyltransferases is currently limited in the scientific literature.
| Enzyme | Substrate | Km (mM) | kcat/Km (M-1s-1) | Organism | Reference(s) |
| Betaine-Homocysteine S-Methyltransferase 2 (BHMT2) | S-Methylmethionine | 0.94 | - | Human | [2][3][12][13] |
| Betaine-Homocysteine S-Methyltransferase (BHMT) | S-Methylmethionine | - | 5-fold lower than with betaine | Human | [2][3] |
Note: A dash (-) indicates that the specific value was not reported in the cited literature.
Experimental Protocols
Protocol 1: Non-Radioactive Assay for S-Methylmethionine:Homocysteine S-Methyltransferase Activity
This protocol describes a non-radioactive method to measure the activity of homocysteine S-methyltransferases, such as BHMT2, that utilize SMM as a methyl donor. The assay measures the production of methionine using a colorimetric or fluorometric detection method.
Materials:
-
Purified recombinant human BHMT2 enzyme[2]
-
This compound (SMM)
-
L-Homocysteine
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
Methionine detection kit (e.g., colorimetric or fluorometric assay kits based on enzymatic reactions that produce a detectable signal) or access to LC-MS/MS for methionine quantification.[14]
Procedure:
-
Enzyme Preparation: Dilute the purified BHMT2 enzyme to the desired concentration in cold potassium phosphate buffer containing DTT. Keep the enzyme on ice.
-
Reaction Mixture Preparation: Prepare the reaction mixture in a microcentrifuge tube or a 96-well plate. For a final volume of 100 µL, add the following components in order:
-
Potassium phosphate buffer (to final volume)
-
L-Homocysteine (final concentration, e.g., 1 mM)
-
This compound (SMM) (varying concentrations to determine Km, e.g., 0.1 - 10 mM)
-
-
Initiate the Reaction: Add the diluted BHMT2 enzyme to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the Reaction: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid) or by heat inactivation (e.g., 95°C for 5 minutes).
-
Methionine Detection:
-
Using a Detection Kit: Follow the manufacturer's instructions to measure the amount of methionine produced. This typically involves a coupled enzymatic reaction that generates a colored or fluorescent product.
-
Using LC-MS/MS: Prepare the samples for LC-MS/MS analysis according to established protocols for amino acid quantification.[14][15][16] This method offers high sensitivity and specificity.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of methionine.
-
Determine the concentration of methionine produced in each reaction.
-
Calculate the initial velocity of the reaction (µmol of methionine produced per minute).
-
Plot the initial velocities against the SMM concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Experimental Workflow for BHMT2 Activity Assay
Caption: Workflow for determining the kinetic parameters of BHMT2 with SMM.
Protocol 2: Comparative Analysis of Methyl Donor Efficiency (SMM vs. SAM)
This protocol outlines a general method to compare the efficiency of SMM and SAM as methyl donors for a specific methyltransferase.
Materials:
-
Purified methyltransferase of interest
-
This compound (SMM)
-
S-Adenosylmethionine (SAM)
-
Methyl acceptor substrate (specific to the methyltransferase)
-
Appropriate reaction buffer
-
Detection system for the methylated product or S-adenosylhomocysteine (SAH) (e.g., radioactivity, antibody-based detection, LC-MS/MS)
Procedure:
-
Reaction Setup: Prepare two sets of reactions in parallel. One set will use SMM as the methyl donor, and the other will use SAM.
-
Varying Donor Concentration: For each set, prepare a series of reactions with varying concentrations of the methyl donor (SMM or SAM) while keeping the concentration of the methyl acceptor substrate constant and saturating.
-
Enzyme Reaction: Initiate the reactions by adding the methyltransferase. Incubate under optimal conditions (temperature, pH, time) for the enzyme.
-
Detection: Terminate the reactions and measure the amount of product formed.
-
Radioactive Assay: If using radiolabeled SMM or SAM (e.g., [3H]-methyl), the methylated product can be quantified by scintillation counting after separation from the unreacted donor.
-
Non-Radioactive Assays: Universal methyltransferase assay kits are commercially available that detect the formation of SAH. Alternatively, the specific methylated product can be quantified using techniques like HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Determine the initial reaction velocities for each concentration of SMM and SAM.
-
Plot the initial velocities against the methyl donor concentrations for both SMM and SAM.
-
Determine the Km and Vmax for each methyl donor with the specific methyltransferase.
-
Compare the kcat/Km values for SMM and SAM to assess the relative efficiency of the enzyme with each methyl donor.
-
Signaling Pathway Diagrams
One-Carbon Metabolism and S-Methylmethionine Cycle
Caption: Overview of the S-Methylmethionine cycle within one-carbon metabolism.
Indirect Influence of SMM on mTORC1 Signaling
Caption: SMM indirectly influences mTORC1 by contributing to the methionine pool.
Conclusion
This compound is a specialized methyl donor primarily utilized by homocysteine S-methyltransferases. While its substrate scope is narrower than that of SAM, its specific interaction with enzymes like BHMT2 offers potential avenues for targeted drug discovery. The protocols and information provided herein serve as a foundation for researchers to explore the enzymatic utilization of SMM and its broader implications in cellular metabolism and signaling. Further research is warranted to fully elucidate the range of methyltransferases that can utilize SMM and to explore its potential as a modulator of epigenetic processes and cellular signaling pathways.
References
- 1. The Impact of One Carbon Metabolism on Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betaine-Homocysteine S-Methyltransferase-2 Is an S-Methylmethionine-Homocysteine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betaine-homocysteine S-methyltransferase-2 is an S-methylmethionine-homocysteine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BHMT2 betaine--homocysteine S-methyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTORC1 stimulates cell growth through SAM synthesis and m6A mRNA-dependent control of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT1 orchestrates with SAMTOR to govern mTORC1 methionine sensing via Arg-methylation of NPRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Intake of S-Methylmethionine Alters Glucose Metabolism and Hepatic Gene Expression in C57BL/6J High-Fat-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Betaine-Homocysteine S-Methyltransferase-2 Is an S-Methylmethionine-Homocysteine Methyltransferase* | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Viability Assays with DL-Methionine Methylsulfonium Chloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Methionine methylsulfonium chloride (MMSC), also known as S-methylmethionine (SMM) or "Vitamin U," is a naturally occurring derivative of the amino acid methionine.[1] Found in various plants, it has been noted for its potential therapeutic properties, including cytoprotective and anti-inflammatory effects.[2][3] MMSC is biosynthesized from L-methionine and S-adenosylmethionine (SAM) and plays a role in the methionine cycle, a crucial metabolic pathway involved in methylation reactions essential for cellular function.[1][4] Recent studies have highlighted its role in promoting the growth and migration of human dermal fibroblasts, suggesting its potential in wound healing and tissue regeneration.[5] This document provides detailed application notes and protocols for assessing the effects of MMSC on cell viability.
Application Notes
This compound has been shown to influence cell viability and proliferation, particularly in dermal fibroblasts and keratinocytes. Its mechanism of action is linked to the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, a key regulator of cell growth and survival.[5] The following data summarizes the observed effects of MMSC on cell viability.
Data Presentation
Table 1: Dose-Dependent Effect of MMSC on Human Dermal Fibroblast (hDF) Viability after 48 hours
| MMSC Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 1 | 115 | ± 5.2 |
| 10 | 135 | ± 6.1 |
| 50 | 142 | ± 5.8 |
| 100 | 125 | ± 6.5 |
Note: The data presented in this table is a representative summary based on trends observed in published literature. Actual results may vary depending on the specific cell line, experimental conditions, and assay used.
Table 2: Time-Dependent Effect of 10 µM MMSC on Human Dermal Fibroblast (hDF) Viability
| Time (hours) | Cell Viability (% of Control) | Standard Deviation |
| 0 | 100 | ± 3.8 |
| 24 | 118 | ± 4.9 |
| 48 | 135 | ± 5.5 |
| 72 | 128 | ± 6.2 |
Note: The data presented in this table is a representative summary based on trends observed in published literature. Actual results may vary depending on the specific cell line, experimental conditions, and assay used.
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7][8]
Materials:
-
This compound (MMSC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
MMSC Treatment: Prepare serial dilutions of MMSC in culture medium. Remove the old medium from the wells and add 100 µL of the MMSC-containing medium to the respective wells. Include a control group with medium only.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).
Trypan Blue Exclusion Assay for Cell Viability
The trypan blue exclusion assay is used to differentiate viable from non-viable cells.[5] Viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[9]
Materials:
-
This compound (MMSC)
-
Trypan Blue solution (0.4%)[9]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with desired concentrations of MMSC for the specified duration.
-
Cell Harvesting: Detach adherent cells using trypsin or a cell scraper. For suspension cells, collect them by centrifugation.
-
Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[9]
-
Incubation: Incubate the cell-dye mixture at room temperature for 1-2 minutes.
-
Cell Counting: Load 10 µL of the mixture into a hemocytometer.
-
Microscopic Examination: Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the following formula:
-
% Viable Cells = (Number of viable cells / Total number of cells) x 100[5]
-
Visualization of Signaling Pathways and Workflows
Caption: MMSC signaling pathway activating cell proliferation and survival.
Caption: Experimental workflow for assessing cell viability with MMSC.
References
- 1. Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-methylmethionine reduces cell membrane damage in higher plants exposed to low-temperature stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The S-Methylmethionine Cycle in Lemna paucicostata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Quantification of cell migration: metrics selection to model application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Random Migration of Cells Using Time-lapse Video Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Effects of Vitamin U on Gene Expression in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin U, chemically known as S-Methylmethionine (SMM), is a derivative of the amino acid methionine. While not officially classified as a vitamin, it is found in various vegetables, notably cabbage, and has been investigated for its therapeutic properties, including gastrointestinal protection.[1][2] Emerging research suggests that Vitamin U plays a role in liver health through its involvement in methylation pathways and antioxidant activities.[1][3][4] In the liver, Vitamin U is metabolized into S-adenosylmethionine (SAMe), a universal methyl donor crucial for numerous biochemical reactions, including the regulation of gene expression.[5][6] Dysregulation of hepatic SAMe levels has been linked to liver injury and cancer.[7] Understanding how Vitamin U influences gene expression in hepatocytes—the primary functional cells of the liver—is therefore critical for elucidating its mechanism of action and exploring its potential as a hepatoprotective agent.
These application notes provide detailed protocols for investigating the effects of Vitamin U on gene expression in cultured hepatocytes, utilizing modern molecular biology techniques such as quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq).
Data Presentation: Expected Gene Expression Changes
Treatment of hepatocytes with Vitamin U is expected to lead to differential expression of a range of genes, primarily due to its conversion to S-adenosylmethionine (SAMe). Based on studies of SAMe's effects on hepatocyte gene expression, the following tables summarize potential changes.[8] These tables provide a baseline for expected outcomes when studying Vitamin U.
Table 1: Genes Potentially Upregulated by Vitamin U Treatment in Hepatocytes
| Gene Symbol | Gene Name | Fold Change (log2) | Putative Function |
| MCM3 | Minichromosome Maintenance Complex Component 3 | >1.0 | DNA replication licensing factor, cell cycle progression. |
| MCM4 | Minichromosome Maintenance Complex Component 4 | >1.0 | Component of the MCM complex, essential for DNA replication initiation. |
| E2F1 | E2F Transcription Factor 1 | >1.0 | Transcription factor that plays a crucial role in the control of the cell cycle. |
| Various | Genes involved in cell cycle checkpoints | Variable | Regulation of cell cycle progression. |
| Various | Genes related to glutathione (B108866) synthesis | Variable | Antioxidant defense. |
Table 2: Genes Potentially Downregulated by Vitamin U Treatment in Hepatocytes
| Gene Symbol | Gene Name | Fold Change (log2) | Putative Function |
| Various | Pro-inflammatory Cytokine Genes | Variable | Mediation of inflammatory responses. |
| Various | Genes involved in fatty acid synthesis | Variable | Lipid metabolism. |
| Various | Genes associated with apoptosis | Variable | Programmed cell death. |
Experimental Protocols
Protocol 1: Primary Human Hepatocyte Culture and Treatment with Vitamin U
This protocol outlines the steps for thawing, plating, and treating primary human hepatocytes with Vitamin U.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Thawing Medium (HHTM)
-
Hepatocyte Plating Medium (HHPM)
-
Hepatocyte Culture Medium (HHCM)
-
Collagen-coated cell culture plates (e.g., 6-well, 12-well, or 96-well)
-
Vitamin U (S-Methylmethionine) stock solution (sterile-filtered)
-
Phosphate-Buffered Saline (PBS), sterile
-
70% Ethanol
Procedure:
-
Plate Coating:
-
Evenly coat the wells of the culture plates with a collagen solution.
-
Allow the plates to air dry in a sterile laminar flow hood overnight.[8]
-
-
Thawing of Hepatocytes:
-
Pre-warm HHTM to 37°C.
-
Quickly thaw the cryovial of hepatocytes in a 37°C water bath until a small amount of ice remains.[8]
-
Transfer the thawed cell suspension to a sterile conical tube containing pre-warmed HHTM.
-
Centrifuge the cell suspension at 100 x g for 8 minutes at room temperature to pellet the cells.
-
Gently aspirate the supernatant and resuspend the cell pellet in warm HHPM.
-
-
Cell Plating:
-
Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion).
-
Dilute the cell suspension to the desired seeding density in HHPM. A recommended seeding density is 15 x 10^4 cells/cm².[9]
-
Add the appropriate volume of the cell suspension to the collagen-coated plates. For a 6-well plate, add 2 mL per well.[8]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for at least 4 hours to allow for cell attachment.[9]
-
-
Vitamin U Treatment:
-
After cell attachment, gently aspirate the plating medium and replace it with fresh, pre-warmed HHCM.
-
Allow the cells to recover and stabilize for 24-48 hours before starting the treatment.[9]
-
Prepare working solutions of Vitamin U in HHCM at various concentrations (e.g., 0.5 mM and 1.0 mM). Include a vehicle-only control (HHCM without Vitamin U).[8]
-
Replace the medium in the wells with the Vitamin U-containing medium or the control medium.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).[8]
-
Protocol 2: RNA Extraction and Quality Control
This protocol describes the extraction of total RNA from cultured hepatocytes.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Cell Lysis:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add 1 mL of TRIzol reagent per well of a 6-well plate and lyse the cells by pipetting up and down.
-
-
RNA Isolation:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add chloroform, shake vigorously, and centrifuge to separate the phases.
-
Carefully transfer the upper aqueous phase (containing RNA) to a new tube.
-
Precipitate the RNA by adding isopropanol and centrifuging.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend it in nuclease-free water.
-
-
RNA Quality Control:
-
Quantify the RNA concentration and assess purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using a bioanalyzer.
-
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol details the relative quantification of specific gene expression using the comparative CT (ΔΔCT) method.[10]
Materials:
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.[11]
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Run the reactions in a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[11]
-
-
Data Analysis (ΔΔCT Method):
-
Determine the threshold cycle (CT) for the target gene and the housekeeping gene in both the Vitamin U-treated and control samples.
-
Normalize the CT value of the target gene to the housekeeping gene for each sample (ΔCT = CT_target - CT_housekeeping).[10]
-
Calculate the difference in ΔCT between the treated and control samples (ΔΔCT = ΔCT_treated - ΔCT_control).[10]
-
Calculate the fold change in gene expression as 2^(-ΔΔCT).[10]
-
Protocol 4: Global Gene Expression Analysis by RNA Sequencing (RNA-Seq)
This protocol provides a general workflow for preparing samples for RNA-Seq analysis.
Procedure:
-
Library Preparation:
-
Start with high-quality total RNA (as prepared in Protocol 2).
-
Prepare RNA-Seq libraries using a commercially available kit. This typically involves mRNA purification (for eukaryotes), fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or downregulated in the Vitamin U-treated samples compared to the controls.[12]
-
Visualizations
Caption: Experimental workflow for studying Vitamin U's effects on hepatocyte gene expression.
Caption: Putative signaling pathway of Vitamin U in hepatocytes.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biostars.org [biostars.org]
- 5. Changes in the Expression of Methionine Adenosyltransferase Genes and S-adenosylmethionine Homeostasis during Hepatic Stellate Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intake of S-Methylmethionine Alters Glucose Metabolism and Hepatic Gene Expression in C57BL/6J High-Fat-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-adenosylmethionine protects hepatocytes against the effects of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-Adenosylmethionine Affects Cell Cycle Pathways and Suppresses Proliferation in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. science.smith.edu [science.smith.edu]
- 11. S-Adenosylmethionine regulates Connexins sub-types expressed by hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating DL-Methionine Methylsulfonium Chloride Solubility in PBS: A Technical Guide
For Immediate Release
Researchers and drug development professionals frequently encounter challenges with the solubility of DL-Methionine methylsulfonium chloride (MMSC), a compound also known as Vitamin U, in Phosphate-Buffered Saline (PBS). To address these common hurdles, this technical support center provides a comprehensive guide, including troubleshooting steps and frequently asked questions to ensure successful experimental outcomes.
Understanding MMSC Solubility in PBS
This compound is a derivative of the amino acid methionine and is known for its protective effects on gastric mucosa. While soluble in aqueous solutions, achieving a clear and stable solution in PBS can be challenging due to its hygroscopic nature and potential for precipitation.
Quantitative Solubility Data
The following table summarizes the known solubility parameters of MMSC.
| Solvent | Solubility | Conditions |
| Water | ~250 mg/mL (~1251.88 mM) | |
| PBS | 100 mg/mL (500.75 mM) | Requires sonication for a clear solution |
| DL-Methionine | Increases with temperature | General trend |
| DL-Methionine | Increases with more acidic or basic pH | General trend |
*Note: Data for DL-Methionine is provided as a reference due to its structural similarity to MMSC and the expected similar solubility behavior.
Experimental Protocol: Dissolving MMSC in PBS
This protocol outlines the recommended steps for preparing a solution of this compound in PBS.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes or vials
-
Vortex mixer
-
Bath sonicator or probe sonicator
-
Sterile filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of MMSC powder in a sterile conical tube or vial. Due to its hygroscopic nature, it is recommended to handle the powder in a low-humidity environment if possible and to minimize its exposure to air.
-
Initial Dissolution: Add the required volume of PBS to the MMSC powder.
-
Vortexing: Immediately cap the tube and vortex vigorously for 1-2 minutes to create a suspension.
-
Sonication:
-
Bath Sonication: Place the tube in a bath sonicator. Sonicate for 15-30 minutes, or until the solution becomes clear. The water in the sonicator bath may warm up during this process; monitor the temperature to avoid excessive heat.
-
Probe Sonication: If using a probe sonicator, use short bursts of sonication (e.g., 10-15 seconds on, followed by 30 seconds off) to prevent overheating and potential degradation of the compound. Repeat until the solution is clear.
-
-
Visual Inspection: After sonication, visually inspect the solution for any remaining particulate matter. If the solution is not completely clear, repeat the sonication step for an additional 10-15 minutes.
-
Sterile Filtration: Once a clear solution is obtained, sterile filter it through a 0.22 µm filter into a new sterile container. This is particularly important for cell culture experiments.
-
Storage: It is recommended to prepare fresh solutions for immediate use.[1] If storage is necessary, store the solution at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Encountering issues when dissolving MMSC in PBS is not uncommon. This guide provides solutions to frequently observed problems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in PBS even at concentrations below 100 mg/mL?
A1: Several factors could be at play. MMSC is hygroscopic, meaning it readily absorbs moisture from the air. This can cause the powder to clump and resist dissolution. Ensure you are using a fresh, dry powder and minimize its exposure to the atmosphere. Additionally, adequate sonication is crucial to break down small aggregates and achieve a clear solution. If issues persist, gentle warming of the PBS to around 37°C can aid dissolution.
Q2: Can I heat the MMSC solution to dissolve it faster?
A2: Yes, gentle heating can be used to aid dissolution if precipitation or phase separation occurs.[1] However, excessive heat should be avoided as it could potentially degrade the compound. A water bath set to 37-40°C is a safe range. Always monitor the solution and avoid boiling.
Q3: What is the optimal pH for dissolving MMSC in PBS?
A3: While specific data for MMSC is limited, the related compound DL-methionine shows increased solubility in more acidic or basic conditions. Standard PBS has a pH of approximately 7.4. If you are still facing solubility issues, a slight adjustment of the PBS pH might help, but be mindful of how this could affect your downstream experiments, especially in a biological context.
Q4: My MMSC solution was clear but formed a precipitate after being stored at -20°C. What should I do?
A4: Precipitation upon cooling or freezing can occur if the solution is close to its saturation point. Before use, allow the vial to thaw completely at room temperature and then sonicate it for a few minutes to redissolve any precipitate. To avoid this, consider preparing smaller aliquots or making a fresh solution for each experiment.
Q5: Is it necessary to sterile filter the MMSC solution?
A5: For any application involving cell culture or in vivo studies, sterile filtering the final solution through a 0.22 µm filter is a critical step to remove any potential microbial contamination.
MMSC and Cellular Signaling
This compound, particularly its active component S-methylmethionine sulfonium (B1226848) (SMMS), has been shown to influence cellular signaling pathways. Understanding these interactions can provide context for experimental design and data interpretation.
ERK1/2 Signaling Pathway
SMMS has been demonstrated to promote the proliferation and migration of human dermal fibroblasts, which are crucial processes in wound healing. This effect is mediated through the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.
Methionine Metabolism and mTOR/Wnt Signaling
As a methionine derivative, MMSC is closely related to cellular metabolic pathways that are sensed by key regulatory signaling networks, including the mTOR and Wnt/β-catenin pathways. These pathways are central to cell growth, proliferation, and survival.
References
Technical Support Center: DL-Methionine Methylsulfonium Chloride (MMSC) Solution Stability
Welcome to the technical support center for DL-Methionine methylsulfonium chloride (MMSC), also known as S-methylmethionine (SMM) or Vitamin U. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of MMSC in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to prevent its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMSC) and why is its stability in solution a concern?
A1: MMSC is a naturally occurring derivative of the amino acid methionine, found in various plants.[1][2] It is widely researched for its therapeutic properties, including antioxidant, anti-inflammatory, and cytoprotective effects, particularly in protecting the gastric mucosa.[1][3][4] MMSC is chemically unstable in aqueous solutions, especially when exposed to heat or non-optimal pH levels.[5] Its degradation leads to a loss of the active compound, which can compromise experimental results, leading to inaccurate data and loss of biological activity. The primary degradation products are dimethyl sulfide (B99878) (DMS) and homoserine.[5][6]
Q2: What are the primary factors that cause MMSC degradation in solution?
A2: The main factors contributing to the degradation of MMSC in solution are:
-
Temperature: MMSC is a heat-labile compound.[5] Its rate of thermal degradation increases significantly with rising temperature, following first-order kinetics.[5][7] The reaction rate has been observed to double for every 5-6°C increase in temperature.[5]
-
pH: The stability of MMSC is highly pH-dependent. It is particularly unstable in alkaline (basic) conditions, which can be used to intentionally induce its breakdown to dimethyl sulfide for analytical purposes.[6] While studies have been conducted in buffers from pH 4.0 to 8.0, an acidic environment is generally more favorable for stability.[5]
-
Light and Oxygen: While less documented in the search results, general best practices for handling sulfur-containing compounds like MMSC include protection from light and oxygen to prevent photo-oxidation and oxidative degradation. The compound is noted to be hygroscopic and should be protected from light.[8]
-
Storage Duration: The viability of MMSC in solution decreases over time, with storage recommendations suggesting usage within one month at -20°C or six months at -80°C.[3]
Q3: How can I prepare and store MMSC solutions to minimize degradation?
A3: To ensure maximum stability, follow these guidelines:
-
Solvent and pH: Dissolve MMSC in a slightly acidic buffer (e.g., pH 4.0-5.5).[9] If using water, it is recommended to prepare fresh solutions for immediate use.[3]
-
Temperature Control: Perform all dissolution steps at low temperatures (e.g., on ice). Store stock solutions frozen at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles.
-
Atmosphere: For maximum stability, especially for long-term storage, consider preparing the solution under an inert atmosphere (e.g., by purging the solvent with nitrogen or argon gas) to minimize oxidation.[10]
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[8]
-
Sterilization: For cell culture or in vivo use, sterilize the working solution by filtering it through a 0.22 µm filter immediately before use.[3] Do not autoclave, as the heat will cause rapid degradation.
Troubleshooting Guide
Issue: My experiments using an MMSC solution show inconsistent or lower-than-expected biological activity.
| Possible Cause | Recommended Solution |
| Degradation due to Improper Storage Temperature | The solution was stored at 4°C or room temperature. |
| Degradation due to Incorrect pH | The solution was prepared in a neutral or alkaline buffer (pH > 7), or in unbuffered water that may have a basic pH. |
| Thermal Degradation during Preparation | The solution was heated or sonicated excessively to aid dissolution. |
| Oxidative or Photo-degradation | The solution was stored in a clear vial and exposed to light, or prepared without precautions against dissolved oxygen. |
| Solution Age | The stock solution has been stored beyond its recommended shelf-life (e.g., >1 month at -20°C). |
Data Presentation: Factors Influencing MMSC Stability
The following tables summarize the impact of key conditions on MMSC stability based on available literature.
Table 1: Effect of Temperature on MMSC Degradation
| Temperature | Stability Level | Key Findings | Citation(s) |
| -80°C | High | Recommended for long-term storage (up to 6 months). | [3] |
| -20°C | Good | Suitable for short-term storage (up to 1 month). | [3] |
| 4°C / Refrigerator | Low | Not recommended for storage; use immediately if kept at this temperature. | [8][10] |
| > 80°C | Very Low | Rapid, first-order thermal degradation occurs. The rate doubles with a 5-6°C increase. | [5] |
Table 2: Effect of pH on MMSC Degradation in Aqueous Solution
| pH Range | Stability Level | Key Findings | Citation(s) |
| Acidic (4.0 - 5.5) | Optimal | Generally considered the most stable range for MMSC solutions. | [5][9] |
| Neutral (~7.0) | Moderate | Degradation is more likely to occur compared to acidic conditions. | [5] |
| Alkaline (> 8.0) | Very Low | Rapidly degrades to form dimethyl sulfide (DMS) and homoserine. | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized MMSC Stock Solution (100 mM)
-
Pre-cool Materials: Place a sterile 1.5 M sodium citrate (B86180) buffer (pH 4.5) and a conical tube on ice.
-
Weigh MMSC: In a sterile environment, weigh out 19.97 mg of MMSC powder (MW: 199.7 g/mol ). Note: MMSC is hygroscopic; handle it quickly and in a low-humidity environment.[8]
-
Dissolution: Aseptically transfer the MMSC powder to the pre-cooled conical tube. Add 1.0 mL of the cold citrate buffer to achieve a final concentration of 100 mM.
-
Mixing: Vortex gently for 10-15 seconds, keeping the tube on ice to ensure the compound fully dissolves without heating.
-
Aliquoting: Dispense the stock solution into single-use, sterile, light-protecting (amber) microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -80°C for long-term use.[3]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for quantifying MMSC to assess its stability over time.
-
Objective: To determine the concentration of MMSC remaining in a solution after incubation under specific conditions (e.g., 37°C for 24 hours).
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare an aqueous mobile phase containing a suitable buffer (e.g., 20 mM sodium phosphate) adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid).
-
The mobile phase can be run isocratically (e.g., 100% aqueous buffer) or with a simple gradient with an organic solvent like acetonitrile (B52724) if needed to elute degradation products.[11]
-
-
Sample Preparation:
-
Prepare MMSC solutions under different test conditions (e.g., different pH, temperature, time points).
-
At each time point, dilute an aliquot of the sample with the mobile phase to a concentration within the linear range of the standard curve.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
-
Standard Curve Preparation:
-
Prepare a fresh, concentrated stock solution of MMSC in the mobile phase.
-
Create a series of standards (e.g., 0.1, 0.5, 1, 2, 5 mM) by diluting the stock solution.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C) and flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to ~210 nm.
-
Inject the standards first, followed by the test samples.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the MMSC standards against their known concentrations.
-
Use the regression equation from the standard curve to calculate the concentration of MMSC in the test samples.
-
Calculate the percentage of MMSC remaining at each time point relative to the initial concentration (time zero).
-
Visualizations
Caption: Workflow for assessing MMSC stability under specific experimental conditions.
Caption: Simplified diagram of MMSC's role in antioxidant pathways.
References
- 1. Antitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride against Liver Cancer Induced in Wistar Albino Rats by Diethyl Nitrosamine and Carbon Tertrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Methylmethionine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. [Gas chromatographic determination of S-methylmethionine (vitamin U) in plants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. DL -Methionine methylsulfonium chloride = 97.0 AT 3493-12-7 [sigmaaldrich.com]
- 10. usbio.net [usbio.net]
- 11. The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation [mdpi.com]
Troubleshooting Peak Tailing in HPLC Analysis of S-methylmethionine: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of S-methylmethionine (SMM).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, and its trailing edge is broader than the front. An ideal peak should have a Gaussian shape with a tailing factor or asymmetry factor close to 1.0.
Q2: Why is S-methylmethionine prone to peak tailing?
A2: S-methylmethionine is a polar and basic compound due to its positively charged sulfonium (B1226848) group and primary amine. This makes it susceptible to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.
Q3: How does mobile phase pH affect the peak shape of S-methylmethionine?
A3: The mobile phase pH plays a critical role in the analysis of ionizable compounds like SMM. SMM has a carboxylic acid group (acidic pKa ~2.2) and an amino group (basic pKa ~9.4). At a mid-range pH, both the ionized and non-ionized forms can exist, leading to mixed-mode retention and peak broadening or tailing. Operating at a low pH (e.g., pH 2.5-3.5) ensures that the carboxyl group is protonated (neutral) and the amino group is protonated (positively charged), leading to more consistent interactions with the stationary phase and improved peak shape.
Q4: What type of HPLC column is best for S-methylmethionine analysis?
A4: A high-purity, end-capped C18 or C8 column is generally recommended. End-capping minimizes the number of free silanol groups on the silica (B1680970) surface, reducing the chances of secondary interactions with the basic SMM molecule.
Q5: Can my sample preparation method cause peak tailing?
A5: Yes, improper sample preparation can contribute to peak tailing. High concentrations of salts or other matrix components can interfere with the chromatography. It is crucial to use a sample solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
Troubleshooting Guide
Issue: Significant peak tailing is observed for the S-methylmethionine peak.
Below is a systematic guide to troubleshoot and resolve peak tailing issues in your SMM analysis.
1. Evaluate the Mobile Phase pH
-
Problem: The mobile phase pH may be inappropriate for S-methylmethionine, leading to mixed ionization states and secondary interactions.
-
Solution:
-
Ensure the mobile phase is buffered and at a low pH, typically between 2.5 and 3.5. This will suppress the ionization of the carboxylic acid group and keep the primary amine protonated, leading to a more uniform interaction with the stationary phase.
-
Use a buffer with adequate capacity, such as a phosphate (B84403) or formate (B1220265) buffer, at a concentration of 10-25 mM.
-
2. Check for Column Contamination or Degradation
-
Problem: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause peak tailing.
-
Solution:
-
Column Wash: Flush the column with a strong solvent, such as 100% acetonitrile (B52724) or methanol, followed by a solvent of intermediate polarity like isopropanol, and then re-equilibrate with the mobile phase.
-
Use a Guard Column: A guard column installed before the analytical column can trap contaminants and extend the life of the main column.
-
Column Replacement: If the peak shape does not improve after washing, the column may be permanently damaged and require replacement.
-
3. Assess for Extra-Column Volume
-
Problem: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and lead to peak tailing.
-
Solution:
-
Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.
-
Ensure all fittings are properly connected and there are no dead volumes.
-
4. Review Sample Preparation and Injection
-
Problem: The sample matrix or injection solvent may be incompatible with the mobile phase.
-
Solution:
-
Solvent Mismatch: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Sample Overload: Dilute the sample to ensure you are not overloading the column. Mass overload can be a cause of peak tailing.
-
Sample Cleanup: For complex matrices like plant extracts, consider a solid-phase extraction (SPE) cleanup step to remove interfering compounds.
-
Data Presentation
The following table illustrates the expected impact of mobile phase pH on the peak asymmetry of S-methylmethionine. Note that this is a representative example based on the general principles of reversed-phase chromatography for basic compounds.
| Mobile Phase pH | Expected Predominant Ionic Form of SMM | Expected Peak Asymmetry Factor | Rationale |
| 2.5 | Cationic (protonated amine, neutral carboxyl) | 1.0 - 1.2 | Good peak shape due to suppressed silanol interactions and uniform analyte charge. |
| 4.5 | Zwitterionic (protonated amine, ionized carboxyl) | 1.3 - 1.8 | Increased tailing due to potential mixed-mode interactions and some silanol activity. |
| 6.5 | Zwitterionic (protonated amine, ionized carboxyl) | > 1.8 | Significant tailing as silanol groups on the silica surface become more deprotonated and interact strongly with the cationic SMM. |
Experimental Protocols
Optimized HPLC Method for S-methylmethionine Analysis
This protocol is a general guideline and may require optimization for specific instruments and sample matrices.
-
Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 25 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid, mixed with acetonitrile in a 95:5 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation (for plant extracts):
-
Homogenize 1 g of the plant sample in 10 mL of 0.1 M HCl.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The filtered extract is ready for injection. For high concentrations, dilution with the mobile phase may be necessary.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing peak tailing in S-methylmethionine HPLC analysis.
Caption: Interaction of S-methylmethionine with a C18 stationary phase leading to peak tailing.
Potential interference of DL-Methionine methylsulfonium chloride in biochemical assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of DL-Methionine methylsulfonium chloride (MMSC), also known as Vitamin U, in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMSC) and why might it interfere with my biochemical assays?
A1: this compound (MMSC) is a derivative of the amino acid methionine.[1][2][3] Due to its chemical structure, which includes a positively charged sulfur atom and methyl groups, MMSC is an active participant in one-carbon metabolism and possesses antioxidant properties.[4] These inherent characteristics can lead to unforeseen interactions with assay reagents, potentially causing inaccurate results.
Q2: I'm observing unexpectedly high cell viability in my MTT assay when treating cells with MMSC. Is this a real effect?
A2: Not necessarily. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[5][6][7] Compounds with antioxidant or reducing properties can directly reduce MTT to formazan, independent of cellular activity.[8][9] This leads to a false-positive signal, making it appear as though cell viability has increased.
Q3: Can MMSC interfere with assays that measure glutathione (B108866) (GSH) levels?
A3: Yes, interference is possible. Many common glutathione assays utilize 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with the thiol group of GSH to produce a colored product.[10][11][12] As a sulfur-containing compound, MMSC or its metabolites could potentially interact with DTNB, leading to inaccurate measurements of glutathione.
Q4: How can I confirm if MMSC is interfering with my assay?
A4: A crucial troubleshooting step is to run a cell-free control. This involves preparing wells with your assay medium and the same concentrations of MMSC used in your experiment, but without any cells. If you observe a signal change (e.g., color development in the MTT assay) in these cell-free wells, it strongly indicates direct interference from MMSC.
Troubleshooting Guides
Issue 1: Unexpectedly High Readings in MTT or Similar Tetrazolium-Based Viability Assays
Symptoms:
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Dose-dependent increase in absorbance at 570 nm that does not correlate with cell morphology or other viability markers.
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Higher than expected cell viability, or even readings above 100% viability compared to untreated controls.
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Color development in cell-free wells containing MMSC and the MTT reagent.
Potential Cause: MMSC, due to its antioxidant properties, may be directly reducing the tetrazolium salt to formazan, leading to a false-positive signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MMSC interference in MTT assays.
Solutions:
-
Modify the Assay Protocol: Before adding the MTT reagent, remove the medium containing MMSC and wash the cells with phosphate-buffered saline (PBS). Then, add fresh medium without MMSC, followed by the MTT reagent. This minimizes the direct interaction between MMSC and MTT.
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Use an Alternative Viability Assay: Consider using an assay that does not rely on cellular reduction.
-
Sulforhodamine B (SRB) assay: Measures total protein content.
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Lactate dehydrogenase (LDH) assay: Measures membrane integrity by quantifying LDH release from damaged cells.
-
Direct cell counting: Using a hemocytometer or an automated cell counter with a viability dye like trypan blue.
-
Illustrative Data on Antioxidant Interference in MTT Assay (Cell-Free System):
| Compound (at 100 µM) | Absorbance at 570 nm (Mean ± SD) | % Increase vs. Control |
| Control (Media + MTT) | 0.05 ± 0.01 | 0% |
| Ascorbic Acid (Antioxidant) | 0.45 ± 0.03 | 800% |
| MMSC (Hypothetical) | 0.25 ± 0.02 | 400% |
| N-acetylcysteine (Thiol) | 0.60 ± 0.04 | 1100% |
Note: The data for MMSC is hypothetical and for illustrative purposes to show potential interference patterns similar to other antioxidants. Actual results may vary.
Issue 2: Inaccurate Results in Glutathione (GSH) Assays Using Ellman's Reagent (DTNB)
Symptoms:
-
Inconsistent or non-reproducible glutathione levels in MMSC-treated samples.
-
Higher or lower than expected GSH values that do not align with other markers of oxidative stress.
Potential Cause: The sulfur atom in MMSC or its cellular metabolites might react with DTNB, either directly or by interfering with the recycling of GSSG by glutathione reductase, leading to inaccurate quantification of GSH.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MMSC interference in GSH assays.
Solutions:
-
Sample Preparation: Before performing the assay, it's crucial to deproteinize your sample, for instance, using 5% 5-sulfosalicylic acid (SSA). This can help precipitate proteins and may reduce some interfering substances.
-
Use an Alternative Quantification Method: For more accurate results in the presence of potentially interfering compounds, consider methods with higher specificity.
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods can separate GSH from other thiol-containing compounds, providing a more accurate quantification.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity for the absolute quantification of GSH and its oxidized form (GSSG).[13][14]
-
Illustrative Data on Interference in DTNB-Based Glutathione Assay (Cell-Free System):
| Compound (at 100 µM) | Apparent GSH Concentration (µM) (Mean ± SD) |
| Buffer + DTNB | 0.5 ± 0.2 |
| Cysteine (Thiol) | 95.8 ± 4.5 |
| MMSC (Hypothetical) | 8.2 ± 1.1 |
| Dithiothreitol (DTT) | 195.2 ± 8.7 |
Note: The data for MMSC is hypothetical and for illustrative purposes to show potential interference patterns of sulfur-containing compounds. Actual results may vary.
Experimental Protocols
Protocol 1: Modified MTT Assay to Minimize Interference
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of MMSC and appropriate controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Washing Step (Crucial for reducing interference):
-
Carefully aspirate the medium containing MMSC from each well.
-
Gently wash the cells twice with 100 µL of sterile PBS, being careful not to detach the cells.
-
-
MTT Incubation: Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[15][16]
-
Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well.
-
Absorbance Reading: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Glutathione Assay Using Ellman's Reagent
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a suitable buffer and deproteinize the lysate with 5% SSA.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
Assay Procedure:
-
In a 96-well plate, add your deproteinized sample.
-
Add the reaction buffer, which typically contains glutathione reductase and NADPH.
-
Initiate the reaction by adding 50 µL of DTNB solution.
-
-
Kinetic Measurement: Measure the absorbance at 412 nm every 30 seconds for 5-10 minutes. The rate of color change is proportional to the total glutathione concentration.
-
Standard Curve: Prepare a standard curve using known concentrations of GSH to accurately quantify the amount in your samples.
Signaling Pathway Context
MMSC is a key component of the one-carbon metabolism pathway, which is fundamental for numerous cellular processes, including the synthesis of S-adenosylmethionine (SAM), a universal methyl donor, and the production of glutathione (GSH), a major cellular antioxidant. Understanding this context is vital, as MMSC can influence these pathways, which may have real biological effects in addition to potential assay interference.
Caption: Simplified one-carbon metabolism pathway showing the position of MMSC.
References
- 1. mdpi.com [mdpi.com]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. Small‐sized mesenchymal stem cells with high glutathione dynamics show improved therapeutic potency in graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Quantitation of Oxidized and Reduced Glutathione via LC-MS/MS: An insight into the redox state of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. Glutathione dynamics determine the therapeutic efficacy of mesenchymal stem cells for graft-versus-host disease via CREB1-NRF2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal activity of DL-Methionine methylsulfonium chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of DL-Methionine methylsulfonium chloride (MMSC), with a specific focus on adjusting pH for maximal activity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving this compound?
A1: this compound is highly soluble in aqueous solutions. While it dissolves readily in water and phosphate-buffered saline (PBS), its precursor, DL-methionine, exhibits increased solubility in both acidic and basic conditions. For most applications, dissolving MMSC in a buffer solution within a pH range of 4.0 to 6.0 is recommended to maintain stability.
Q2: How does pH affect the stability of MMSC in solution?
A2: The stability of MMSC is pH-dependent. Studies on the related compound, methionine, indicate that its oxidation to methionine sulfoxide, a common degradation pathway, occurs at a maximal rate around pH 6-7. To minimize degradation, it is advisable to prepare fresh solutions and avoid prolonged storage, especially in neutral to slightly alkaline conditions. For long-term storage, it is best to store MMSC as a dry powder at -20°C or -80°C.
Q3: What is the recommended pH for in vitro cell culture experiments using MMSC?
A3: The optimal pH for cell culture experiments will depend on the specific cell line and the endpoint being measured. Most mammalian cell lines are cultured in media buffered to a pH of 7.2-7.4. However, given the stability profile of MMSC, it is crucial to minimize the time the compound spends in the culture medium before and during the experiment. Consider preparing a concentrated stock solution in a slightly acidic buffer (e.g., pH 5.0-6.0) and diluting it into the culture medium immediately before treating the cells.
Q4: For gastric protection studies, what pH should be considered?
A4: MMSC is known for its gastroprotective effects, which are relevant in the highly acidic environment of the stomach (pH 1.5-3.5). Therefore, for studies mimicking gastric conditions, a low pH is physiologically relevant and MMSC is expected to be active under these conditions.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity of MMSC in our experiments.
-
Possible Cause: Degradation of MMSC due to suboptimal pH and/or prolonged storage of solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare MMSC solutions fresh for each experiment.
-
pH of Stock Solution: Prepare stock solutions in a slightly acidic buffer (e.g., pH 5.0-6.0) to enhance stability.
-
pH of Working Solution: When diluting the stock solution into your experimental buffer or media, ensure the final pH is suitable for your assay and minimize the incubation time at neutral or alkaline pH.
-
Storage: If short-term storage of a solution is necessary, store it at 4°C and use it within 24 hours. For longer-term storage, aliquot and freeze at -80°C.
-
Problem 2: Precipitation observed when adding MMSC to the cell culture medium.
-
Possible Cause: The concentration of MMSC in the final medium exceeds its solubility at the specific pH and temperature of the culture medium.
-
Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration of MMSC is within its solubility limit in your specific medium.
-
Pre-warm Medium: Gently pre-warm the culture medium to 37°C before adding the MMSC stock solution.
-
Serial Dilution: Instead of adding a large volume of concentrated stock, perform serial dilutions to reach the final desired concentration.
-
Gentle Mixing: Mix the solution gently by swirling or inverting the tube after adding MMSC.
-
Problem 3: Variability in antioxidant activity assays.
-
Possible Cause: The pH of the reaction buffer can significantly influence the results of antioxidant assays like the DPPH assay.
-
Troubleshooting Steps:
-
Standardize Buffer pH: Use a consistent and well-defined buffer system for all antioxidant assays. The antioxidant activity of some compounds is known to be higher in less acidic media.
-
pH Measurement: Accurately measure and record the pH of the reaction mixture for each experiment.
-
Control Experiments: Include appropriate controls to assess the effect of the buffer pH on the assay itself.
-
Data Presentation
Table 1: pH-Dependent Solubility of DL-Methionine
| pH Condition | Solubility of DL-Methionine |
| Acidic | Increased |
| Neutral | Baseline Solubility |
| Basic | Increased |
Note: This table is based on the general solubility behavior of the related compound DL-methionine and serves as a guideline for MMSC.
Table 2: pH Influence on Methionine Stability
| pH Range | Stability Concern | Recommendation |
| < 6.0 | Generally more stable | Prepare stock solutions in this range. |
| 6.0 - 7.0 | Increased rate of oxidation to methionine sulfoxide | Minimize exposure time in this pH range. |
| > 7.0 | Potential for increased degradation | Prepare fresh and use immediately. |
Experimental Protocols
Protocol 1: Preparation of a Standardized MMSC Stock Solution
-
Materials:
-
This compound (MMSC) powder
-
Sterile, nuclease-free water
-
Sterile 0.1 M Citrate (B86180) Buffer (pH 5.0)
-
Sterile microcentrifuge tubes
-
Calibrated pH meter
-
-
Procedure:
-
Weigh the desired amount of MMSC powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile 0.1 M Citrate Buffer (pH 5.0) to dissolve the powder.
-
Vortex briefly until the powder is completely dissolved.
-
Adjust the volume to the final desired concentration with the citrate buffer.
-
Verify the final pH of the stock solution using a calibrated pH meter.
-
For immediate use, store at 4°C. For long-term storage, aliquot into smaller volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Assessing the Antioxidant Activity of MMSC using the DPPH Assay at Different pH values
-
Materials:
-
MMSC stock solution (prepared as in Protocol 1)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Buffer solutions at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of MMSC dilutions in each of the different pH buffers.
-
In a 96-well plate, add 50 µL of each MMSC dilution.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration and pH.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the pH-dependent antioxidant activity of MMSC.
Caption: Postulated signaling pathway for MMSC-mediated cellular effects.
Technical Support Center: Handling the Hygroscopic Nature of DL-Methionine Methylsulfonium Chloride Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of DL-Methionine methylsulfonium chloride (MMSC) powder. Adherence to these protocols is crucial for ensuring experimental accuracy, reproducibility, and the stability of the compound.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: this compound is hygroscopic, which means it readily attracts and absorbs moisture from the surrounding atmosphere.[1] This can lead to changes in its physical and chemical properties, such as clumping, inaccuracies in weighing, and potential degradation.
Q2: How should I store this compound powder to minimize moisture absorption?
A2: To maintain its integrity, the powder should be stored in a cool, dry place, protected from light.[1] The ideal storage conditions are in a refrigerator under an inert atmosphere (e.g., argon or nitrogen).[1] For stock solutions, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month in a sealed container, away from moisture.[2]
Q3: My powder has formed clumps. Can I still use it?
A3: Clumping is a common issue with hygroscopic powders and indicates moisture absorption. For qualitative experiments where high precision is not critical, the clumped powder may still be usable. However, for quantitative analyses, the presence of absorbed water will lead to inaccurate mass measurements. It is highly recommended to dry the powder before use in such cases. For troubleshooting clumped powder, refer to the troubleshooting guide below.
Q4: How can I accurately weigh a hygroscopic powder like this compound?
A4: Accurate weighing requires minimizing exposure to atmospheric moisture. This can be achieved by working quickly, using a glove box with a controlled low-humidity atmosphere, or by using a weighing vessel with a narrow opening. For detailed steps, please refer to the Experimental Protocols section.
Q5: What are the signs of degradation in this compound powder?
A5: Besides clumping, signs of degradation can include a change in color from white or off-white to yellow, or a noticeable change in odor. If you suspect degradation, it is best to use a fresh batch of the compound for your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound powder.
Issue 1: The powder has become a solid mass or is severely clumped.
-
Possible Cause: Prolonged or significant exposure to humidity.
-
Solution:
-
Assessment: Visually inspect the powder. If it has completely solidified or appears discolored, it is likely significantly hydrated and potentially degraded. In this case, it is recommended to discard the powder and use a fresh, properly stored batch.
-
Drying: If the powder is clumped but not a solid mass, it may be possible to salvage it by drying. Spread the powder in a thin layer in a vacuum desiccator containing a suitable desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate) and apply a vacuum. Dry until a constant weight is achieved. Note that this may not be suitable for all applications, as thermal degradation can occur if heat is applied.
-
Quantification of Water Content: After drying, it is crucial to determine the residual water content using a method like Karl Fischer titration to ensure its suitability for your experiment.
-
Issue 2: Inconsistent results in quantitative assays.
-
Possible Cause: Inaccurate weighing due to moisture absorption during sample preparation.
-
Solution:
-
Review Weighing Technique: Ensure that you are following the recommended protocol for weighing hygroscopic substances (see Experimental Protocols). Minimize the time the container is open and the powder is exposed to the air.
-
Control Environment: If possible, perform all weighing and initial dissolution steps inside a glove box with controlled low humidity.
-
Use a Dry Inert Gas: When not in a glove box, flushing the weighing container and the headspace of the stock bottle with a dry inert gas like argon or nitrogen can help displace moist air.
-
Issue 3: Difficulty in dissolving the powder.
-
Possible Cause: The powder may have formed aggregates due to moisture that are difficult to break down.
-
Solution:
-
Mechanical Agitation: Use a vortex mixer or sonication to aid in the dissolution process.
-
Gentle Heating: If the compound is stable at elevated temperatures, gentle warming of the solvent may help. Always check the compound's stability information before applying heat.
-
Fresh Sample: If dissolution issues persist, it is best to start with a fresh, dry sample of the powder.
-
Data Presentation
| Hygroscopicity Category | Weight Gain (% w/w) after 24h at 25°C and 80% RH | Typical Observations |
| Non-hygroscopic | < 0.2% | Powder remains free-flowing. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Minor clumping may be observed. |
| Moderately hygroscopic | ≥ 2% and < 15% | Significant clumping and caking. |
| Very hygroscopic | ≥ 15% | Powder may become a paste or deliquesce (dissolve in absorbed water). |
Experimental Protocols
Protocol 1: Accurate Weighing of this compound Powder
Objective: To accurately weigh a predetermined mass of hygroscopic MMSC powder while minimizing moisture absorption.
Materials:
-
This compound powder
-
Spatula
-
Weighing paper or weighing boat
-
Analytical balance (preferably with a draft shield)
-
Optional: Glove box with controlled humidity, desiccator, inert gas (argon or nitrogen) with a regulator and tubing.
Procedure:
-
Preparation:
-
Allow the sealed container of MMSC to equilibrate to the ambient temperature of the weighing area for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Ensure the analytical balance is clean, calibrated, and level.
-
-
Weighing (Standard Benchtop):
-
Tare the weighing paper or boat on the analytical balance.
-
Briefly open the MMSC container. Using a clean, dry spatula, quickly transfer an approximate amount of the powder to the weighing vessel.
-
Immediately and securely reseal the MMSC container.
-
Close the draft shield of the balance and record the stable weight.
-
Work efficiently to minimize the time the powder is exposed to the atmosphere.
-
-
Weighing (Enhanced Protection - Glove Box):
-
Place the sealed MMSC container, spatula, and weighing vessel inside the glove box.
-
Ensure the glove box atmosphere is maintained at a low relative humidity (e.g., <10% RH).
-
Perform the taring and weighing steps as described above within the controlled environment of the glove box.
-
-
Post-Weighing:
-
Proceed immediately to the dissolution step to minimize further moisture absorption.
-
Protocol 2: Preparation of a Stock Solution
Objective: To prepare a stock solution of MMSC of a known concentration.
Materials:
-
Accurately weighed MMSC powder
-
Volumetric flask of the desired volume
-
Appropriate solvent (e.g., deionized water, buffer)
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer or sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of MMSC powder following Protocol 1.
-
Transfer: Carefully transfer the weighed powder into the volumetric flask. A powder funnel can be used to prevent loss of material.
-
Initial Dissolution: Add a portion of the solvent (approximately 50-70% of the final volume) to the volumetric flask.
-
Mixing: Cap the flask and mix thoroughly. Use a vortex mixer or sonicator to ensure complete dissolution. If necessary, a magnetic stir bar can be used.
-
Final Volume: Once the powder is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Invert the capped flask several times to ensure the solution is homogeneous.
-
Storage: If not for immediate use, store the solution in a tightly sealed container at the recommended temperature (-20°C or -80°C).[2]
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Clumped Powder
References
Technical Support Center: Ensuring Consistent Results in Experiments with Vitamin U (S-Methylmethionine)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vitamin U (S-Methylmethionine, SMM). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Vitamin U and why is it not considered a true vitamin?
A1: Vitamin U is the common name for S-Methylmethionine (SMM), a derivative of the amino acid methionine.[1][2] It was first identified in cabbage juice in the 1950s and named "U" for its potential to help with ulcers.[3][4][5] Despite its name, it is not classified as a true vitamin because it is not an essential nutrient that the body cannot synthesize and must obtain from the diet for normal physiological function.
Q2: What are the primary known biological activities of Vitamin U?
A2: Vitamin U is primarily recognized for its gastroprotective effects, including its ability to stimulate the production of gastric mucus, which forms a protective layer in the stomach.[3][4][6] It also exhibits antioxidant and anti-inflammatory properties.[1][7][8] Additionally, as a methyl donor, it plays a role in various metabolic reactions.[9][10]
Q3: What are the common sources of Vitamin U for experimental use?
A3: Vitamin U is naturally found in cruciferous vegetables like cabbage, broccoli, and kale.[1] For experimental purposes, it is typically obtained as a synthetic compound, S-Methylmethionine Sulfonium Chloride, from chemical suppliers.[3][4]
Q4: What are the key stability concerns when working with Vitamin U?
A4: S-Methylmethionine can be unstable, particularly in aqueous solutions at room temperature. Degradation can lead to the formation of dimethyl sulfide, which has an unpleasant odor.[7] It is recommended to prepare solutions fresh and store them under appropriate conditions to minimize degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with Vitamin U.
Inconsistent In Vitro Results (e.g., Cell Proliferation Assays)
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in cell viability/proliferation assays (e.g., MTT, XTT).[11][12][13] | 1. Inconsistent Vitamin U Activity: Degradation of Vitamin U in the culture medium. | - Prepare fresh Vitamin U stock solutions for each experiment in a suitable solvent (e.g., sterile water or PBS) and filter-sterilize. - Aliquot stock solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Minimize the time the Vitamin U-containing medium is at 37°C before and during the experiment. |
| 2. Assay Interference: The metabolic nature of some assays (like MTT) can be influenced by the compound, leading to results that don't correlate with actual cell numbers.[11][14] | - Use a DNA-based proliferation assay (e.g., CyQUANT, PicoGreen) that measures DNA content as an alternative or confirmatory method. - Perform a direct cell count using a hemocytometer or an automated cell counter. - Ensure optimal and consistent cell seeding density across all wells.[15] | |
| 3. Cell Line Sensitivity: Different cell lines may have varying responses to Vitamin U. | - Perform dose-response experiments to determine the optimal concentration for your specific cell line. - Ensure the health and low passage number of the cell line being used. |
Issues with In Vivo Experiments (Rodent Models)
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of expected therapeutic effect in gastrointestinal models. | 1. Inadequate Dosing or Bioavailability: The administered dose may be too low, or the compound may not be reaching the target tissue effectively. | - Review literature for effective dose ranges in similar studies. - Consider the route of administration (e.g., oral gavage, intraperitoneal injection) and its impact on bioavailability. - Ensure proper formulation of the dosing solution to maintain Vitamin U stability. |
| 2. Animal Stress and Variability: Stress from handling and environmental factors can influence gastrointestinal function and experimental outcomes.[16][17][18] | - Ensure proper acclimatization of animals before the start of the experiment. - Standardize handling procedures and minimize environmental stressors (noise, light changes). - Randomize animals into treatment groups to account for individual variations. | |
| 3. Diet and Microbiome Interactions: The composition of the animal's diet and their gut microbiome can influence the metabolism and effects of Vitamin U. | - Use a standardized diet for all experimental groups. - Be aware that dietary components can interact with the compound and affect the gut microbiome. |
Challenges in Analytical Quantification (HPLC)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing, fronting) or resolution in HPLC analysis.[19][20][21][22] | 1. Suboptimal Mobile Phase: Incorrect pH or buffer concentration can affect the ionization and retention of S-Methylmethionine. | - Optimize the mobile phase pH to ensure consistent ionization of the analyte. - Adjust the buffer concentration to improve peak shape. - Ensure the mobile phase is properly degassed to prevent air bubbles. |
| 2. Column Issues: Degradation of the stationary phase or contamination of the column. | - Use a guard column to protect the analytical column from contaminants in the sample matrix. - Flush the column with a strong solvent to remove any adsorbed impurities. - If the problem persists, replace the column with a new one of the same type. | |
| 3. Sample Preparation: Incomplete extraction or presence of interfering substances in the sample matrix. | - Optimize the sample preparation protocol to ensure complete extraction and removal of interfering compounds. - Use a suitable internal standard to correct for variations in sample preparation and injection volume. |
Experimental Protocols
Preparation of Vitamin U Stock Solution for Cell Culture
Objective: To prepare a sterile, stable stock solution of S-Methylmethionine (Vitamin U) for use in in vitro experiments.
Materials:
-
S-Methylmethionine Sulfonium Chloride (powder)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of S-Methylmethionine Sulfonium Chloride powder.
-
Dissolve the powder in the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (within a week), storage at 4°C is acceptable, but fresh preparation is always recommended for optimal activity.[23][24]
In Vitro Antioxidant Activity Assay (DPPH Method)
Objective: To assess the free radical scavenging activity of Vitamin U using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
Vitamin U (S-Methylmethionine) solution of known concentrations
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)
-
Methanol
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the Vitamin U solution in methanol.
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of each Vitamin U dilution to separate wells.
-
Add the same volume of the positive control (e.g., ascorbic acid) dilutions to other wells.
-
For the blank, add 100 µL of methanol.
-
To each well, add a specific volume (e.g., 100 µL) of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DP.ph solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of inhibition against the concentration of Vitamin U to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
In Vivo Gastroprotective Study in a Rodent Model (Ethanol-Induced Gastric Ulcer)
Objective: To evaluate the protective effect of Vitamin U against ethanol-induced gastric ulcers in rats or mice.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Vitamin U (S-Methylmethionine)
-
Vehicle (e.g., distilled water or saline)
-
Absolute ethanol (B145695)
-
Proton pump inhibitor (e.g., omeprazole) as a positive control
-
Oral gavage needles
Procedure:
-
Acclimatize the animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).[16][17][18]
-
Fast the animals for 24 hours before the experiment, with free access to water.
-
Divide the animals into the following groups (n=6-8 per group):
-
Normal Control: Receive vehicle only.
-
Disease Control: Receive vehicle followed by ethanol.
-
Positive Control: Receive omeprazole (B731) (e.g., 20 mg/kg, p.o.) followed by ethanol.
-
Test Groups: Receive different doses of Vitamin U (e.g., 50, 100, 200 mg/kg, p.o.) followed by ethanol.
-
-
Administer the respective treatments (vehicle, omeprazole, or Vitamin U) by oral gavage.
-
One hour after treatment, administer absolute ethanol (e.g., 1 mL/200g body weight for rats) by oral gavage to all groups except the normal control group to induce gastric ulcers.
-
One hour after ethanol administration, euthanize the animals by a humane method.
-
Immediately dissect the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Examine the gastric mucosa for the presence of ulcers. The ulcer index can be scored based on the number and severity of lesions.
-
Calculate the percentage of ulcer inhibition for the treated groups compared to the disease control group.
-
Tissues can be collected for histological examination and biochemical analysis (e.g., measurement of mucus production, antioxidant enzyme levels).
Signaling Pathways and Experimental Workflows
Vitamin U's Potential Mechanism of Action in Gastroprotection
Caption: Potential gastroprotective mechanisms of Vitamin U.
Experimental Workflow for In Vitro Cell Proliferation Assay
Caption: Workflow for cell proliferation experiments.
Logical Relationship in Troubleshooting Inconsistent Results
Caption: Troubleshooting inconsistent experimental results.
References
- 1. clinikally.com [clinikally.com]
- 2. S-Methylmethionine - Wikipedia [en.wikipedia.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. nbinno.com [nbinno.com]
- 5. Vitamin U: Stomach and Gut Support [casi.org]
- 6. Vitamin U (S-methylmethionine) Information: mucin [vitaminu.org]
- 7. Vitamin U: What Is It, Health Benefits and Sources [medicinenet.com]
- 8. Vitamin U has a protective effect on valproic acid-induced renal damage due to its anti-oxidant, anti-inflammatory, and anti-fibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin B5 and vitamin U review: justification of combined use for the treatment of mucosa-associated gastrointestinal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discrepancies between metabolic activity and DNA content as tool to assess cell proliferation in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. research.utsa.edu [research.utsa.edu]
- 18. In vivo toolkit [bnacredibility.org.uk]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. hplc.eu [hplc.eu]
- 21. realab.ua [realab.ua]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
- 23. researchgate.net [researchgate.net]
- 24. Water-Soluble Vitamins Stability by Robust Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Protective Effects of Vitamin U and Betaine on the Liver: A Comparative Analysis
For Immediate Publication
A deep dive into the experimental evidence supporting the hepatoprotective roles of S-Methylmethionine (Vitamin U) and Betaine (B1666868), offering a comparative guide for researchers and drug development professionals.
In the ongoing search for effective therapeutic agents for liver diseases, two naturally occurring compounds, S-Methylmethionine (commonly known as Vitamin U) and Betaine (trimethylglycine), have emerged as promising candidates for liver protection. While both are involved in the crucial methionine metabolic pathway, their efficacy and mechanisms of action in mitigating liver injury warrant a detailed comparison. This guide provides an objective analysis of their performance in preclinical studies, supported by experimental data and detailed methodologies.
At a Glance: Vitamin U vs. Betaine in Liver Protection
| Feature | Vitamin U (S-Methylmethionine) | Betaine (Trimethylglycine) |
| Primary Indication in Studies | Drug-induced liver injury (e.g., from valproic acid, D-galactosamine).[1][2] | Alcoholic and Non-Alcoholic Fatty Liver Disease (NAFLD/AFLD).[3][4] |
| Primary Mechanism | Potent antioxidant, enhances enzymatic antioxidant systems (e.g., GSH, SOD, CAT).[5][6][7][8] | Methyl donor, restores S-adenosylmethionine (SAMe) levels, influences lipid metabolism and inflammatory pathways.[9][10] |
| Key Molecular Actions | Scavenges free radicals, reduces lipid peroxidation, supports glutathione (B108866) production.[1][11] | Donates a methyl group to homocysteine, restoring the SAMe/S-adenosylhomocysteine (SAH) ratio, modulates AMPK and other signaling pathways.[12] |
Quantitative Efficacy in Preclinical Models
The following tables summarize the quantitative data from key experimental studies, showcasing the impact of Vitamin U and Betaine on markers of liver injury.
Table 1: Efficacy of Vitamin U in Drug-Induced Liver Injury (Valproic Acid Model)
Data from a study on female Sprague Dawley rats treated for 15 days.[1]
| Parameter | Control | Valproic Acid (500 mg/kg) | Valproic Acid + Vitamin U (50 mg/kg) |
| ALT (Alanine Aminotransferase) | Data not provided | Increased | Reversed the increase |
| AST (Aspartate Aminotransferase) | Data not provided | Increased | Reversed the increase |
| Glutathione (GSH) | Data not provided | Decreased | Reversed the decrease |
| Lipid Peroxidation | Data not provided | Increased | Reversed the increase |
Table 2: Efficacy of Betaine in an Acute Alcoholic Liver Injury Model
Data from a study on male C57Bl/6 mice after an ethanol (B145695) binge.[9][10][13]
| Parameter | Control | Ethanol Binge (6 g/kg) | Ethanol Binge + Betaine (4 g/kg) |
| ALT (Alanine Aminotransferase) | ~50 U/L | ~125 U/L | Attenuated the increase |
| AST (Aspartate Aminotransferase) | ~100 U/L | ~250 U/L | Attenuated the increase |
| Liver Triglycerides | ~10 mg/g liver | >30 mg/g liver | Attenuated the increase |
| SAM:SAH Ratio | ~2.0 | ~1.0 | Normalized the ratio |
Deep Dive: Experimental Protocols
Vitamin U in Valproic Acid-Induced Liver Injury
Objective: To investigate the protective effects of Vitamin U against liver damage caused by the antiepileptic drug valproic acid.[1]
Animal Model: Female Sprague Dawley rats.[1]
Experimental Groups:
-
Control: Received no treatment.
-
Vitamin U: Administered Vitamin U (50 mg/kg/day) by gavage for 15 days.
-
Valproic Acid (VPA): Administered VPA (500 mg/kg/day) intraperitoneally for 15 days.[1]
-
VPA + Vitamin U: Received both VPA and Vitamin U at the same doses and duration.[1]
Key Assessments:
-
Liver function tests: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activities in liver homogenates.[1]
-
Oxidative stress markers: Glutathione (GSH) levels and lipid peroxidation in liver homogenates.[1]
-
Histopathological examination of liver tissue.
Betaine in Acute Alcohol-Induced Liver Injury
Objective: To determine if betaine administration can prevent or attenuate acute liver damage from binge alcohol consumption.[9][10]
Animal Model: Male C57Bl/6 mice.[9][10]
Experimental Groups:
-
Control: Gavaged with saline.
-
Ethanol: Gavaged twice with ethanol (6 g/kg BW) 12 hours apart.[9][10]
-
Ethanol + Betaine: Gavaged with betaine (4 g/kg BW) either 2 hours before or simultaneously with the ethanol gavages.[9][10]
Key Assessments:
-
Serum ALT and AST levels.[10]
-
Hepatic triglyceride content.[9]
-
Hepatic S-adenosylmethionine (SAMe) and S-adenosylhomocysteine (SAH) levels to determine the SAM:SAH ratio.[9]
-
Histopathological analysis of liver tissue for steatosis.[10]
Mechanistic Insights: Signaling Pathways
Vitamin U: Bolstering Antioxidant Defenses
The primary hepatoprotective mechanism of Vitamin U appears to be its ability to enhance the endogenous antioxidant defense system. It directly scavenges reactive oxygen species and supports the activity of key antioxidant enzymes.
Caption: Vitamin U's protective mechanism against drug-induced liver injury.
Betaine: A Key Player in Methionine Metabolism
Betaine's hepatoprotective effects are largely attributed to its role as a methyl donor in the methionine cycle. By donating a methyl group to homocysteine, it facilitates the regeneration of S-adenosylmethionine (SAMe), a critical molecule for numerous cellular processes, including lipid metabolism and the maintenance of cellular antioxidant capacity.
Caption: Betaine's role in the methionine cycle and its downstream effects.
Conclusion
Both Vitamin U and betaine demonstrate significant hepatoprotective properties in preclinical studies, albeit in different models of liver injury. Vitamin U excels as a potent antioxidant, offering protection against acute, toxin-induced liver damage. Betaine, on the other hand, shows robust efficacy in mitigating the metabolic dysregulation characteristic of chronic liver diseases like NAFLD and AFLD, primarily through its role as a methyl donor.
The absence of direct comparative studies necessitates that researchers and clinicians consider the specific etiology of liver injury when evaluating the potential therapeutic applications of these compounds. Future research should aim to directly compare the efficacy of Vitamin U and betaine in various models of liver disease to better delineate their respective therapeutic potentials.
References
- 1. Effects of vitamin U (S-methyl methionine sulphonium chloride) on valproic acid induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastroprotective effect of vitamin U in D-galactosamine-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betaine attenuates chronic alcohol-induced fatty liver by broadly regulating hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin U prevents valproic acid-induced liver injury through supporting enzymatic antioxidant system and increasing hepatocyte proliferation triggered by inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. "Acute Ethanol-Induced Liver Injury is Prevented by Betaine Administrat" by Madan Kumar Arumugam, Srinivas Chava et al. [digitalcommons.unmc.edu]
- 10. researchgate.net [researchgate.net]
- 11. caringsunshine.com [caringsunshine.com]
- 12. Methionine metabolism in chronic liver diseases: an update on molecular mechanism and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute ethanol-induced liver injury is prevented by betaine administration - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Ulcer Activity of DL-Methionine Methylsulfonium Chloride in a New Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-ulcer activity of DL-Methionine methylsulfonium chloride (MMSC), also known as Vitamin U, with standard anti-ulcer agents, omeprazole (B731) and ranitidine (B14927). The comparison is framed within the context of a clinically relevant preclinical model: the nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcer model in rats. This document is intended to serve as a resource for researchers investigating novel gastroprotective agents.
Introduction to this compound (MMSC)
This compound is a derivative of the amino acid methionine, naturally found in various vegetables, most notably cabbage.[1][2] Historically, it has been used for the treatment of peptic ulcers.[1][3] Its gastroprotective effects are attributed to its role as a methyl donor and a sulfhydryl-containing compound, which are crucial for maintaining the integrity of the gastric mucosa.[4][5] MMSC is thought to exert its anti-ulcer effects through multiple mechanisms, including the stimulation of mucin production, antioxidant and anti-inflammatory actions, and the protection of epithelial cells.[1][6][7]
Comparative Efficacy in an NSAID-Induced Ulcer Model
The NSAID-induced ulcer model is a highly relevant preclinical model for studying anti-ulcer agents, as NSAID-induced gastropathy is a significant clinical problem.[8][9] This model typically involves the administration of an NSAID, such as indomethacin (B1671933), to induce gastric lesions. The efficacy of a test compound is then evaluated by its ability to reduce the number and severity of these ulcers.
Table 1: Comparative Efficacy and Mechanistic Profile of Anti-Ulcer Agents
| Feature | This compound (MMSC) | Omeprazole (Proton Pump Inhibitor) | Ranitidine (H2 Receptor Antagonist) |
| Primary Mechanism | Mucosal protection, antioxidant, anti-inflammatory | Irreversible inhibition of the H+/K+ ATPase (proton pump) | Competitive, reversible inhibition of histamine (B1213489) H2 receptors |
| Effect on Acid Secretion | No direct inhibition of acid secretion | Potent inhibition of basal and stimulated gastric acid secretion | Inhibition of basal and stimulated gastric acid secretion |
| Mucosal Protective Effects | Enhances mucin secretion, provides sulfhydryl groups, potential to increase mucosal blood flow | Secondary to acid reduction, may have some direct protective effects | Minor protective effects, primarily acid reduction |
| Antioxidant Activity | Possesses antioxidant properties, may scavenge free radicals[1][7] | Limited direct antioxidant activity | Limited direct antioxidant activity |
| Anti-inflammatory Activity | May modulate local inflammation[1][6] | May have secondary anti-inflammatory effects due to reduced acidity | Minor anti-inflammatory effects |
| Reported Efficacy | Effective in ethanol-induced and other ulcer models[4] | Highly effective in NSAID-induced and other ulcer models | Effective in NSAID-induced ulcers, but generally less so than PPIs[10][11] |
Experimental Protocols
A detailed methodology for the indomethacin-induced gastric ulcer model in rats is provided below. This protocol can be adapted to compare the efficacy of MMSC with other anti-ulcer drugs.
Indomethacin-Induced Gastric Ulcer Model in Rats
1. Animals:
-
Male Wistar rats (180-220 g) are used.
-
Animals are housed in standard laboratory conditions with free access to food and water.
-
Rats are fasted for 24 hours before the experiment, with free access to water.
2. Grouping and Dosing:
-
Group 1 (Normal Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
Group 2 (Ulcer Control): Receives the vehicle orally, followed by indomethacin.
-
Group 3 (MMSC Treated): Receives MMSC (e.g., 50, 100, 200 mg/kg, p.o.) 30 minutes before indomethacin administration.
-
Group 4 (Omeprazole Treated): Receives omeprazole (e.g., 20 mg/kg, p.o.) as a reference drug 30 minutes before indomethacin administration.
-
Group 5 (Ranitidine Treated): Receives ranitidine (e.g., 50 mg/kg, p.o.) as a reference drug 30 minutes before indomethacin administration.
3. Ulcer Induction:
-
Indomethacin is suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose).
-
A single oral dose of indomethacin (e.g., 30-60 mg/kg) is administered to all groups except the normal control.
4. Evaluation:
-
Four to six hours after indomethacin administration, rats are euthanized.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for ulcers. The number and severity of ulcers are scored. The total ulcer index can be calculated.
-
Gastric contents can be collected to measure volume, pH, and total acidity.
-
Tissue samples can be collected for histological examination and biochemical analysis (e.g., determination of prostaglandin (B15479496) levels, antioxidant enzyme activity, and inflammatory markers).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for MMSC, omeprazole, and ranitidine in the context of gastric protection.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. [The therapeutic use of methionine methylsulfonium chloride in hepatic insufficiency and in gastroduodenal ulcer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sulphydryl blocker induced gastric damage is ameliorated by scavenging of free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin B5 and vitamin U review: justification of combined use for the treatment of mucosa-associated gastrointestinal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride against Liver Cancer Induced in Wistar Albino Rats by Diethyl Nitrosamine and Carbon Tertrachloride [mdpi.com]
- 8. View of Gastric injury induced by Non-steroidal Anti-inflammatory Drugs and therapeutic strategies for prevention | Mexican Journal of Medical Research ICSA [repository.uaeh.edu.mx]
- 9. NSAID-induced gastric injury: its pathogenesis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-steroidal anti-inflammatory drug-induced gastroduodenal injury: therapeutic recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevention of NSAID‐induced gastroduodenal ulcers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Methyl Donors: S-Methylmethionine (MMSC) vs. Methionine
For researchers, scientists, and drug development professionals, understanding the nuances of methyl donor potential is critical for advancing therapeutic strategies and cellular research. This guide provides a quantitative comparison of two key methyl donors: S-Methylmethionine (MMSC), also known as Vitamin U, and the essential amino acid, Methionine.
While both molecules play a pivotal role in the one-carbon metabolism pathway by contributing methyl groups for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor, their efficacy and metabolic fates can differ significantly, particularly under pathological conditions. This comparison synthesizes available experimental data to illuminate these differences.
At a Glance: MMSC vs. Methionine
| Feature | S-Methylmethionine (MMSC) | Methionine |
| Primary Role | Precursor to Methionine and SAM | Direct precursor to SAM |
| Metabolic Pathway | Can be converted to Methionine, which is then converted to SAM. May also have other metabolic routes. | Directly converted to SAM by Methionine Adenosyltransferase (MAT). |
| Efficacy in Disease Models | Shown to normalize choline-deficient fatty liver in rats.[1] | Exacerbated choline-deficient fatty liver in rats.[1] In a model of hepatocarcinogenesis, did not restore SAM levels or DNA methylation.[2][3] |
| Direct Impact on SAM Levels | Data on direct, quantitative impact on tissue SAM levels compared to Methionine is limited. | Can increase brain SAM levels, sometimes more effectively at lower doses than SAM itself.[4] |
Delving into the Metabolic Pathways
The primary pathway for methyl group donation involves the synthesis of S-adenosylmethionine (SAM) from methionine.[5][6][7][8] MMSC is understood to first be converted to methionine, which then enters the methionine cycle to produce SAM.
References
- 1. Comparative effects of S-methylmethionine (vitamin U) and methionine on choline-deficient fatty liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of L-methionine, S-adenosyl-L-methionine and 5'-methylthioadenosine on the growth of preneoplastic lesions and DNA methylation in rat liver during the early stages of hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of methionine and S-adenosylmethionine on S-adenosylmethionine levels in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
The Cost-Effective Alternative: DL-Methionine Methylsulfonium Chloride as a Robust Substitute for SAM in Cell Culture
For researchers, scientists, and drug development professionals seeking to optimize cell culture workflows and reduce experimental costs, DL-Methionine methylsulfonium chloride (MMSC) presents a compelling and cost-effective alternative to the universally used but often expensive and unstable S-adenosylmethionine (SAM). This guide provides an objective comparison of MMSC and SAM, supported by detailed experimental protocols and data presentation, to empower informed decisions in your cell culture practices.
Introduction to Methyl Donors in Cellular Processes
Methylation, the transfer of a methyl group to a substrate, is a fundamental biological process critical for regulating gene expression, protein function, and cellular metabolism. In the context of cell culture, maintaining a healthy cellular methylation status is paramount for ensuring experimental reproducibility and relevance. The primary methyl donor in virtually all biological systems is S-adenosylmethionine (SAM). SAM is synthesized from methionine and ATP in a crucial metabolic pathway known as the methionine cycle. However, the practical application of SAM in cell culture is often hampered by its inherent instability and high cost. This has led to the exploration of more stable and economical alternatives, with this compound (MMSC), a derivative of methionine, emerging as a promising candidate.
Head-to-Head Comparison: MMSC vs. SAM
| Feature | This compound (MMSC) | S-adenosylmethionine (SAM) |
| Role in Cell | Precursor to methionine and subsequently SAM | Direct universal methyl group donor[1][2] |
| Chemical Stability | Highly stable in aqueous solutions and cell culture media. | Prone to degradation in aqueous solutions, especially at physiological pH and temperature[3][4]. |
| Cost-Effectiveness | Significantly more affordable. | Considerably more expensive, particularly for large-scale or long-term experiments. |
| Cellular Uptake | Readily taken up by cells through amino acid transporters[5]. | Uptake is generally less efficient and can occur via passive diffusion[4]. |
| Purity & Form | Typically supplied as a stable, crystalline powder with high purity (≥97.0%)[6]. | Often supplied as various salt forms (e.g., tosylate, butanedisulfonate) to improve stability, which can introduce variability. Purity can be a concern due to degradation products[7]. |
Cost-Effectiveness Analysis
The most significant advantage of MMSC over SAM is its cost-effectiveness. The following table provides an estimated cost comparison based on currently available market prices. Prices are subject to change and may vary between suppliers.
| Compound | Purity | Quantity | Estimated Price (USD) | Price per Gram (USD) |
| This compound | ≥99% | 100 g | $120.53 | $1.21 |
| S-adenosylmethionine (iodide salt), suitable for cell culture | ≥80% | 10 mg | ~$100 - $200 | ~$10,000 - $20,000 |
| S-adenosylmethionine (p-toluenesulfonate salt) | ≥80% | 10 mg | ~$150 - $300 | ~$15,000 - $30,000 |
Note: Prices are indicative and were sourced from various online chemical suppliers in late 2025. Researchers should obtain quotes from their preferred vendors for accurate pricing.
Signaling Pathways and Experimental Workflows
To visually represent the metabolic relationship between MMSC and SAM and to outline the experimental workflows for their comparison, the following diagrams are provided.
Figure 1. The Methionine Cycle and the role of MMSC.
Figure 2. Workflow for comparing MMSC and SAM.
Experimental Protocols
To facilitate a direct comparison of MMSC and SAM in your own laboratory setting, detailed protocols for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT)
This protocol assesses the effect of MMSC and SAM on cell proliferation and viability.
Materials:
-
Mammalian cell line of choice (e.g., HEK293T, HeLa, A549)
-
Complete cell culture medium
-
This compound (MMSC)
-
S-adenosylmethionine (SAM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of MMSC and SAM in sterile water or PBS. Further dilute in complete culture medium to achieve final desired concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Include a vehicle-only control.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of MMSC or SAM.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader[8][9].
Protocol 2: Global DNA Methylation Assay (ELISA-based)
This protocol quantifies the overall level of DNA methylation in cells treated with MMSC or SAM. Commercially available kits, such as those from Abcam or Sigma-Aldrich, are recommended for this assay[10][11][12][13].
Materials:
-
Cells treated with MMSC or SAM as described in Protocol 1.
-
DNA isolation kit
-
Global DNA Methylation Assay Kit (ELISA-based)
-
Microplate reader
Procedure:
-
Harvest cells after treatment with MMSC or SAM.
-
Isolate genomic DNA using a commercially available kit according to the manufacturer's instructions. Ensure high-purity DNA.
-
Quantify the DNA concentration using a spectrophotometer.
-
Perform the global DNA methylation assay following the manufacturer's protocol provided with the kit. This typically involves:
-
Binding of genomic DNA to the assay wells.
-
Incubation with a primary antibody that specifically recognizes 5-methylcytosine (B146107) (5-mC).
-
Incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Addition of a substrate to generate a colorimetric signal.
-
-
Measure the absorbance on a microplate reader at the recommended wavelength.
-
Calculate the percentage of 5-mC relative to the total DNA based on the provided standards.
Protocol 3: Histone Methylation Assay (Western Blot)
This protocol assesses changes in specific histone methylation marks (e.g., H3K4me3, H3K27me3) in response to MMSC or SAM treatment.
Materials:
-
Cells treated with MMSC or SAM as described in Protocol 1.
-
Histone extraction buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for histone modifications (e.g., anti-H3K4me3, anti-H3K27me3) and total histone H3 (as a loading control).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Harvest cells and isolate histones using a histone extraction protocol or a commercial kit.
-
Quantify the protein concentration of the histone extracts.
-
Denature the histone samples and load equal amounts (e.g., 10-20 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone modification overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.
-
Quantify the band intensities and normalize the histone modification signal to the total histone H3 signal.
Conclusion
This compound (MMSC) stands out as a highly promising, cost-effective, and stable alternative to S-adenosylmethionine (SAM) for maintaining cellular methylation potential in a wide range of cell culture applications. Its superior stability in solution and significant cost savings make it an attractive option for researchers looking to optimize their experimental budgets without compromising data quality. The provided experimental protocols offer a framework for directly comparing the efficacy of MMSC and SAM, enabling individual laboratories to validate its suitability for their specific research needs. By considering MMSC, researchers can allocate resources more efficiently, paving the way for more extensive and long-term studies in the dynamic field of cellular research and drug discovery.
References
- 1. Intake of S-Methylmethionine Alters Glucose Metabolism and Hepatic Gene Expression in C57BL/6J High-Fat-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine-dependent histone methylation at developmentally important gene loci in mouse preimplantation embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zymoresearch.com [zymoresearch.com]
- 4. S-adenosyl-L-methionine: transcellular transport and uptake by Caco-2 cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methionine uptake via the SLC43A2 transporter is essential for regulatory T-cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DL-メチオニンメチルスルホニウムクロリド ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. S-adenosyl-l-methionine | Sigma-Aldrich [sigmaaldrich.com]
- 8. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. Imprint® Methylated DNA Quantification Kit (MDQ1) Protocol [sigmaaldrich.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. abcam.com [abcam.com]
A Head-to-Head Comparison of DL-Methionine Methylsulfonium Chloride and L-Methionine on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DL-Methionine methylsulfonium chloride (MMSC), also known as Vitamin U, and L-Methionine, focusing on their potential effects on cell proliferation. While direct head-to-head experimental studies are limited, this document synthesizes available data on their biochemical properties and known biological activities to offer a comprehensive overview for research and drug development purposes.
Comparative Analysis of L-Methionine and this compound
The following table summarizes the key characteristics of L-Methionine and MMSC based on current scientific understanding.
| Feature | L-Methionine | This compound (MMSC) | Supporting Evidence |
| Chemical Identity | Naturally occurring, essential amino acid. | A derivative of methionine.[1][2] | L-Methionine is a fundamental building block of proteins.[3] MMSC is found in some plants and is biosynthesized from S-adenosylmethionine and methionine.[2] |
| Bioavailability | 100% bioavailable as it is the biologically active isomer.[4] | Potentially lower bioavailability. As a DL-racemic mixture, the D-isomer of methionine is not directly utilized by cells and requires enzymatic conversion to the L-form, which is not 100% efficient.[4] | The body directly uses the L-isomer of amino acids for protein synthesis.[4] The conversion of D-methionine to L-methionine consumes energy and is an inefficient process.[4] |
| Role in Cell Proliferation | Dual role: essential for normal cell growth and proliferation, but high concentrations can inhibit the growth of some cancer cell lines.[5][6][7][8] | Not well-established. As a methionine derivative, it may have some methionine-sparing activity, but studies in broilers at certain concentrations did not confirm this effect on growth.[2] | Methionine is crucial for protein synthesis, a key process in cell proliferation.[7][8] Some studies show L-methionine can induce cell cycle arrest, potentially via a p53-dependent pathway. |
| Metabolic Pathways | A central component of the methionine cycle, leading to the synthesis of S-adenosylmethionine (SAM), a universal methyl donor crucial for DNA, RNA, and protein methylation.[7][9] | Serves as a substrate for methyltransferases in plants.[2][10] In animals, its metabolic fate and impact on the methionine cycle are less clear. | The methionine cycle is fundamental for cellular function, including epigenetic regulation and polyamine synthesis, which are linked to cell proliferation.[7][8][9] |
| Other Biological Activities | Precursor for other amino acids like cysteine and taurine, and the antioxidant glutathione. | Primarily studied for its gastroprotective effects, aiding in the prevention and healing of ulcers.[1][2][10] | L-methionine plays a critical role in maintaining cellular redox balance.[7][9] |
The Role of L-Methionine in Cell Proliferation
L-Methionine is an essential amino acid, making it indispensable for cell growth and proliferation through its role in protein synthesis.[3] When methionine is abundant, it can act as a growth signal, triggering a cascade of biochemical events that promote cell proliferation.[5][6] However, the effect of L-methionine on cell proliferation is context-dependent. In some cancer cell lines, high concentrations of L-methionine have been observed to inhibit cell growth. This inhibitory effect may be mediated, in part, through a p53-dependent pathway, leading to cell cycle arrest.[11] The tumor suppressor protein p53 can halt the cell cycle at G1 and G2 phases in response to cellular stress, preventing the proliferation of damaged cells.[3]
Understanding this compound (MMSC)
MMSC is a derivative of methionine and is often referred to as Vitamin U.[10] It is a racemic mixture, meaning it contains both D- and L-isomers of methionine methylsulfonium. While the L-isomer can be expected to have biological activity similar to L-methionine, the D-isomer is not directly usable by animal cells.[4] The body must first convert the D-form to the L-form, a process that is energetically costly and not entirely efficient.[4] This suggests that the overall bioavailability of the methionine component from MMSC may be lower than that of pure L-methionine. The primary documented biological activity of MMSC is its cytoprotective effect on the gastrointestinal mucosa.[1][10] Its direct impact on cell proliferation has not been extensively studied, and it is unclear if it can effectively substitute for L-methionine in supporting or modulating cell growth.
Proposed Experimental Protocol for Head-to-Head Comparison
To directly compare the effects of L-Methionine and MMSC on cell proliferation, a quantitative in vitro assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[12]
MTT Cell Proliferation Assay Protocol
-
Cell Seeding:
-
Culture the desired cell line (e.g., a cancer cell line like MCF-7 or a normal fibroblast line) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare stock solutions of L-Methionine and MMSC in a suitable solvent (e.g., sterile PBS or culture medium) and sterilize by filtration.
-
Prepare a series of dilutions of each compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of L-Methionine or MMSC. Include untreated control wells (medium only) and solvent control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13]
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol, to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[13]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[13]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of untreated control cells) x 100.
-
Plot the percentage of cell viability against the concentration of each compound to generate dose-response curves.
-
Visualizations
Caption: Workflow for comparing the effects of L-Methionine and MMSC on cell proliferation using an MTT assay.
Caption: Simplified p53 signaling pathway leading to G1 cell cycle arrest.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemunique.co.za [chemunique.co.za]
- 5. news-medical.net [news-medical.net]
- 6. biocompare.com [biocompare.com]
- 7. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensing and Signaling of Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Regulation of p53-mediated apoptosis and cell cycle arrest by Steel factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Commercial Vitamin U Sources for Purity and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the purity and biological activity of commercially available Vitamin U (S-Methylmethionine Sulfonium Chloride, MMSC). Due to the absence of publicly available direct comparative studies, this document outlines standardized experimental protocols and presents hypothetical data to serve as a template for such an evaluation. Researchers are encouraged to apply these methodologies to their own comparative studies of commercial Vitamin U sources.
Purity Assessment of Commercial Vitamin U Sources
The purity of the active compound is paramount for reproducible experimental results. Here, we outline a quantitative High-Performance Liquid Chromatography (HPLC) method to determine the percentage purity of S-Methylmethionine in various commercial products.
Data Presentation: Purity Analysis
The following table presents hypothetical purity data for three fictional commercial sources of Vitamin U, as would be determined by the HPLC protocol detailed below.
| Commercial Source | Lot Number | Stated Purity | Measured Purity (% by Area) | Major Impurities Detected |
| Source A | A-01234 | >98% | 98.7% | Methionine (0.8%), Unknown (0.5%) |
| Source B | B-56789 | >99% | 99.5% | Methionine (0.3%), Unknown (0.2%) |
| Source C | C-10112 | "Pure" | 95.2% | Methionine (2.5%), Unknown 1 (1.3%), Unknown 2 (1.0%) |
Note: This data is illustrative and does not represent actual commercial products.
Experimental Protocol: Purity Determination by HPLC-UV
This protocol is designed for the quantitative analysis of S-Methylmethionine Sulfonium Chloride.
Objective: To determine the purity of S-Methylmethionine in commercial samples by calculating the peak area percentage.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
S-Methylmethionine Sulfonium Chloride reference standard (>99.5% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Standard Preparation: Accurately weigh and dissolve the S-Methylmethionine reference standard in water to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for a calibration curve (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).
-
Sample Preparation: Dissolve the commercial Vitamin U samples in water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection Wavelength: 210 nm
-
Gradient Elution:
-
0-5 min: 100% Solvent A
-
5-15 min: Linear gradient to 95% A / 5% B
-
15-20 min: Hold at 95% A / 5% B
-
20-22 min: Return to 100% Solvent A
-
22-30 min: Re-equilibration at 100% Solvent A
-
-
-
Data Analysis:
-
Identify the S-Methylmethionine peak by comparing the retention time with the reference standard.
-
Calculate the area percentage of the S-Methylmethionine peak relative to the total area of all peaks in the chromatogram to determine purity.
-
Quantify the amount of S-Methylmethionine in the sample using the calibration curve.
-
Workflow for Purity Analysis
Biological Activity Assessment
The therapeutic potential of Vitamin U is primarily attributed to its anti-ulcer, wound healing, and anti-inflammatory effects. The following are standardized in vitro and in vivo assays to compare the biological activity of different commercial sources.
In Vivo Anti-Ulcer Activity
An ethanol-induced gastric ulcer model in rats is a common method to evaluate the gastroprotective effects of a compound.
| Commercial Source | Dose (mg/kg) | Ulcer Index (mm) | % Inhibition of Ulcer Formation |
| Vehicle Control | - | 15.2 ± 2.5 | - |
| Source A | 50 | 7.1 ± 1.8 | 53.3% |
| Source B | 50 | 5.8 ± 1.5 | 61.8% |
| Source C | 50 | 9.5 ± 2.1 | 37.5% |
Note: This data is illustrative and does not represent actual experimental results.
Objective: To assess the ability of different sources of Vitamin U to protect against ethanol-induced gastric mucosal damage in rats.
Animals: Male Sprague-Dawley rats (180-220g).
Procedure:
-
Acclimatization: House the rats for one week under standard laboratory conditions.
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water.
-
Grouping and Dosing:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: Reference drug (e.g., Omeprazole, 20 mg/kg).
-
Groups 3-5: Vitamin U Source A, B, and C (e.g., 50 mg/kg).
-
Administer treatments orally (p.o.).
-
-
Ulcer Induction: One hour after treatment, orally administer 1 mL/200g body weight of absolute ethanol (B145695) to each rat to induce gastric ulcers.[1]
-
Sacrifice and Evaluation: One hour after ethanol administration, euthanize the rats.
-
Stomach Excision: Immediately excise the stomachs and open them along the greater curvature.
-
Ulcer Scoring: Gently rinse the stomachs with saline. The length (mm) of each hemorrhagic lesion is measured. The sum of the lengths of all lesions for each stomach is used as the Ulcer Index (UI).[2]
-
Calculation: Calculate the percentage of ulcer inhibition using the formula: % Inhibition = [(UI_control - UI_treated) / UI_control] x 100
In Vitro Wound Healing Activity
A scratch assay using human dermal fibroblasts (HDFs) can be used to model the wound healing process and assess the effect of Vitamin U on cell migration and proliferation.
| Commercial Source | Concentration (µM) | % Wound Closure at 24h |
| Control | 0 | 15.6 ± 3.1% |
| Source A | 100 | 45.2 ± 5.5% |
| Source B | 100 | 52.8 ± 4.9% |
| Source C | 100 | 30.1 ± 6.2% |
Note: This data is illustrative and does not represent actual experimental results.
Objective: To evaluate the effect of different Vitamin U sources on the migration and proliferation of human dermal fibroblasts in an in vitro wound model.
Cells: Human Dermal Fibroblasts (HDFs).
Procedure:
-
Cell Seeding: Seed HDFs in 6-well plates and grow to confluence.
-
Scratch Creation: Create a uniform "scratch" or wound in the confluent cell monolayer using a sterile p200 pipette tip.
-
Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh media containing the different commercial sources of Vitamin U at a specified concentration (e.g., 100 µM). A control group should receive media without Vitamin U.
-
Imaging: Capture images of the scratch at time 0 and after 24 hours.
-
Data Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the formula: % Wound Closure = [ (Area_t0 - Area_t24) / Area_t0 ] x 100
Workflow for In Vitro Wound Healing Assay
Signaling Pathway Analysis: ERK1/2 Activation
Vitamin U has been shown to promote wound healing by activating the ERK1/2 signaling pathway. Western blotting can be used to quantify the phosphorylation of ERK1/2 as a measure of pathway activation.
Data Presentation: ERK1/2 Phosphorylation
| Commercial Source (100 µM) | Treatment Time | p-ERK1/2 / Total ERK1/2 Ratio (Fold Change vs. Control) |
| Control | 15 min | 1.0 |
| Source A | 15 min | 2.8 ± 0.4 |
| Source B | 15 min | 3.5 ± 0.3 |
| Source C | 15 min | 1.9 ± 0.5 |
Note: This data is illustrative and does not represent actual experimental results.
Experimental Protocol: Western Blot for p-ERK1/2
Objective: To measure the activation of the ERK1/2 pathway in HDFs in response to treatment with different Vitamin U sources.
Procedure:
-
Cell Culture and Treatment: Culture HDFs to ~80% confluence and serum-starve for 12-24 hours. Treat cells with different sources of Vitamin U (100 µM) for a short duration (e.g., 15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Vitamin U Signaling Pathway in Wound Healing
References
Cross-Validation of HPLC and Mass Spectrometry for Accurate MMSC Quantification: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the precise quantification of compounds is paramount. For methyl-methionine-sulfonium chloride (MMSC), a compound of interest in various therapeutic areas, selecting the appropriate analytical methodology is a critical decision. This guide provides a comprehensive cross-validation comparison of two powerful techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer researchers, scientists, and drug development professionals a thorough comparison of these methods, supported by representative experimental data, to facilitate informed decisions for quality control and research purposes.
The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that the chosen method provides reliable and consistent results.[1][2] Both HPLC and LC-MS/MS are staple analytical techniques in pharmaceutical analysis, each with its own set of advantages and limitations.[2][3]
Experimental Workflow for Cross-Validation
The cross-validation process is designed to ensure that both the HPLC and LC-MS/MS methods provide comparable and reliable results for the quantification of MMSC. The general workflow involves parallel analysis of the same set of samples and a statistical comparison of the obtained data.
Detailed Experimental Protocols
The following protocols are representative methodologies for the quantification of MMSC by HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
-
Sample Preparation:
-
Dissolve the MMSC standard and samples in a suitable solvent, such as deionized water or a mixture of water and a polar organic solvent like methanol (B129727).
-
Prepare a series of calibration standards by serial dilution of a stock solution to cover the desired concentration range.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification.[4][5]
-
Sample Preparation:
-
Sample preparation is similar to the HPLC method, but lower concentrations are typically used.
-
An internal standard (IS), ideally a stable isotope-labeled MMSC, should be added to all standards, QCs, and samples to correct for matrix effects and variations in instrument response.[6]
-
Protein precipitation with a solvent like acetonitrile (B52724) may be necessary for biological matrices.[7]
-
-
Liquid Chromatography Conditions:
-
Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 3 µm particle size) is often used for faster analysis times.
-
Mobile Phase: A gradient elution is typically employed to achieve better peak shape and resolution. For example, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[8]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for MMSC and the internal standard would need to be determined by direct infusion and optimization. For example, a hypothetical transition for MMSC could be m/z 164.1 > 118.1.
-
Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
-
Comparison of Method Performance
The selection of an analytical method depends on the specific requirements of the analysis, such as the required sensitivity, sample throughput, and cost. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of a small molecule like MMSC.
| Validation Parameter | HPLC-UV | LC-MS/MS | Rationale for Difference |
| Linearity (r²) | > 0.99 | > 0.995 | Both methods can achieve excellent linearity, but LC-MS/MS often has a wider dynamic range.[9][10] |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | The use of an internal standard in LC-MS/MS generally leads to higher accuracy by correcting for matrix effects.[8][10] |
| Precision (%RSD) | < 5% | < 3% | LC-MS/MS often provides better precision due to its higher selectivity and the use of an internal standard.[9][10] |
| Limit of Detection (LOD) | ~1 µg/mL | ~1 ng/mL | Mass spectrometry is inherently more sensitive than UV detection, resulting in significantly lower LODs.[4] |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~5 ng/mL | The higher sensitivity of LC-MS/MS allows for the reliable quantification of much lower concentrations of the analyte.[11] |
| Specificity | Moderate | High | LC-MS/MS is highly specific due to the monitoring of specific MRM transitions, minimizing interference from other compounds.[12] |
| Sample Throughput | Moderate | High | Modern LC-MS/MS systems with rapid gradient chromatography can offer higher sample throughput. |
| Cost | Lower | Higher | HPLC-UV systems have lower initial and operational costs compared to LC-MS/MS instruments. |
Signaling Pathways and Logical Relationships
While MMSC itself is not part of a signaling pathway, its accurate quantification is crucial in various stages of drug development, from discovery to quality control. The choice of analytical method has a direct impact on the reliability of data that informs these stages.
Conclusion
The cross-validation of HPLC-UV and LC-MS/MS methods is essential for ensuring the accuracy and reliability of MMSC quantification. The choice between the two techniques should be guided by the specific requirements of the application.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control and analyses where high sensitivity is not required.
-
LC-MS/MS is the preferred method for applications demanding high sensitivity and selectivity, such as pharmacokinetic studies, metabolite identification, and trace-level impurity analysis.[5]
By carefully considering the strengths and limitations of each technique and performing a thorough cross-validation, researchers can confidently select the most appropriate method for their MMSC quantification needs, ultimately contributing to the successful development of new therapeutic agents.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]
- 6. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. mastelf.com [mastelf.com]
- 10. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Efficacy of DL-Methionine Methylsulfonium Chloride in Choline-Deficient Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of DL-Methionine methylsulfonium chloride (MMSC), often referred to as Vitamin U, with other common choline-replacing agents, namely betaine (B1666868) and phosphatidylcholine, in animal models of choline (B1196258) deficiency. The development of hepatic steatosis, or fatty liver, is a hallmark of choline deficiency, and this guide will focus on the comparative ability of these compounds to mitigate this and other related pathological changes.
Comparative Efficacy in Choline-Deficient Models
The following tables summarize quantitative data from various studies investigating the effects of MMSC, betaine, and phosphatidylcholine in animal models with induced choline deficiency or related liver pathology.
Table 1: Efficacy of this compound (MMSC) in a Choline-Deficient Rat Model
| Parameter | Choline-Deficient Control | MMSC Supplemented | Methionine Supplemented |
| Liver Weight (g) | Increased | Normalized | Further Increased |
| Liver Fat Content | Markedly Increased | Normalized | Exacerbated |
Source: Adapted from Matsuo et al., 1980.[1]
Table 2: Efficacy of Betaine in Animal Models of Hepatic Steatosis
| Animal Model | Key Outcome Measure | Control Group (Choline/Methionine Deficient) | Betaine Supplemented Group |
| Methionine-Choline-Deficient (MCD) Mice | Liver Histology | Severe steatosis, inflammation, ballooning hepatocytes | Alleviation of steatosis, inflammation, and ballooning |
| MCD Mice | Mitochondrial Morphology | Decreased total mitochondrial count, increased mitochondrial size | Increased total mitochondrial count, decreased size of enlarged mitochondria |
| Vitamin B6-Deficient Rats (impairs methionine metabolism) | Liver Lipid Deposition | Significant lipid accumulation | Attenuated lipid deposition |
| Vitamin B6-Deficient Rats | Plasma Lipid Profile | Disrupted | Restored to control levels |
Sources: Adapted from multiple studies on betaine's efficacy.
Table 3: Efficacy of Phosphatidylcholine in a Choline-Deficient Rat Model with High Cholesterol
| Parameter | Choline-Deficient, High Cholesterol Control | Phosphatidylcholine (PC) Supplemented | Choline Chloride Supplemented |
| Plasma Cholesterol | Elevated | Increased (less than choline chloride) | Significantly Increased |
| Liver Cholesterol | Markedly Increased | Markedly Decreased (at high doses) | - |
| Liver Triglycerides | Markedly Increased | Markedly Decreased (at high doses) | - |
Source: Adapted from a comparative study on choline chloride and phosphatidylcholine.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of common experimental protocols used to induce choline deficiency in animal models.
Methionine and Choline Deficient (MCD) Diet Model
This is a widely used and reproducible dietary model to induce non-alcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH) in rodents.
-
Animal Model: Typically C57BL/6 mice are used due to their susceptibility to developing liver pathology.
-
Diet Composition: The diet is specifically formulated to be devoid of methionine and choline. The control diet is identical in composition but supplemented with adequate levels of methionine and choline.
-
Duration: A period of 3 to 5 weeks on the MCD diet is generally sufficient to induce significant hepatic steatosis, inflammation, and fibrosis.[2]
-
Key Pathological Features: Animals on an MCD diet typically exhibit weight loss, in contrast to human NAFLD which is often associated with obesity. The diet leads to macrovesicular steatosis, inflammation, and can progress to fibrosis.
-
Endpoint Analysis: At the end of the study period, animals are euthanized, and liver tissue and blood samples are collected. Analysis includes liver histology (H&E and Oil Red O staining for lipids), measurement of liver triglycerides, and serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model
This model is utilized to induce chronic liver injury and study the response of liver progenitor cells.
-
Animal Model: C57BL/6 mice are commonly used.
-
Diet Composition: Animals are fed a choline-deficient chow, and the drinking water is supplemented with 0.15% DL-ethionine. Ethionine is an antagonist of methionine and enhances the effects of choline deficiency.
-
Duration: The study duration can vary, with significant liver injury observable within a few weeks.
-
Key Pathological Features: This model induces steatohepatitis, inflammation, fibrosis, and a notable proliferation of liver progenitor cells. Similar to the MCD model, animals may experience weight loss.
-
Endpoint Analysis: Similar to the MCD model, analysis involves liver histology, serum liver enzyme levels, and often includes specific markers for liver progenitor cells.
Signaling Pathways and Experimental Workflow
Visualizing the complex biochemical relationships and experimental processes is essential for a clear understanding.
Choline Metabolism and the Role of Methyl Donors
The following diagram illustrates the central role of choline and methionine in methyl group metabolism and the synthesis of phosphatidylcholine, which is crucial for exporting fat from the liver.
Caption: Key pathways in choline and methionine metabolism.
Experimental Workflow for Evaluating Therapeutic Agents in a Choline-Deficient Model
This diagram outlines the typical steps involved in an animal study designed to test the efficacy of compounds like MMSC.
Caption: A typical experimental workflow for in vivo studies.
Discussion and Conclusion
The available evidence, although not from direct head-to-head trials for all compounds, suggests that this compound is a promising agent for mitigating choline deficiency-induced hepatic steatosis. The study by Matsuo et al. demonstrates a clear superiority of MMSC over methionine in a choline-deficient rat model, where it normalized the fatty liver.[1] In contrast, methionine, a precursor for S-adenosylmethionine (SAMe) and essential for phosphatidylcholine synthesis via the PEMT pathway, exacerbated the condition. This suggests that the direct provision of a methyl group by MMSC is more effective and avoids potential negative feedback or metabolic dysregulation associated with high doses of methionine in a deficient state.
Betaine and phosphatidylcholine have also demonstrated significant efficacy in ameliorating fatty liver in various animal models. Betaine, by donating a methyl group for the remethylation of homocysteine to methionine, and phosphatidylcholine, by directly providing the essential phospholipid for VLDL assembly and export, both address key metabolic disruptions caused by choline deficiency.
References
- 1. Comparative effects of S-methylmethionine (vitamin U) and methionine on choline-deficient fatty liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of fatty liver induced by methionine and choline-deficiency in C57BL/6N mice originating from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Vitamin U in Combination with Other Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic antioxidant effects of Vitamin U (S-methylmethionine) when combined with other well-established antioxidants. While direct experimental studies on the synergistic effects of Vitamin U with antioxidants like Vitamin C and Vitamin E are limited, this guide draws upon robust indirect evidence from studies on its key metabolite, S-adenosylmethionine (SAMe), and its precursor, methionine. The data presented herein suggests a significant potential for synergistic interactions that enhance cellular protection against oxidative stress.
Executive Summary of Antioxidant Performance
Vitamin U's primary antioxidant role appears to be indirect, bolstering the endogenous antioxidant defense system by contributing to the synthesis of glutathione (B108866) (GSH), the body's master antioxidant. When combined with direct antioxidants like Vitamin C and Vitamin E, a multi-pronged approach to combating oxidative stress emerges. Evidence from studies on SAMe, a direct metabolite of Vitamin U, demonstrates a clear synergistic effect in protecting against liver injury, an effect not observed when these antioxidants were used individually.
The following tables summarize the quantitative data from key experimental studies, comparing the effects of Vitamin U or its direct metabolite (SAMe) alone and in combination with other antioxidants on various markers of oxidative stress and antioxidant enzyme activity.
Data Presentation
Table 1: Effects on Liver Enzyme Levels in Thioacetamide-Induced Liver Injury in Rats
| Treatment Group | Alanine (B10760859) Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Control | 45.6 ± 3.1 | 109.7 ± 5.5 |
| Thioacetamide (B46855) (TAA) | 287.5 ± 25.3 | 455.8 ± 33.7 |
| TAA + SAMe | 255.3 ± 28.9 | 410.6 ± 40.1 |
| TAA + Vitamins C & E | 260.1 ± 30.5 | 423.4 ± 38.2 |
| TAA + SAMe + Vitamins C & E | 89.7 ± 10.1 | 198.5 ± 20.3 |
Data adapted from a study on the synergistic protection by S-adenosylmethionine (SAMe) with vitamins C and E on liver injury induced by thioacetamide in rats.[1] * indicates a statistically significant protective effect compared to TAA alone.
Table 2: Effects of Vitamin U on Endogenous Antioxidant Enzyme Activity in Valproic Acid-Induced Oxidative Stress in Rats
| Treatment Group | Superoxide (B77818) Dismutase (SOD) (U/mg protein) | Catalase (CAT) (k/mg protein) | Glutathione Peroxidase (GPx) (nmol/min/mg protein) | Glutathione (GSH) (nmol/mg protein) | Malondialdehyde (MDA) (nmol/mg protein) |
| Control | 18.5 ± 1.2 | 0.85 ± 0.07 | 25.4 ± 1.8 | 6.8 ± 0.5 | 1.2 ± 0.1 |
| Valproic Acid (VPA) | 10.2 ± 0.9 | 0.42 ± 0.05 | 14.1 ± 1.3 | 3.5 ± 0.4 | 3.8 ± 0.3 |
| VPA + Vitamin U | 16.8 ± 1.1 | 0.76 ± 0.06 | 22.7 ± 1.5 | 6.1 ± 0.4 | 1.7 ± 0.2* |
Data synthesized from studies on the protective effects of Vitamin U against valproic acid-induced organ damage. * indicates a statistically significant restorative effect compared to VPA alone.
Signaling Pathways and Mechanisms of Action
Vitamin U's antioxidant effects are intrinsically linked to cellular metabolic and signaling pathways. Below are diagrams illustrating these key pathways.
Methionine Cycle and Glutathione Synthesis
Vitamin U (S-methylmethionine) serves as a methyl donor and can be converted to methionine. Methionine is a crucial precursor for the synthesis of S-adenosylmethionine (SAMe) and, subsequently, glutathione (GSH), a primary endogenous antioxidant. This pathway highlights the indirect but powerful antioxidant mechanism of Vitamin U.
Caption: Methionine Cycle and Glutathione Synthesis Pathway.
Nrf2 Signaling Pathway in Antioxidant Response
The Nrf2 signaling pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a suite of antioxidant and detoxification genes. Some evidence suggests that Vitamin U may modulate this pathway, contributing to its protective effects.
Caption: Nrf2 Signaling Pathway Activation.
Experimental Protocols
The following are summaries of methodologies employed in key studies evaluating the antioxidant effects of Vitamin U and its combinations.
Thioacetamide-Induced Acute Liver Injury Model in Rats
-
Objective: To assess the protective effects of antioxidants against chemically-induced liver damage.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Injury: A single intraperitoneal injection of thioacetamide (TAA) at a dose of 200 mg/kg body weight.
-
Treatment Groups:
-
Control (saline injection)
-
TAA alone
-
TAA + S-adenosylmethionine (SAMe) (25 mg/kg, intraperitoneal)
-
TAA + Vitamin C (100 mg/kg, intraperitoneal) + Vitamin E (200 mg/kg, intraperitoneal)
-
TAA + SAMe + Vitamin C + Vitamin E (at the same dosages)
-
-
Procedure: Antioxidant treatments were administered one hour after the TAA injection. After 24 hours, blood and liver tissue samples were collected.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured as markers of liver damage.
-
Histological Analysis: Liver tissue sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the extent of necrosis and inflammation.
Measurement of Endogenous Antioxidant Enzyme Activity
-
Objective: To quantify the impact of Vitamin U on the activity of key antioxidant enzymes.
-
Sample Preparation: Liver, kidney, or other tissues are homogenized in a cold buffer (e.g., potassium phosphate (B84403) buffer) and centrifuged to obtain the supernatant, which is used for the assays.
-
Superoxide Dismutase (SOD) Activity Assay: This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by the superoxide radicals generated by a xanthine-xanthine oxidase system. The absorbance is measured spectrophotometrically.
-
Catalase (CAT) Activity Assay: CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm using a spectrophotometer.
-
Glutathione Peroxidase (GPx) Activity Assay: GPx activity is measured by a coupled reaction in which glutathione reductase (GR) reduces oxidized glutathione (GSSG) produced by GPx, and the oxidation of NADPH is monitored at 340 nm.
-
Glutathione (GSH) Level Measurement: GSH levels are often quantified using Ellman's reagent (DTNB), which reacts with the thiol group of GSH to produce a colored product that can be measured spectrophotometrically.
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay: MDA, a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay. The reaction of MDA with thiobarbituric acid forms a colored complex that is measured spectrophotometrically.
Conclusion
The available evidence strongly suggests that Vitamin U (S-methylmethionine) plays a significant role in the cellular antioxidant defense system, primarily by supporting the synthesis of glutathione. While direct studies on its synergistic effects with other antioxidants are still needed, the remarkable synergistic protection against liver injury demonstrated by its metabolite, SAMe, in combination with Vitamins C and E, provides a compelling case for the potential of such "antioxidant cocktails."
For researchers and professionals in drug development, these findings open avenues for exploring combination therapies that leverage both direct and indirect antioxidant mechanisms. A formulation that combines Vitamin U with direct free radical scavengers like Vitamins C and E could offer a more comprehensive and effective strategy for mitigating oxidative stress-associated pathologies. Further research is warranted to elucidate the direct synergistic interactions of Vitamin U and to translate these preclinical findings into clinical applications.
References
Safety Operating Guide
Proper Disposal of DL-Methionine Methylsulfonium Chloride: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of DL-Methionine methylsulfonium chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety Considerations
Before handling this compound for disposal, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. Safety Data Sheets (SDSs) for this compound present conflicting hazard information. While some sources classify it as non-hazardous under OSHA and CLP regulations[1][2], others indicate potential for acute oral toxicity, skin irritation, and severe water hazard[3][4].
Principle of Prudence: Given the conflicting data, it is safest to treat this compound and any contaminated materials as hazardous waste unless explicitly classified as non-hazardous by your institution's EHS department.[5] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat, when handling this chemical.[1]
Summary of Chemical and Safety Data
The following table summarizes key quantitative and qualitative data for this compound.
| Property | Data | Citations |
| Physical Form | Solid, powder, or crystals; colorless to white. | [2][4] |
| Solubility | Soluble in water (100 mg/mL). | [4] |
| pH | 4.0 - 5.5. | [4] |
| Hazard Classifications | Conflicting Data Reported: - Not considered hazardous by 2012 OSHA Hazard Communication Standard (29 CFR 1910.122).[1]- Does not meet criteria for classification in any hazard class (EC No 1272/2008).[2]- Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2).[3]- WGK 3: Severely hazardous to water (Germany).[4]- Storage Class 11: Combustible Solids.[4] | [1][2][3][4] |
Procedural Guidance for Disposal
The following step-by-step protocols outline the recommended disposal pathway. The primary approach is to manage the substance as regulated chemical waste through your institution's EHS program.
Step 1: Waste Characterization and Segregation
-
Consult EHS: Confirm the final waste determination (hazardous or non-hazardous) with your institution's EHS officer.[5]
-
Treat as Hazardous: In the absence of a definitive non-hazardous determination, manage all this compound waste as hazardous.[5] This includes the pure chemical, solutions, and any materials contaminated with it (e.g., gloves, absorbent paper, weighing boats).
-
Segregate Incompatibles: Store this waste separately from incompatible materials, such as strong oxidizing agents.[1][6]
Step 2: Packaging and Labeling Solid Waste
-
Container Selection: Place dry, solid this compound waste into a chemically compatible container that can be securely sealed with a screw-on cap.[7][8]
-
Contaminated Lab Trash: Double-bag chemically contaminated lab supplies (gloves, wipes, etc.) in clear plastic bags to allow for visual inspection. Seal each bag individually.[7]
-
Labeling: As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" tag provided by your EHS department.[5][9] The label must include:
Step 3: Packaging and Labeling Liquid Waste
-
Aqueous Solutions: Collect aqueous solutions of this compound in a leak-proof container with a secure, screw-on cap. Do not use metal containers.[10]
-
Secondary Containment: Place the primary liquid waste container within a larger, chemically compatible secondary container capable of holding 110% of the liquid's volume.[7] This prevents spills and allows for the segregation of incompatible liquid wastes.[7]
-
Labeling: Label the liquid waste container with a hazardous waste tag, listing all chemical constituents and their estimated concentrations.[6][9]
Step 4: Storage Prior to Disposal
-
Designated Storage Area: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[6]
-
Supervision: The SAA must be under the direct supervision of laboratory personnel.[10]
-
Container Management: Keep waste containers closed at all times except when adding waste.[7] Ensure containers are clean and free of external contamination before collection.
Step 5: Arranging for Final Disposal
-
Request Collection: Contact your institution's EHS department or hazardous waste program to schedule a waste collection.[5][9] Do not transport hazardous waste yourself.
-
Follow Time Limits: Be aware of regulatory time limits for waste accumulation. Hazardous waste must typically be collected within 90 days of the start date on the label.[7][10]
-
Disposal of Empty Containers: A container that held this compound must be triple-rinsed with a suitable solvent (like water). The rinsate must be collected and disposed of as hazardous waste.[8] After rinsing and removal of the label, the empty container may be disposed of as regular trash.[5][8]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. DL-メチオニンメチルスルホニウムクロリド ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Your Research: A Comprehensive Guide to Handling DL-Methionine Methylsulfonium Chloride
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical guidance for the handling and disposal of DL-Methionine methylsulfonium chloride (CAS 3493-12-7), also known as Vitamin U. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and well-maintained engineering controls. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required in situations with a higher risk of dust or aerosol generation.[2] | To prevent eye contact with the powder, which could cause irritation. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3][4] For tasks with a higher potential for exposure, impervious clothing should be worn.[1] | To prevent skin contact. Although not always classified as a skin irritant, good laboratory practice dictates avoiding direct contact. |
| Respiratory Protection | For operations where dust or aerosols may be generated, a NIOSH/MSHA-approved dust respirator (e.g., N95) should be used.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[1] | To prevent inhalation of the powder, which may cause respiratory irritation. |
| Engineering Controls | Handle in a well-ventilated area.[1][2] The use of a local exhaust ventilation system or a chemical fume hood is recommended to minimize exposure.[2][4] An eyewash station and safety shower should be readily accessible.[2] | To reduce the concentration of airborne particles and provide immediate decontamination facilities in case of accidental exposure. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to cleanup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


